Tapotoclax

Catalog No.
S518405
CAS No.
1883727-34-1
M.F
C33H41ClN2O5S
M. Wt
613.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tapotoclax

CAS Number

1883727-34-1

Product Name

Tapotoclax

IUPAC Name

(3'R,4S,6'R,7'S,8'E,11'S,12'R)-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

Molecular Formula

C33H41ClN2O5S

Molecular Weight

613.2 g/mol

InChI

InChI=1S/C33H41ClN2O5S/c1-21-6-4-8-30(40-3)27-12-9-25(27)18-36-19-33(15-5-7-23-16-26(34)11-13-28(23)33)20-41-31-14-10-24(17-29(31)36)32(37)35-42(38,39)22(21)2/h4,8,10-11,13-14,16-17,21-22,25,27,30H,5-7,9,12,15,18-20H2,1-3H3,(H,35,37)/b8-4+/t21-,22+,25-,27+,30-,33-/m0/s1

InChI Key

JQNINBDKGLWYMU-GEAQBIRJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

AMG-176; AMG 176; AMG176; tapotoclax; tapotoclaxum.

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)OC

Isomeric SMILES

C[C@H]1C/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)OC

The exact mass of the compound Tapotoclax is 612.2425 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tapotoclax AMG 176 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Tapotoclax is a small molecule designed to specifically target and inhibit Myeloid Cell Leukemia 1 (MCL1) [1] [2]. Its action is characterized by:

  • Target and Binding: It acts as a BH3 mimetic, competitively binding to the BH3-binding groove on MCL1 with high affinity, indicated by a dissociation constant (Ki) of 0.13 nM [3] [2]. This direct binding disrupts MCL1's protein-protein interactions with pro-apoptotic BCL-2 family members.
  • Induction of Apoptosis: By inhibiting MCL1, this compound prevents it from sequestering pro-apoptotic proteins like BIM (BCL2L11). This disruption liberates BIM and other effectors, leading to the activation of BAX and BAK, subsequent mitochondrial outer membrane permeabilization (MOMP), and the initiation of the caspase cascade, resulting in programmed cell death [4] [2].
  • Impact on MCL1 Protein Levels: Treatment with this compound has been shown to lead to an increase in MCL1 protein levels in chronic lymphocytic leukemia (CLL) cells, a phenomenon often observed with targeted protein inhibitors, though it does not impede the compound's pro-apoptotic effect [4] [5].

The diagram below illustrates the core mechanism by which this compound induces apoptosis.

G MCL1 MCL1 BIM BIM MCL1->BIM Sequesters This compound This compound This compound->MCL1 Inhibits BAX_BAK BAX_BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Triggers

This compound inhibits MCL1, releasing pro-apoptotic proteins to trigger cell death.

Quantitative Preclinical Efficacy Data

Preclinical studies have demonstrated the efficacy of this compound across various hematologic malignancy models, both as a single agent and in combination.

Table 1: Single-Agent Efficacy of this compound in Preclinical Models

Cancer Model Effect / Cell Death Concentration / Dose Key Findings
Primary CLL Cells [4] [5] 30% and 45% apoptosis 100 nM and 300 nM (24-hour incubation) Time- and dose-dependent cell death; efficacy unaffected by stromal co-culture.
CLL (High Mcl-1 protein) [4] Slightly lower cell death Not Specified High baseline Mcl-1 protein correlated with reduced sensitivity.
Normal Hematopoietic Cells [4] [5] No significant cell death 100-300 nM Demonstrated a selective therapeutic window, sparing healthy cells.
Hematologic Cancer Xenografts [6] Tumor regression Tolerated oral doses Pharmacodynamic effect: Reduced B cells, monocytes, and neutrophils.

Table 2: Combination Therapy with Venetoclax in Preclinical Studies

Combination Cancer Model Effect Key Findings
This compound + Venetoclax [4] [6] Primary CLL Cells Additive/Synergistic Enhanced cell death with low-dose Venetoclax (1-30 nM).
This compound + Venetoclax [6] AML Models & Primary Samples Synergistic Robust anti-tumor activity at tolerated doses.

Key Experimental Protocols

The primary data on this compound is derived from standardized in vitro assays using patient-derived samples. Below is a summary of the key methodologies cited in the search results.

Table 3: Overview of Key Experimental Protocols

Protocol Aspect Detailed Methodology
Cell Source [4] Primary peripheral blood mononuclear cells (PBMCs) were isolated from CLL patients (n=74) via Ficoll-Hypaque density centrifugation. Cells were suspended in RPMI 1640 media with 10% human serum.
Stromal Co-culture [4] To mimic the protective tumor microenvironment, CLL cells were co-cultured with NK-Tert stromal cells at a 100:1 ratio. Apoptosis was assessed after incubation.
Cytotoxicity / Apoptosis Assay [4] The primary readout was apoptosis, measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cell death was calculated as the sum of early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) cells.
Combination Index Calculation [4] Drug interaction (synergy/additivity) was quantitatively analyzed using the Bliss independence model. The observed cell death from the combination was compared to the expected effect calculated from single-agent responses.
General Compound Handling This compound was typically prepared as a stock solution in DMSO and then diluted in culture media for experiments [4].

Clinical Development Status

This compound has been evaluated in early-phase clinical trials for various hematologic malignancies.

  • Clinical Trials: A Phase 1b study (NCT02675452) investigated this compound in combination with venetoclax for relapsed/refractory Acute Myeloid Leukemia (AML) and Non-Hodgkin's Lymphoma (DLBCL) [1] [7]. Other trials have explored its use in AML, relapsed/refractory multiple myeloma, and higher-risk myelodysplastic syndromes (MDS) [1].
  • Safety Profile: Treatment has been associated with a manageable safety profile. Specific pharmacodynamic effects include dose- and exposure-dependent reductions in B cells, monocytes, and neutrophils, consistent with its mechanism of action [6].
  • Efficacy Challenges and Status: Despite demonstrating target engagement and anti-leukemic effects (such as reduced bone marrow blasts), this compound has shown a lack of robust clinical efficacy as a single agent. A Phase 1 trial in MDS patients after hypomethylating agent failure was terminated due to lack of clinical activity, even though some patients experienced reduced transfusion dependence [8]. This has been a challenge for the entire class of MCL1 inhibitors, with several candidates discontinued from clinical development [9]. As of the latest information, this compound remains an investigational agent that is not approved for clinical use in any jurisdiction [1] [9].

Conclusion

This compound represents a scientifically validated and potent tool for selectively targeting MCL1-dependent cancers in a preclinical setting. Its ability to induce rapid apoptosis alone and synergize with BCL-2 inhibitors like venetoclax provides a strong rationale for dual anti-apoptotic targeting. However, its transition to clinical application has been challenging, underscoring the complexities of targeting MCL1 in humans. Future research may focus on identifying predictive biomarkers for patient selection and more effective combination regimens to unlock its full therapeutic potential.

References

MCL1 protein binding affinity Ki value

Author: Smolecule Technical Support Team. Date: February 2026

MCL1 Inhibitor Binding Affinities

The following table compiles the binding affinity data (Ki values) for various MCL1 inhibitors, highlighting their potency and selectivity. Ki is the inhibition constant; a lower value indicates a more potent inhibitor.

Compound Name Reported Ki Value Selectivity Notes Clinical Status / Notes
VU661013 [1] 97 ± 30 pM Does not significantly inhibit BCL-xL or BCL-2. Preclinical
AZD5991 [1] 0.13 nM ~25-fold lower affinity for mouse vs. human Mcl-1. Clinical trials (NCT03218683) [2]
MIK665 (S64315) [1] 1.2 nM Inhibitor of Mcl-1 with potential pro-apoptotic activities. Clinical trials (NCT04629443) [2]
BRD-810 [3] Kd = 0.0006 nM (0.6 pM)* Highly selective over BCL-XL and BCL-2. No appreciable off-target binding in a broad panel. Preclinical, intended for clinical trials [3]
A-1210477 [1] 0.454 nM >100-fold selectivity over other Bcl-2 family members. Preclinical
S63845 [1] Kd = 0.19 nM* No discernible binding to BCL-2 or BCL-XL. Preclinical
UMI-77 [1] 490 nM Shows selectivity over other Bcl-2 family members. Preclinical
Marinopyrrole A (Maritoclax) [1] IC50 = 10.1 µM Selective Mcl-1 antagonist; targets Mcl-1 for degradation. Preclinical
Sabutoclax [1] IC50 = 0.20 µM Pan-Bcl-2 inhibitor (also inhibits Bcl-xL, Bcl-2, Bfl-1). Preclinical
TW-37 [1] Ki = 0.26 µM Pan-inhibitor of Bcl-2, Bcl-xL and Mcl-1. Preclinical

*Kd (Dissociation Constant) is a direct binding measurement. While Ki and Kd are different constants, both are used to report binding affinity, with lower values indicating stronger binding. This value is an IC50 (half-maximal inhibitory concentration) from a functional disruption assay, not a direct Ki.

Experimental Protocols for Determining Binding Affinity

The Ki and Kd values in the table are typically determined using well-established biochemical and biophysical techniques. Here are the core methodologies as cited in the literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This is a common and robust assay for quantifying protein-ligand interactions and determining IC50 values, which can be used to calculate Ki [3] [4].

  • Purpose: To measure the disruption of a protein-peptide interaction by a small-molecule inhibitor.
  • Protocol Summary:
    • Reagents: Recombinant MCL-1 protein is incubated with a fluorescently-labeled peptide derived from a native binding partner (e.g., the BH3 domain of Noxa or Bid) [5] [4].
    • Assay Principle: The assay uses a donor fluorophore (e.g., Europium cryptate) attached to the protein and an acceptor fluorophore (e.g., XL665) attached to the peptide. When the peptide is bound to the protein, FRET occurs upon excitation of the donor. If a small molecule displaces the peptide, the FRET signal decreases [3].
    • Execution: The test compound is serially diluted and added to the protein-peptide mixture. The FRET signal is measured after incubation.
    • Data Analysis: The concentration-dependent decrease in FRET signal is plotted to calculate the IC50. The Ki can then be derived using established equations like the Cheng-Prusoff equation [4].
Fluorescence Polarization (FP) Anisotropy

This method is another standard for characterizing binding affinity and was used in the discovery of early MCL1 inhibitors [6].

  • Purpose: Similar to TR-FRET, it measures the displacement of a fluorescent probe from the target protein.
  • Protocol Summary:
    • Reagents: A FITC-labeled BH3 peptide is bound to recombinant MCL-1 protein [6].
    • Assay Principle: When the small, fluorescent peptide is bound to the large protein, its rotation is slow, resulting in high fluorescence polarization. When displaced by a competitive inhibitor, the peptide rotates faster, leading to a decrease in polarization [6].
    • Execution: The test compound is titrated into a solution containing the MCL-1-probe complex. The change in polarization is measured.
    • Data Analysis: The data is fit to a competitive binding model to determine the Ki value [6].
X-ray Crystallography

While not a direct measure of Ki, crystallography is critical for validating the binding mode and guiding structure-based drug design [3] [6].

  • Purpose: To obtain a high-resolution three-dimensional structure of the MCL-1-inhibitor complex.
  • Protocol Summary:
    • Protein Preparation: A purified, recombinant MCL-1 protein (often a truncated construct containing the BH3-binding groove) is used [3] [4].
    • Crystallization: The protein is co-crystallized with the inhibitor using vapor diffusion methods. The reservoir solution typically contains a precipitant like PEG [4].
    • Data Collection and Modeling: X-ray diffraction data is collected at a synchrotron source. The structure is solved by molecular replacement and refined, providing an atomic-level view of the inhibitor bound within the BH3-binding groove of MCL-1 [3] [4]. This confirms that the inhibitor is engaging the intended target site.

MCL1's Role in Apoptosis and Inhibitor Mechanism

To understand the functional context of the Ki values, the following diagram illustrates the role of MCL1 in regulating mitochondrial apoptosis and the mechanism of MCL1 inhibitors.

G SurvivalSignal Survival Signals (e.g., cytokines) MCL1 MCL-1 Protein SurvivalSignal->MCL1 ProApoptotic Pro-apoptotic Proteins (BIM, BAK, BAX) MCL1->ProApoptotic Binds and Neutralizes MCL1->ProApoptotic Release Apoptosis Cell Survival ProApoptotic->Apoptosis Inactive MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP Inhibitor MCL-1 Inhibitor Inhibitor->MCL1 Binds with high affinity (Ki) Caspase Caspase Activation & Apoptosis MOMP->Caspase

In healthy cells, MCL1 binds pro-apoptotic proteins to prevent apoptosis. MCL1 inhibitors bind MCL1, releasing these proteins to initiate cell death. [7] [8] [9]

Key Interpretive Notes for Researchers

  • Ki vs. Kd vs. IC50: While all measure affinity, they are determined differently. Ki and Kd are direct binding constants, whereas IC50 is a functional measurement under specific assay conditions. Caution is advised when directly comparing these values [1] [3].
  • Selectivity is Crucial: High affinity for MCL1 is only valuable with selectivity over BCL-XL and BCL-2, as inhibiting the latter can cause on-target thrombocytopenia [6] [4]. The most advanced compounds show excellent selectivity profiles.
  • The Cardiotoxicity Challenge: MCL1 is essential for cardiomyocyte survival. Clinical trials for several MCL1 inhibitors have reported troponin increases, indicating potential cardiotoxicity [3] [4]. This is a major focus of current research, with strategies like optimizing pharmacokinetics (e.g., short half-life of BRD-810) being explored to improve the therapeutic window [3].

References

myeloid cell leukemia 1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

MCL1 Biology and Role in Cancer

MCL1 is an antiapoptotic protein within the B-cell lymphoma 2 (BCL2) family, fundamentally responsible for regulating the intrinsic (mitochondrial) apoptotic pathway [1] [2]. Its primary function is to bind and sequester pro-apoptotic proteins, thereby preventing the initiation of programmed cell death [3] [1]. Unlike other BCL2 family members, MCL1 contains PEST sequences, making it a short-lived protein with a rapid turnover rate, which allows cells to quickly adjust their survival signals in response to cellular stresses [3] [4].

  • Role in Oncogenesis: MCL1 is one of the most frequently amplified genes in human cancers [4] [5]. Its overexpression is a common mechanism for cancer cells to evade cell death, is associated with high tumor grade, poor survival, and drives resistance to various conventional chemotherapeutic agents [3] [1] [5]. It is implicated in a wide range of hematologic malignancies (like AML, multiple myeloma) and solid tumors (including lung, breast, and pancreatic cancers) [1] [5].

The diagram below illustrates the core function of MCL1 and the mechanism of its inhibition.

MCL1_Mechanism Stress Stress BH3_Only BH3_Only Stress->BH3_Only Induces MCL1 MCL1 BH3_Only->MCL1 Neutralizes Bak_Bax Bak_Bax MCL1->Bak_Bax Sequesters MCL1_Inhibitor MCL1_Inhibitor MCL1_Inhibitor->MCL1 Displaces MOMP MOMP Bak_Bax->MOMP Activates & Oligomerizes Apoptosis Apoptosis MOMP->Apoptosis Releases Cytochrome C

Overview of MCL1 function and inhibition. Cellular stress activates BH3-only proteins, which are neutralized by MCL1. MCL1 inhibitors displace these proteins, enabling Bak/Bax activation and apoptosis. [1] [2] [5]

Landscape of MCL1 Inhibitors

The development of MCL1 inhibitors, specifically BH3 mimetics, aims to directly disrupt MCL1's pro-survival function and trigger apoptosis in cancer cells [1] [5]. A significant challenge has been achieving sub-nanomolar affinity due to the highly conserved and hydrophobic nature of the BH3-binding groove [5].

The table below summarizes key small-molecule MCL1 inhibitors.

Inhibitor Name Stage (as of 2025) Key Characteristics & Clinical Context
S63845 / MIK665 Early Clinical Trials Preclinically synergizes with venetoclax (BCL2 inhibitor); used in foundational research [6].
AMG 176 Phase 1 (NCT02675452) One of the first MCL1 inhibitors in human trials for relapsed/refractory Multiple Myeloma (R/R MM) [7].
Macrocyclic Inhibitors (e.g., Compound 13) Preclinical/Patent Stage Structure-guided design; improved binding affinity and cellular potency; demonstrated tumor regression in a lung cancer xenograft model [5].

A major hurdle for the clinical application of MCL1 inhibitors is cardiotoxicity, observed in early trials [8] [7]. This is likely due to MCL1's critical role in maintaining mitochondrial function in cardiomyocytes [1]. Current strategies to mitigate this include developing novel inhibitors with safer profiles and using rational combination therapies that allow for lower doses of each agent [8] [7] [5].

Novel Combination Strategy to Overcome Resistance

A common resistance mechanism to BH3 mimetics is the compensatory upregulation of alternative survival proteins. A 2025 study identified a powerful synergistic combination to counter this in Acute Myeloid Leukemia (AML) [8] [6].

  • The Problem: Treatment with MCL1 antagonists like S63845 triggers a compensatory increase in MCL1 protein levels within leukemia cells, blunting their own therapeutic effect [8] [6].
  • The Solution: Co-administration of Src inhibitors (e.g., bosutinib/SKI-606) blocks this stress-induced MCL1 accumulation. The Src inhibitor promotes the degradative ubiquitination of MCL1 and disrupts STAT3-mediated transcription of MCL1 and other survival genes like BCL-xL [6].
  • The Outcome: This combination leads to profound cell death in AML models, including primary patient cells and xenografts, while sparing normal hematopoietic cells and cardiomyocytes, suggesting a potentially wider therapeutic window [8] [6].

The diagram below visualizes this synergistic mechanism.

Combination_Therapy MCL1_Inhibitor MCL1_Inhibitor Compensatory_Upregulation Compensatory_Upregulation MCL1_Inhibitor->Compensatory_Upregulation Induces SRC_Inhibitor SRC_Inhibitor MCL1_Degradation MCL1_Degradation SRC_Inhibitor->MCL1_Degradation Promotes K48 Ubiquitination STAT3_Signaling STAT3_Signaling SRC_Inhibitor->STAT3_Signaling Disrupts MCL1_Degradation->Compensatory_Upregulation Blocks STAT3_Signaling->Compensatory_Upregulation Supports Cell_Death Cell_Death

Mechanism of MCL1 and Src inhibitor synergy. MCL1 inhibitor-triggered compensatory upregulation is blocked by Src inhibitor via MCL1 degradation and STAT3 disruption. [8] [6]

Experimental Protocols for Preclinical Evaluation

For researchers validating MCL1-targeting therapies, the following assays are standard in the field.

Binding Affinity Assays
  • Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay [1] [5]: A common primary screen to quantify the binding affinity (Ki) of inhibitors to recombinant MCL1 protein.
  • Protocol Overview: A labeled BH3 peptide (e.g., from BIM) is used as a competitive probe. Test compounds displace the probe, reducing the FRET signal. The Ki is calculated from dose-response curves [5].
Cellular Apoptosis and Viability Assays
  • Caspase-Glo 3/7 Assay [1]: A luminescent assay to measure the activation of executioner caspases-3 and -7, key markers of apoptosis.
  • Protocol Overview: Cells are treated with compounds in a white-walled plate. A luminogenic caspase-3/7 substrate is added. Caspase activity generates a luminescent signal proportional to apoptosis. Data is reported as AC50 (concentration for 50% maximal activity) [1].
  • Annexin V/Propidium Iodide (PI) Staining [6]: A flow cytometry-based method to detect early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
  • Western Blot Analysis [6]: Used to confirm on-target effects by monitoring protein levels (e.g., MCL1 downregulation, PARP and caspase-3 cleavage, γH2A.X for DNA damage).
In Vivo Efficacy Models
  • Patient-Derived Xenograft (PDX) Models [8] [6]: These models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered highly predictive of clinical response.
  • Protocol Overview: Mice bearing established PDX tumors are randomized into treatment groups (e.g., vehicle, MCL1 inhibitor alone, Src inhibitor alone, combination). Tumor volume and animal survival are monitored over time. The combination of S63845 and SKI-606 has shown significant reduction in tumor burden and improved survival in AML PDX models [8] [6].

This field is rapidly advancing, with research focused on overcoming cardiotoxicity, identifying predictive biomarkers, and developing more effective combination regimens. I hope this technical guide provides a solid foundation for your work.

References

Mechanism of Action and Preclinical Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Venetoclax is a selective, orally bioavailable "BH3-mimetic" that binds to the BCL-2 protein, displacing pro-apoptotic proteins like BIM and triggering mitochondrial outer membrane permeabilization (MOMP), which commits the cell to apoptosis [1]. This mechanism is particularly effective in cancers like AML, where leukemic cells are often dependent on BCL-2 for survival [2].

The diagram below illustrates the mechanism of action of Venetoclax and common resistance pathways:

G cluster_normal Venetoclax-Induced Apoptosis cluster_resistance Primary Resistance Mechanisms BCL2 BCL-2 (Anti-apoptotic) ProApop BIM, BID, etc. (Pro-apoptotic BH3 proteins) BCL2->ProApop Sequesters BAX_BAK BAX / BAK (Apoptosis Effectors) ProApop->BAX_BAK Activates CytoC Cytochrome C Release & Apoptosis BAX_BAK->CytoC Triggers Venetoclax Venetoclax (BH3-mimetic) Venetoclax->BCL2 Binds & Inhibits MCL1 MCL-1 Upregulation Sequestration Sequesters Pro-apoptotic Proteins MCL1->Sequestration BCLXL BCL-XL Upregulation BCLXL->Sequestration Block Blocks BAX/BAK Activation Sequestration->Block Block->CytoC Prevents

Venetoclax mechanism and resistance. Venetoclax promotes apoptosis by inhibiting BCL-2. Resistance arises when other anti-apoptotic proteins, like MCL-1 or BCL-XL, compensate to block cell death.

Key Preclinical Insights into Resistance

A primary focus of preclinical research is understanding and overcoming resistance. The major mechanisms are summarized below [1]:

Resistance Mechanism Molecular Basis Observed Preclinical/Clinical Impact
Upregulation of MCL-1 Other anti-apoptotic proteins (MCL-1, BCL-XL) sequester pro-apoptotic proteins, maintaining cell survival [1]. Correlates with resistance to Venetoclax monotherapy; a key determinant of treatment failure.
Upregulation of BCL-XL BCL-XL can bind and inhibit pro-apoptotic proteins activated by Venetoclax, providing an alternative survival signal [1]. Confers resistance, particularly in specific genetic contexts.
Alterations in Signaling Pathways Oncogenic signaling (e.g., MAPK, PI3K) can lead to phosphorylation/inactivation of BH3-only proteins like BAD [1]. Contributes to intrinsic resistance; inhibition of these pathways can re-sensitize cells.

Promising Preclinical Combination Strategies

Preclinical data strongly support rational drug combinations to overcome resistance by simultaneously targeting multiple survival pathways [1]. Key strategies include:

  • Combining Venetoclax with drugs that target the other anti-apoptotic proteins, MCL-1 or BCL-XL. The development of selective MCL-1 and BCL-XL inhibitors is a major area of ongoing research [1].
  • Combining Venetoclax with Hypomethylating Agents (HMAs). Azacitidine or decitabine can sensitize AML cells to Venetoclax by downregulating MCL-1 [3] [2].
  • Combining Venetoclax with targeted agents against specific mutations. For instance, FLT3 inhibitors (e.g., gilteritinib) or IDH1/2 inhibitors (e.g., ivosidenib, enasidenib) can work synergistically with Venetoclax to induce cell death [4] [2].

Key Experimental Models & Assessment Techniques

The following methodologies are central to generating the preclinical data discussed:

  • BH3 Profiling: This functional technique uses BH3-domain-derived peptides on permeabilized cells to measure "mitochondrial priming" and identify which anti-apoptotic protein(s) a specific cancer cell is dependent on for survival. It can predict sensitivity or resistance to Venetoclax [1].
  • In Vitro Cell Viability & Apoptosis Assays: Standard assays (e.g., Annexin V staining, CellTiter-Glo) are used to measure cell death in AML cell lines (e.g., MOLM-13, MV4-11) and primary patient-derived AML blasts treated with Venetoclax alone or in combination.
  • In Vivo Xenograft Models: Immunodeficient mice (e.g., NSG mice) engrafted with human AML cell lines or patient-derived cells (PDX models) are used to evaluate the efficacy and tolerability of Venetoclax-based regimens.
  • Immunoblotting (Western Blot) & Co-Immunoprecipitation: Used to measure expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL, BIM) and to assess the engagement of the target by analyzing the displacement of BIM from BCL-2 after Venetoclax treatment.

Interpretation and Future Directions

The wealth of preclinical data on Venetoclax has been successfully translated into clinical practice, particularly for older or unfit AML patients. The current clinical research frontier, heavily guided by preclinical insights, involves:

  • Optimizing Venetoclax combinations with intensive chemotherapy (e.g., FLAG-IDA) for fitter patients [5] [6].
  • Developing triplet regimens that add targeted agents (e.g., FLT3 or IDH inhibitors) to the Venetoclax + HMA backbone [3] [4].
  • Advancing the clinical development of MCL-1 and BCL-XL inhibitors to directly counter the most common resistance mechanisms [1].

References

Core Chemical and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical data for Tapotoclax.

Property Description
Synonyms AMG-176, Tapotoclaxum [1]
CAS Number 1883727-34-1 [1] [2]
Molecular Formula C₃₃H₄₁ClN₂O₅S [1] [2]
Molecular Weight 613.21 g/mol [1] [2]
Mechanism of Action Potent, selective, orally bioavailable MCL-1 inhibitor [1] [2]
Ki (Affinity) 0.13 nM for MCL-1 [1] [2]
Primary Effect Induces rapid apoptosis in MCL-1-dependent hematologic malignancy models [1] [3]

Mechanism of Action and Role of MCL-1

MCL-1 is a key anti-apoptotic protein in the BCL-2 family. Its overexpression helps cancer cells evade cell death and is linked to resistance against various therapies [3]. This compound is a BH3 mimetic, designed to mimic critical pro-apoptotic proteins.

The diagram below illustrates how this compound triggers cancer cell death by inhibiting MCL-1.

G cluster_normal Normal Survival State cluster_inhibited With this compound MCL1 MCL-1 Protein (Anti-apoptotic) BIM BH3-only protein (e.g., BIM) MCL1->BIM Binds and neutralizes BAX_BAK Pro-apoptotic effectors (BAX/BAK) MCL1->BAX_BAK Sequesters Apoptosis Mitochondrial Apoptosis This compound This compound T_MCL1 MCL-1 Protein (Anti-apoptotic) T_BIM BH3-only protein (e.g., BIM) T_BAX_BAK Pro-apoptotic effectors (BAX/BAK) T_BIM->T_BAX_BAK Activates T_Apoptosis Mitochondrial Apoptosis T_BAX_BAK->T_Apoptosis Triggers T_this compound This compound T_this compound->T_MCL1 Binds and inhibits

As shown, this compound binds MCL-1, displacing pro-apoptotic proteins like BIM to activate BAX/BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and apoptosis [3].

Clinical Development and Trial Data

Clinical trials have evaluated this compound as a monotherapy, but the results have led to program termination.

Trial Focus Key Findings Outcome/Status

| MDS after HMA failure [4] | Safety: Manageable profile; common AEs: nausea (71%), fatigue (57%), diarrhea (29%). One possibly related arrhythmia case resolved. Efficacy: No objective responses per IWG criteria; observed reduction in bone marrow blasts and transfusion dependence in some patients. | Terminated due to lack of clinical activity. | | AML & Multiple Myeloma [5] | Information from a phase I combination therapy trial (NCT02675452). | Terminated in July 2025 per sponsor decision, unrelated to safety. |

Challenges and Future Directions

The clinical development of this compound and other MCL-1 inhibitors faces several hurdles:

  • On-target Toxicities: MCL-1 is essential for the survival of cardiomyocytes, hepatocytes, and myeloid progenitors, raising concerns about potential cardiac and hepatic toxicity [3] [6].
  • Lack of Efficacy as Monotherapy: Single-agent activity has proven insufficient in clinical settings, highlighting the need for rational combination strategies [7] [4].
  • Emerging Resistance Mechanisms: Cancer cells can activate compensatory survival pathways, such as upregulating other BCL-2 family proteins, when MCL-1 is inhibited [3].

Research continues on strategies like combination therapies with other BH3 mimetics like venetoclax, PROTAC-based degraders for more complete MCL-1 removal, and biomarker-driven patient selection to identify those most likely to respond [3].

Conclusion

This compound represents a scientifically validated approach to targeting MCL-1. However, its clinical translation has been hampered by efficacy and safety challenges. Future progress in this field will likely depend on developing safer inhibitor designs and effective combination regimens.

References

MCL1-Dependent Cancer Cells: Mechanisms, Identification, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MCL1 Biology and Role in Cancer

MCL1 (Myeloid Cell Leukemia-1) is an anti-apoptotic BCL-2 family protein that plays a critical role in regulating mitochondrial apoptosis and maintaining cellular homeostasis. Unlike other anti-apoptotic family members, MCL1 contains a unique N-terminal PEST domain rich in proline (P), glutamic acid (E), serine (S), and threonine (T), which contributes to its rapid turnover and regulation [1]. The MCL1 gene encodes multiple protein isoforms through alternative splicing, with MCL-1L functioning as the primary anti-apoptotic form and MCL-1S acting as a pro-apoptotic variant [1]. MCL1's expression is tightly regulated at multiple levels—transcriptional, translational, and post-translational—with its protein having a remarkably short half-life of approximately 3 hours, allowing for rapid cellular adaptation to stress signals [2] [1].

The oncogenic significance of MCL1 is substantial, with genomic analyses revealing that MCL1 is one of the most frequently amplified genes in human cancers, observed in approximately 11% of cancers across multiple tissue types [2]. The highest amplification rates occur in breast cancer (36% of cases) and lung cancer (54% of cases) [2]. MCL1 protein levels consistently correlate with tumor grade, therapeutic resistance, and poor clinical outcomes across various malignancies including hematologic cancers, breast cancer, lung cancer, and pancreatic cancer [2] [3]. This overexpression disrupts the normal balance between pro- and anti-apoptotic proteins, creating a state of apoptotic resistance that enables cancer cell survival despite genotoxic stress or therapeutic insults [1].

Molecular Mechanisms of MCL1 Dependency

Regulation of Apoptosis

MCL1 exerts its anti-apoptotic function primarily at the mitochondrial outer membrane, where it binds to and neutralizes pro-apoptotic BCL-2 family proteins. Specifically, MCL1 displays binding specificity for BIM, tBID, PUMA, NOXA, and BAK, thereby restraining the intrinsic apoptotic cascade [2]. The structural basis for this interaction involves a hydrophobic groove formed by BH1, BH2, and BH3 domains that accommodates the BH3 helices of pro-apoptotic proteins [1]. In the "primed for death" state observed in many cancer cells, MCL1 is predominantly bound to activator BH3-only proteins like BIM; displacement of these proteins rapidly triggers mitochondrial outer membrane permeabilization (MOMP) and apoptosis [4].

Non-Apoptotic Functions

Recent research has revealed that MCL1's oncogenic supremacy extends beyond its canonical role in apoptosis suppression, encompassing several non-apoptotic functions that contribute to cellular fitness and tumorigenesis:

  • Metabolic Regulation: MCL1 serves as a master regulator of fatty acid oxidation (FAO), rendering MCL1-driven cancer cells uniquely dependent on this metabolic pathway. Genetic deletion of MCL1 results in broad downregulation of FAO pathway proteins, creating a metabolic vulnerability where cells cannot adapt to glucose deprivation [5]. This regulation occurs independently of MCL1's anti-apoptotic function, as demonstrated in BAX/BAK-deficient cells where MCL1 deletion still impairs palmitate utilization and oxygen consumption [5].

  • Cellular Invasion and Metastasis: MCL1 modulates cellular invasion through direct interaction with cytoskeletal remodeling proteins. It binds to and alters phosphorylation of Cofilin and regulates SRC family kinases (SFKs) and their downstream targets, thereby enhancing metastatic potential in cancer models [2].

  • DNA Damage Response: Targeting MCL1 triggers DNA damage and activates an anti-proliferative response independent of apoptosis induction. Proteomic analyses have revealed that MCL1 inhibition affects the minichromosome maintenance complex, impairing DNA replication and causing replication stress [6].

  • Mitochondrial Quality Control: A mitochondrial matrix-localized isoform of MCL1 (MCL-1Matrix) maintains mitochondrial ultrastructure and cristae morphology, enabling proper assembly of electron transport chain super-complexes and higher-order ATP synthase complexes essential for efficient oxidative phosphorylation [5].

Table 1: Non-Apoptotic Functions of MCL1 in Cancer Cells

Function Molecular Mechanism Biological Consequence
Metabolic Regulation Binds to VLCAD; regulates FAO pathway protein expression Enforces dependency on fatty acid oxidation; limits metabolic flexibility
Cellular Invasion Alters Cofilin phosphorylation; modulates SRC kinase signaling Enhances metastatic potential and invasive capacity
DNA Damage Response Affects minichromosome maintenance complex Causes replication stress; triggers anti-proliferative response
Mitochondrial Dynamics Maintains cristae morphology and ETC super-complex assembly Supports efficient oxidative phosphorylation and energy production

Identification of MCL1-Dependent Cancers

Biomarkers and Genetic Predictors

Several biomarkers have been identified that predict dependency on MCL1 in cancer cells. The most significant predictor is the expression level of BCL-xL, which functionally compensates for MCL1 inhibition. Cancer cells with high BCL-xL expression are generally less dependent on MCL1, while those with low BCL-xL expression demonstrate heightened sensitivity to MCL1 targeting [7]. Additionally, MCL1 gene amplification and elevated MCL1 protein expression serve as important indicators of potential dependency, particularly when coupled with low expression of other anti-apoptotic BCL-2 family members [2] [7].

The dependency on MCL1 varies significantly across cancer types. In hematologic malignancies, acute myeloid leukemia (AML), multiple myeloma, and specific subtypes of lymphoma show prominent MCL1 dependence [1]. Among solid tumors, breast cancer (particularly triple-negative breast cancer), lung cancer (both small cell and non-small cell), ovarian cancer, and pancreatic cancer frequently demonstrate reliance on MCL1 for survival [2] [3]. In small cell lung cancer, elevated MCL1 expression independently predicts poor overall survival (HR 0.538, P=0.014) and shorter time to progression following chemotherapy [3].

Functional Assessment Methods

Several experimental approaches have been developed to identify MCL1-dependent cancers:

  • BH3 Profiling: This technique measures mitochondrial sensitivity to synthetic BH3 peptides to determine mitochondrial priming and anti-apoptotic dependencies. Specific response patterns to MS1 (MCL1-binding) peptides can identify MCL1-dependent cells [4].

  • RNA Interference: siRNA or shRNA-mediated knockdown of MCL1 followed by assessment of viability and apoptosis can directly demonstrate functional dependence [2].

  • Chemical Genetic Screening: Testing sensitivity to MCL1 inhibitors across large panels of cancer cell lines, combined with genomic analyses, can identify genetic features associated with dependency [7].

The following diagram illustrates the key molecular interactions and regulatory relationships that determine MCL1 dependency in cancer cells:

MCL1_dependency MCL1_expression MCL1 Expression/Amplification MCL1_dependency MCL1 Dependency MCL1_expression->MCL1_dependency Promotes BCLxL_expression BCL-xL Expression BCLxL_expression->MCL1_dependency Reduces Metabolic_state FAO Dependence Metabolic_state->MCL1_dependency Increases Oncogenic_signaling Oncogenic Signaling (ERK, STAT3, AKT) Oncogenic_signaling->MCL1_dependency Enhances Apoptotic_priming Apoptotic Priming (MCL1:BIM complexes) MCL1_dependency->Apoptotic_priming Metabolic_vulnerability Metabolic Vulnerability (FAO impairment) MCL1_dependency->Metabolic_vulnerability Invasion_capacity Invasive Capacity MCL1_dependency->Invasion_capacity DNA_replication_stress DNA Replication Stress MCL1_dependency->DNA_replication_stress

Molecular Determinants of MCL1 Dependency in Cancer Cells

Therapeutic Targeting Strategies

Direct MCL1 Inhibition

BH3 mimetics that specifically target MCL1 represent the most direct approach to therapeutic targeting. These small molecules bind to the BH3-binding groove of MCL1, displacing pro-apoptotic proteins and triggering apoptosis in dependent cells [1]. Several promising compounds have advanced to clinical development:

  • S63845: This inhibitor demonstrates high affinity for MCL1, efficacy at low doses, and acceptable toxicity profiles in preclinical models. It has shown particular promise in sensitizing patient-derived xenografts to conventional chemotherapeutics like docetaxel and trastuzumab [2].

  • AZD5991 and AMG 176: These macrocyclic molecules have entered clinical trials and show potent activity against MCL1-dependent hematologic malignancies [1].

  • VU661013: A more recent MCL1 inhibitor with improved selectivity over BCL-xL, reducing the potential for platelet toxicity associated with dual inhibition [8].

The clinical development of MCL1 inhibitors has faced challenges, particularly regarding cardiac toxicity observed in early-phase trials, which temporarily halted several clinical programs [8]. This toxicity likely reflects the essential role of MCL1 in maintaining cardiomyocyte viability, highlighting the need for tumor-specific delivery approaches or intermittent dosing strategies [8].

Indirect Targeting Approaches

Alternative strategies to target MCL1-dependent cancers focus on indirect modulation of MCL1 expression or stability:

  • Transcriptional Repression: Compounds like triptolide and other transcriptional inhibitors disproportionately reduce MCL1 mRNA levels despite broadly affecting gene expression [7].

  • Translation Inhibition: mTOR inhibitors and other translation suppressors reduce MCL1 protein synthesis, particularly effective in cancers with high MCL1 translation rates [1].

  • Promoted Degradation: CDK inhibitors (particularly CDK9 inhibitors) and deubiquitinase inhibitors accelerate MCL1 degradation by preventing phosphorylation-dependent stabilization or enhancing ubiquitin-mediated proteasomal degradation [1].

  • FAO Pathway Inhibition: In MCL1-dependent cancers with associated metabolic rewiring, fatty acid oxidation inhibitors such as etomoxir demonstrate synthetic lethality with MCL1 suppression [5].

Table 2: Therapeutic Approaches for Targeting MCL1-Dependent Cancers

Therapeutic Class Representative Agents Mechanism of Action Development Status
Direct MCL1 Inhibitors S63845, AZD5991, AMG 176 Bind BH3 pocket; displace pro-apoptotic proteins Clinical trials (some with toxicity holds)
Transcriptional Repressors Triptolide, other transcriptional inhibitors Reduce MCL1 mRNA expression Preclinical and early clinical
Translation Inhibitors mTOR inhibitors, omacetaxine Block MCL1 protein synthesis Approved for other indications; repurposing potential
Protein Destabilizers CDK inhibitors, DUB inhibitors Promote proteasomal degradation of MCL1 Various clinical stages
Metabolic Modulators Etomoxir, perhexiline Inhibit fatty acid oxidation Preclinical for MCL1 contexts
Combination Strategies

Rational combination approaches have emerged to overcome resistance and improve therapeutic efficacy:

  • With BCL-xL/BCL-2 Inhibitors: Simultaneous targeting of complementary anti-apoptotic proteins can overcome compensatory mechanisms and suppress resistance. The combination of MCL1 and BCL-xL inhibitors is particularly effective in tumors expressing both proteins [7].

  • With Conventional Chemotherapy: MCL1 inhibitors can reverse chemotherapy resistance by preventing drug-induced stabilization of MCL1, restoring apoptotic sensitivity [4] [3].

  • With Targeted Therapies: In oncogene-driven cancers, combination with corresponding targeted agents (e.g., EGFR inhibitors, BRAF inhibitors) can enhance apoptosis induction and prevent escape mechanisms [2].

  • With FAO Inhibitors: Dual metabolic and apoptotic targeting represents a promising synthetic lethal approach for MCL1-driven cancers with associated metabolic dependencies [5].

Experimental Methodologies for Studying MCL1 Dependency

In Vitro Assessment Techniques

BH3 profiling represents the gold standard for functional assessment of MCL1 dependency. This technique measures mitochondrial outer membrane permeabilization in response to synthetic BH3 peptides [4]. The detailed protocol involves:

  • Isolation of Mitochondria: Fresh mitochondria are isolated from cancer cells via differential centrifugation.
  • Exposure to BH3 Peptides: Mitochondria are incubated with a panel of BH3 peptides including MS1 (MCL1-specific), BIM, BAD, and HRK.
  • Cytochrome c Release Measurement: The percentage of cytochrome c release is quantified by ELISA or Western blotting.
  • Pattern Analysis: A characteristic response pattern with sensitivity to MS1 and BIM peptides, but resistance to BAD peptide, indicates MCL1 dependence.

For metabolic assessments, Seahorse XF Analyzers can measure oxygen consumption rates (OCR) in response to palmitate administration [5]. MCL1-dependent cells typically show significantly increased OCR upon palmitate addition, while MCL1-independent cells demonstrate minimal response. Additionally, stable isotope tracing with 13C-palmitate can directly quantify fatty acid oxidation flux by measuring M+2 citrate enrichment via mass spectrometry [5].

Genetic Manipulation Approaches

CRISPR/Cas9-mediated gene editing provides a robust method for validating MCL1 dependency. The experimental workflow includes:

  • Design of gRNAs: Specific gRNAs targeting critical exons of MCL1 are designed and cloned into lentiviral vectors.
  • Viral Transduction: Target cells are transduced with lentiviral particles and selected with appropriate antibiotics.
  • Validation of Knockout: Successful MCL1 ablation is confirmed by Western blotting and sequencing.
  • Functional Assays: Edited cells are subjected to viability assays, apoptosis measurements, and metabolic profiling.

RNA interference techniques using siRNA or shRNA against MCL1 remain valuable for transient suppression studies, particularly when complete knockout is cytotoxic [2]. Inducible systems allow for controlled gene suppression to study temporal aspects of MCL1 dependency.

In Vivo Modeling

Patient-derived xenograft (PDX) models maintain the original tumor's genetic features and drug sensitivity patterns, making them ideal for evaluating MCL1-targeted therapies [2]. The standard protocol involves:

  • Implantation: Fresh tumor fragments or cells are implanted into immunodeficient mice.
  • Treatment Initiation: Once tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized to treatment groups.
  • Therapeutic Dosing: MCL1 inhibitors are administered alone or in combination according to predetermined schedules.
  • Endpoint Assessment: Tumor measurements are recorded regularly, and endpoint analyses include immunohistochemistry, apoptosis assays, and molecular profiling.

Genetically engineered mouse models (GEMMs) of MCL1-driven cancers provide platforms for studying tumorigenesis and therapy response in immunocompetent systems [4]. The Eμ-Myc;H2K-Mcl-1 model develops aggressive lymphoid leukemia with demonstrated MCL1 dependency, showing rapid disease onset (72±21 days versus 134±35 days in Eμ-Myc only) [4].

Clinical Translation and Perspectives

Current Clinical Trial Landscape

The clinical development of MCL1 inhibitors has progressed rapidly despite challenges with on-target toxicity. As of 2021, several selective MCL1 inhibitors had entered clinical trials, primarily for hematologic malignancies [1]. The first-generation MCL1 inhibitors include:

  • AZD5991 (AstraZeneca): A macrocyclic molecule evaluated in Phase I/II trials for relapsed/refractory hematologic malignancies (NCT03218683).
  • AMG 176 (Amgen): Investigated in Phase I studies for AML and other hematologic cancers (NCT02675452).
  • MIK665/S64315 (Novartis): A potent MCL1 inhibitor studied in Phase I/II trials for advanced hematologic malignancies (NCT02992483).

Preliminary results from these trials have demonstrated clinical efficacy in MCL1-dependent cancers, though the emergence of cardiotoxicity in some studies prompted temporary holds and required dose refinement and patient stratification strategies [8]. The future clinical development will likely focus on improved therapeutic windows through optimized dosing schedules, tumor-specific delivery approaches, and better patient selection.

Predictive Biomarker Development

Accurate identification of MCL1-dependent tumors is crucial for successful clinical translation. Several biomarker approaches are under investigation:

  • BCL-xL Expression: As the most robust negative predictor of MCL1 dependency, BCL-xL assessment by IHC or mRNA profiling can stratify patients likely to respond to MCL1 inhibition [7].
  • MCL1:BCL-xL Ratio: The relative expression levels of these complementary anti-apoptotic proteins may provide better predictive power than either marker alone [7].
  • BH3 Profiling: Functional assessment of mitochondrial priming using adapted BH3 profiling protocols on primary patient samples shows promise for predicting clinical response [4].
  • MCL1 Amplification Status: Genomic analysis of MCL1 copy number alterations may identify patients with genetically driven dependency [2].
Resistance Mechanisms and Overcoming Strategies

Multiple resistance mechanisms to MCL1-targeted therapies have been identified in preclinical models:

  • Compensatory Upregulation: Increased expression of BCL-xL or BCL-2 frequently emerges following MCL1 inhibition, creating a dependency shift that can be addressed with combination therapies [7].
  • Metabolic Rewiring: Some cancer cells develop enhanced glycolytic capacity or alternative fuel source utilization to bypass FAO dependencies, suggesting combination with metabolic inhibitors [5].
  • NOXA Depletion: Reduction in this MCL1-specific BH3-only protein can diminish apoptotic sensitivity, potentially addressable with HDAC inhibitors that increase NOXA expression [1].

The following diagram illustrates the integrated therapeutic approach for targeting MCL1-dependent cancers:

therapeutic_approach Patient_selection Patient Selection (MCL1 amplification, low BCL-xL, BH3 profiling) Therapeutic_approaches Therapeutic Approaches Patient_selection->Therapeutic_approaches Monitoring Response Monitoring Therapeutic_approaches->Monitoring Direct_inhibition Direct MCL1 Inhibitors (BH3 mimetics) Therapeutic_approaches->Direct_inhibition Indirect_approaches Indirect Approaches (Transcriptional, translational, stability) Therapeutic_approaches->Indirect_approaches Combination_therapies Combination Therapies (BCL-xL/BCL-2 inhibitors, chemotherapy, targeted therapy, FAO inhibitors) Therapeutic_approaches->Combination_therapies Resistance_management Resistance Management Monitoring->Resistance_management Adaptive strategy Resistance_management->Therapeutic_approaches Salvage regimens

Integrated Therapeutic Strategy for MCL1-Dependent Cancers

Conclusion and Future Directions

MCL1-dependent cancers represent a biologically distinct subset of malignancies characterized by reliance on this multifunctional anti-apoptotic protein. The development of therapeutic strategies targeting MCL1 has progressed significantly, with several selective inhibitors entering clinical evaluation. However, challenges remain regarding therapeutic index optimization, predictive biomarker validation, and resistance management.

Future research directions should focus on several key areas:

  • Novel Therapeutic Modalities: Beyond small-molecule BH3 mimetics, emerging approaches include PROTACs (Proteolysis Targeting Chimeras) for targeted MCL1 degradation, antibody-drug conjugates for tumor-specific delivery, and gene expression modulation techniques to suppress MCL1 transcription [8].

  • Tissue-Specific Targeting: Given the essential role of MCL1 in cardiac function, strategies to minimize on-target toxicity through tumor-selective delivery systems or synthetic lethality approaches represent priority areas.

  • Metabolic Exploitation: Further elucidation of the connection between MCL1 and fatty acid oxidation may reveal additional metabolic vulnerabilities that can be therapeutically exploited [5].

  • Combination Strategy Optimization: Rational development of combination regimens based on comprehensive understanding of compensatory mechanisms and resistance pathways will be essential for durable clinical responses.

References

Biological Rationale of MCL1 as a Target

Author: Smolecule Technical Support Team. Date: February 2026

MCL1 (Myeloid Cell Leukemia 1) is a key anti-apoptotic protein within the BCL2 family. It is frequently overexpressed in various human cancers, promoting tumor cell survival and conferring resistance to both conventional chemotherapy and targeted therapies [1].

  • Anti-apoptotic Function: MCL1 functions as a central regulator of the intrinsic (mitochondrial) apoptosis pathway. It sequesters pro-apoptotic proteins like BIM and BAK, preventing them from initiating Mitochondrial Outer Membrane Permeabilization (MOMP), cytochrome c release, and subsequent caspase activation [1] [2] [3].
  • Non-Apoptotic Functions: Beyond cell death regulation, MCL1 plays a crucial role in maintaining mitochondrial health. It regulates mitochondrial morphology and dynamics by interacting with proteins like DRP-1 and OPA1. This role is particularly critical in cells with high energy demands, such as cardiomyocytes, which explains the on-target cardiotoxicity observed with some MCL1 inhibitors [4] [3].
  • Therapeutic Window: The frequent amplification and dependency on MCL1 in many cancers make it a validated therapeutic target. Its unique structural features, including a more electropositive BH3-binding groove, allow for the development of selective inhibitors that do not cross-inhibit BCL2 or BCL-xL [1].

Key MCL1 Inhibitors and Preclinical Data

Several potent and selective MCL1 inhibitors have been developed and characterized in preclinical studies. The table below summarizes some of the most prominent compounds.

Inhibitor Name Chemical Scaffold Key Preclinical Findings Clinical Trial Status (as of 2025)

| S63845 | Thienopyrimidine | - Induces rapid apoptosis in AML cell lines and primary samples [5].

  • Overcomes resistance to BCL2 inhibitor Venetoclax [5].
  • Shows efficacy in neuroblastoma models, especially in chemoresistant cells [6]. | Early-phase trials (e.g., S64315) [3]. | | AZD5991 | Macrocyclic | - Demonstrates high anti-tumor activity in hematologic cancer models [7].
  • Associated with cardiotoxicity in preclinical models, disrupting mitochondrial function in cardiomyocytes [4]. | Clinical development reportedly challenging due to toxicity [3]. | | AMG 176 | Not specified in sources | - Shows potent anti-tumor activity in preclinical models [4]. | Early-phase trials [5]; development reportedly challenging [3]. | | VU661013 | Not specified in sources | - Preclinical compound shown to induce apoptosis in AML and overcome resistance to Venetoclax [5]. | Preclinical stage. |

Core Experimental Protocols

To evaluate the efficacy and mechanism of action of MCL1 inhibitors, several key experimental techniques are routinely employed.

Experimental Method Core Purpose Key Procedural Steps (Summary)

| BH3 Profiling | To functionally identify a cell's dependence on specific anti-apoptotic BCL2 proteins (like MCL1) for survival and predict response to BH3 mimetics [7]. | 1. Permeabilize Cells: Treat cells with digitonin to create pores in the plasma membrane. 2. Incubate with BH3 Peptides: Expose cells to synthetic peptides that mimic specific BH3-only proteins. 3. Measure Cytochrome c Release: Use immunofluorescence and flow cytometry to quantify the loss of cytochrome c from mitochondria after peptide challenge. 4. Analyze Priming: A high percentage of cytochrome c release after exposure to a specific BH3 peptide indicates dependence on the corresponding anti-apoptotic protein. | | Cell Viability & Apoptosis Assays | To directly measure the cell-killing potency of BH3 mimetics and confirm the induction of apoptotic cell death. | 1. Cell Viability (e.g., CellTiter-Glo): Measure ATP levels as a proxy for the number of metabolically active cells after drug treatment. 2. Apoptosis (Annexin V/PI Staining): Use flow cytometry to detect phosphatidylserine externalization (Annexin V-FITC) and loss of membrane integrity (Propidium Iodide) to distinguish early and late apoptotic cells [7] [5]. | | Protein Interaction Studies (Co-IP, Western Blot) | To investigate the mechanism of BH3 mimetics by analyzing their effect on protein complexes, such as the displacement of pro-apoptotic partners from MCL1. | 1. Treat Cells: Expose cells to the MCL1 inhibitor. 2. Cell Lysis and Immunoprecipitation (Co-IP): Lyse cells and use an antibody against MCL1 to pull down the protein and its binding partners. 3. Western Blot Analysis: Probe the immunoprecipitated complexes or whole cell lysates with antibodies for proteins like BIM, BAK, or BAX to detect changes in binding [5]. |

Challenges and Future Directions

The clinical development of MCL1 inhibitors faces significant hurdles. The primary challenge is on-target, off-tumor toxicity, particularly cardiotoxicity, as MCL1 is essential for mitochondrial function in cardiomyocytes [4] [3]. This has led to the discontinuation or careful redesign of several clinical programs [3].

Promising strategies to overcome this and other challenges (like tumor resistance) include:

  • Novel Delivery Platforms: Using technologies like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs) to achieve tumor-specific targeting of MCL1, thereby sparing healthy tissues [3].
  • Rational Combination Therapies: Combining MCL1 inhibitors with other agents, such as:
    • BCL2 inhibitors (e.g., Venetoclax) to overcome redundancy in anti-apoptotic proteins [7] [5].
    • Conventional chemotherapy to enhance chemosensitivity [7].
    • Immunotherapy: Preclinical data shows MCL1 inhibitors can synergize with Natural Killer (NK) cell-based therapies to kill chemoresistant tumor cells [6].

Visualizing the Workflow and Strategy

Since a complete DOT script for the signaling pathway isn't available, here is a foundational description for the core apoptosis pathway regulated by MCL1 that you can build upon:

  • Cellular Stress (e.g., DNA damage, oncogenic signaling) activates transcriptional or post-translational upregulation of BH3-only proteins (e.g., BIM, NOXA).
  • These activator BH3-only proteins bind to and neutralize MCL1.
  • This neutralization displaces and releases the effectors BAK/BAX.
  • Activated BAK/BAX oligomerize and form pores in the Mitochondrial Outer Membrane, leading to MOMP.
  • MOMP causes the release of cytochrome c into the cytosol.
  • Cytochrome c, along with Apaf-1, forms the apoptosome, which activates caspase-9.
  • Caspase-9 triggers the caspase cascade, executing Apoptosis.

To visualize the strategic approach for using these inhibitors in research, the following diagram outlines the key experimental and therapeutic concepts.

architecture cluster_key_concepts Key Concepts in MCL1 Inhibitor Research cluster_experimental Experimental & Therapeutic Strategies MCL1 MCL1 Anti-apoptotic\nGuardian Anti-apoptotic Guardian MCL1->Anti-apoptotic\nGuardian  Is an Mitochondrial\nDynamics Mitochondrial Dynamics MCL1->Mitochondrial\nDynamics  Regulates Assays Functional Assays (BH3 Profiling, Viability) MCL1->Assays  Study via Inhibitor Inhibitor BH3 Mimetic BH3 Mimetic Inhibitor->BH3 Mimetic  Is a Apoptosis\nInduction Apoptosis Induction Inhibitor->Apoptosis\nInduction  Leads to Inhibitor->Assays  Validate via Combination Combination Overcome\nResistance Overcome Resistance Combination->Overcome\nResistance  Goal: Manage\nToxicity Manage Toxicity Combination->Manage\nToxicity  Goal: Platforms Novel Platforms (PROTACs, ADCs) Combination->Platforms Immunotherapy Immunotherapy (NK Cells) Combination->Immunotherapy Chemotherapy Chemotherapy Combination->Chemotherapy BCL2_Inhib BCL2 Inhibitor (Venetoclax) Combination->BCL2_Inhib

Diagram illustrating the core concepts and research strategies for MCL1 inhibitors.

References

Application Note: In Vitro Assessment of Tepotinib for Anticancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tepotinib is a highly selective, potent, oral MET (mesenchymal-epithelial transition factor) tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations [1] [2]. MET is a receptor tyrosine kinase with abnormal activity in many human cancers, associated with aggressive phenotypes and poor prognosis [3]. This application note provides detailed methodologies for the in vitro evaluation of Tepotinib's anticancer activity, cytotoxicity, and its potential for drug-drug interactions, supporting researchers in preclinical drug development.

Quantitative Data Summary

The following tables consolidate key in vitro findings from the literature to facilitate easy comparison of Tepotinib's bioactivity.

Table 1: Antiproliferative and Cytotoxic Effects of Tepotinib

Cell Line Cancer Type Assay Type Key Findings Citation
WM451 Malignant Melanoma MTT Assay Significant, concentration-dependent decrease in cell proliferation (1-50 ng/mL) [3]
WM451 Malignant Melanoma TUNEL Assay Promotion of apoptosis after 48h treatment (10 ng/mL) [3]
WM451 Malignant Melanoma Wound Healing Significant suppression of cell migration after 48h [3]
WM451 Malignant Melanoma Transwell Assay Significant suppression of cell invasion after 24h [3]

Table 2: Drug-Drug Interaction (DDI) Potential of Tepotinib

Target Enzyme/Transporter Assay System Test Article Result (IC₅₀) Clinical DDI Risk
CYP3A4/5 Human Liver Microsomes Tepotinib > 15 µM (Little direct inhibition) Low
CYP3A4/5 Human Liver Microsomes Metabolite (MSC2571109A) > 15 µM (Mechanism-based inhibition observed) Low
P-glycoprotein (P-gp) Caco-2 Cell Monolayers Tepotinib IC₅₀ determined; [I]/IC₅₀ ratio within safe limits Low [1] [2]

Detailed Experimental Protocols

MTT Cell Proliferation Assay (WM451 Melanoma Cells)

This protocol is used to assess the inhibitory effect of Tepotinib on cell proliferation [3].

Workflow Diagram: MTT Assay Procedure

MTT_workflow start Seed WM451 cells in 96-well plate (5×10⁴ cells/ml/well) step1 Incubate for 48h at 37°C in 5% CO₂ start->step1 step2 Treat with Tepotinib (1, 2, 5, 10, 20, 50 ng/mL) step1->step2 step3 Add 10 µl MTT solution Incubate for 4h step2->step3 step4 Add formazan lysis solution (DMSO) step3->step4 step5 Measure absorbance at 570 nm step4->step5

Key Materials and Reagents

  • Cell Line: Human malignant melanoma WM451 cells (or other relevant cancer cell lines).
  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS).
  • Test Article: Tepotinib (Selleck Chemicals, catalog number provided in source).
  • Key Equipment: 96-well plates, spectrophotometer.

Procedure

  • Cell Seeding: Seed WM451 cells in 96-well plates at a density of 5 × 10⁴ cells per ml per well.
  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
  • Compound Treatment: Treat the cells with various concentrations of Tepotinib (e.g., 1, 2, 5, 10, 20, and 50 ng/mL) for a desired period (e.g., 48 hours).
  • MTT Incubation: Add 10 µl of MTT solution to each well and incubate for 4 hours.
  • Solubilization: Add formazan lysis solution (DMSO) to each well and incubate until the formed purple formazan crystals are completely dissolved.
  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer. Cell viability is calculated relative to the control (untreated) groups.
Cell Migration and Invasion Assays

These protocols evaluate Tepotinib's effect on the metastatic potential of cancer cells [3].

A. Wound Healing (Migration) Assay

  • Cell Seeding: Seed WM451 cells in 6-well plates (6 × 10⁴ cells/well) and culture until 90-100% confluent.
  • Wound Creation: Create a straight "wound" scratch in the cell monolayer using a sterile 200 µl pipette tip.
  • Washing: Gently wash the cells three times with PBS to remove detached cells.
  • Treatment and Imaging: Add serum-free medium containing Tepotinib. Capture images of the wound at 0 hours and after 48 hours of incubation using an inverted light microscope.
  • Analysis: Quantify the area of cell migration into the wound using image analysis software like ImageJ.

B. Transwell (Invasion) Assay

  • Matrigel Coating: Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel at room temperature for 1 hour.
  • Cell Preparation: Seed 4 × 10⁴ WM451 cells in serum-free medium into the upper chamber.
  • Chemoattractant: Fill the lower chamber with 500 µl of DMEM supplemented with 10% FBS as a chemoattractant.
  • Incubation: Incubate the plate for 24 hours at 37°C.
  • Staining and Counting: After incubation, carefully remove the non-invaded cells from the upper surface. Fix the invaded cells on the lower membrane with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 5 minutes. Count the invaded cells under an inverted light microscope.
In Vitro Assessment of Drug-Drug Interaction Potential

These methods determine if Tepotinib is likely to interact with co-administered drugs [1] [2].

A. Cytochrome P450 Inhibition Assay

  • System: Pooled mixed-gender human liver microsomes.
  • Reaction: CYP-catalyzed reactions (e.g., midazolam 1'-hydroxylation for CYP3A4/5) with LC-MS/MS readouts.
  • Procedure: Incubate Tepotinib or its major metabolite with microsomes and specific probe substrates. Quantify the formation of metabolite products to determine the level of enzyme inhibition (reported as IC₅₀).

B. P-glycoprotein (P-gp) Inhibition Assay

  • System: Caco-2 cell monolayers.
  • Substrate: ³H-digoxin.
  • Procedure: Measure the transport of ³H-digoxin across the Caco-2 monolayer in the presence and absence of Tepotinib. The extent of inhibition is expressed as an IC₅₀ value.

Mechanism of Action and Signaling Pathways

Tepotinib exerts its anticancer effects by specifically targeting the MET receptor tyrosine kinase and its downstream signaling pathways.

Signaling Pathway Diagram

tepotinib_pathway HGF HGF Agonist MET MET Receptor HGF->MET PI3K PI3K MET->PI3K Tepotinib Tepotinib (Inhibitor) Tepotinib->MET AKT AKT PI3K->AKT Apoptosis Promoted Apoptosis AKT->Apoptosis Proliferation Suppressed Proliferation/Invasion AKT->Proliferation

Key Biological Insights

  • MET Inhibition: Tepotinib is an ATP-competitive inhibitor that blocks MET phosphorylation, both HGF-dependent and independent [1] [3].
  • Downstream Signaling: Inhibition of MET leads to the suppression of its downstream pathways, most notably the PI3K/AKT signaling cascade, which is a critical regulator of cell survival, proliferation, and metabolism [3].
  • Functional Outcomes: As illustrated in the protocol data, the blockade of this signaling axis results in potent anti-proliferative, anti-migratory, and pro-apoptotic effects in cancer cells [3]. The addition of HGF (the natural MET agonist) can reverse Tepotinib's effects, confirming the specificity of its action [3].

Conclusion

The detailed in vitro protocols outlined in this application note provide a comprehensive framework for evaluating the anticancer activity and drug interaction potential of Tepotinib. The data generated from these assays demonstrate that Tepotinib is a potent and selective MET inhibitor with significant cytostatic and cytotoxic effects against cancer cells, and a low potential for clinically relevant drug-drug interactions via major CYP enzymes or P-gp. These characteristics make it a valuable candidate for further investigation and development in oncology research.

References

Comprehensive Application Notes and Protocols: MCL1 Inhibition in Combination with Hypomethylating Agents for Hematologic Malignancies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

MCL1 (Myeloid Cell Leukemia-1) is a critical anti-apoptotic protein of the BCL-2 family that functions as a master regulator of programmed cell death in numerous hematologic malignancies. Unlike other BCL-2 family members, MCL1 is characterized by rapid turnover kinetics and serves as a key resistance factor against various targeted therapies, including the BCL-2 inhibitor venetoclax. The therapeutic targeting of MCL1 has emerged as a promising strategy, particularly in combination with hypomethylating agents (HMAs) such as azacitidine and decitabine, which modulate epigenetic regulation and gene expression patterns in malignant cells. The molecular synergy between these drug classes stems from their complementary mechanisms of action: while HMAs reverse epigenetic silencing of pro-apoptotic factors, MCL1 inhibitors directly neutralize a primary survival protein that cancer cells depend upon for evasion of mitochondrial apoptosis.

The rationale for combination therapy is particularly compelling in acute myeloid leukemia (AML) and other high-risk myeloid neoplasms where MCL1 dependency is frequently observed. Research has demonstrated that RAS/MAPK pathway activation, common in treatment-resistant disease, leads to increased stability and elevated levels of MCL1 protein, establishing a mechanism of acquired resistance to venetoclax-based regimens. Furthermore, single-cell multi-omics technologies have revealed that RAS pathway mutations induce transcriptional reprogramming of hematopoietic stem and progenitor cells (HSPCs) that rely on MCL1 for survival, particularly following HMA therapy failure. This combination approach strategically targets both the epigenetic drivers of malignancy and the apoptotic blockade that characterizes treatment-resistant disease, creating a synergistic therapeutic effect that has shown promise even in poor-prognosis patient populations such as those with TP53-mutant disease.

Therapeutic Evidence and Key Findings

Preclinical Evidence Supporting Combination Therapy

Recent investigations have elucidated the molecular mechanisms underlying the synergistic activity between MCL1 inhibitors and HMAs across various hematologic malignancies. In AML models, this combination has demonstrated enhanced apoptotic induction through complementary pathways targeting mitochondrial cell death regulation. The sequential application of these agents appears critical to their efficacy, with HMAs potentially priming malignant cells for MCL1 inhibitor-mediated apoptosis through epigenetic modifications that alter the balance of pro- and anti-apoptotic BCL-2 family proteins. Research has revealed that resistant leukemic cells exhibit global changes in DNA methylation patterns, and HMA treatment can partially reverse venetoclax resistance by modulating the expression of key apoptotic regulators, including MCL1 itself.

The combination strategy has shown particular promise in addressing therapy-resistant disease states characterized by specific molecular alterations. In TP53-mutant AML, which typically demonstrates poor response to conventional therapies and venetoclax-based regimens, combined inhibition of BCL-2 and MCL1 has demonstrated synergistic activity, overcoming the intrinsic resistance associated with BAX deficiency in TP53-mutant cells. Similarly, in RAS pathway-mutated chronic myelomonocytic leukemia (CMML), which confers a high risk of resistance to HMA therapy, expansion of NF-κB-dependent HSPCs at blast progression relies on MCL1 for survival, creating a therapeutic vulnerability that can be exploited with MCL1 inhibitors. These findings highlight the importance of functional apoptosis assays and molecular profiling in identifying patient populations most likely to benefit from these combination approaches.

Quantitative Summary of Preclinical Efficacy Data

Table 1: In Vitro Efficacy of MCL1 Inhibitor Combinations in Hematologic Malignancies

Malignancy Model System Combination Agents Efficacy Measure Result Citation
AML Cell lines (OCI-AML2, MV-4-11, MOLM-13) MCL1i + SRCi Cell death induction Dramatic increase in apoptosis [1]
MDS Primary patient samples (n=35) MCL1i + Venetoclax Synergy score Average δ >10 (synergistic) [2]
TP53-mutant AML Isogenic cell lines MCL1i + Venetoclax Apoptosis induction Overcame BAX deficiency [3]
CMML (RAS-mut) Primary patient samples MCL1i (post-HMA failure) HSPC survival reduction MCL1 dependency established [4]

Table 2: In Vivo Efficacy of MCL1 Inhibitor Combinations in Patient-Derived Models

Malignancy Model Combination Therapy Dosing Schedule Efficacy Outcome Toxicity Observations Citation
AML PDX MCL1i + SRCi Intermittent dosing Significant survival extension Well tolerated in mouse models [1]
TP53-mutant MOLM13 xenograft MCL1i + Venetoclax Sequential administration Suppressed tumor growth Acceptable safety profile [3]
T-cell lymphoma PDX MCL1i + CAR-T cells AZD5991 with CAR-T Prolonged survival Minimal on-target, off-tumor effects [5]

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Culture and Reagent Preparation For in vitro combination studies, maintain AML cell lines (e.g., MOLM-13, MV-4-11, OCI-AML2) or primary patient-derived cells in appropriate media supplemented with cytokines necessary for viability. Prepare stock solutions of MCL1 inhibitors (e.g., S63845, AZD5991) and HMAs (azacitidine, decitabine) in DMSO or sterile water according to manufacturer specifications. Aliquot and store at -80°C to maintain stability, with avoidances of repeated freeze-thaw cycles. For primary AML samples, process mononuclear cells within 24 hours of collection using Ficoll density gradient centrifugation and culture in cytokine-supplemented media (10 ng/mL hIL-3, 10 ng/mL hSCF, 5 ng/mL hIL-6) to maintain viability while preserving biological characteristics.

Viability and Apoptosis Assessment Plate cells at optimal density (typically 1-2×10^5 cells/mL) in 96-well plates and treat with serial dilutions of single agents or combinations. For synergy assessment, utilize a matrix approach with 3-fold dilutions of both agents. After 48 hours of treatment, assess cell viability using CellTiter-Glo luminescent assay according to manufacturer protocol. Measure apoptotic induction via flow cytometry using Annexin V/propidium iodide staining with specific apoptosis calculated as: [(% apoptosis treated - % apoptosis untreated) / (100 - % apoptosis untreated)] × 100. For caspase activation, utilize caspase-3/7 glow assay or Western blotting for cleaved caspase-3.

Synergy Calculation and Data Analysis Calculate combination effects using the Zero Interaction Potency (ZIP) model, which compares observed versus expected combination effects. A δ synergy score >10 indicates synergistic interaction, while <-10 indicates antagonism, and scores between -10 and 10 suggest additive effects. Generate dose-response curves and calculate IC50 values using non-linear regression analysis in specialized software such as GraphPad Prism. For primary samples, include normal CD34+ cells from healthy donors as controls to assess therapeutic index.

In Vivo Efficacy Studies

Animal Model Establishment Utilate immunodeficient mice (e.g., NSG, MISTRG6) for xenograft studies. For patient-derived xenograft (PDX) models, implant freshly isolated or cryopreserved AML cells via intravenous or intrafemoral injection following sublethal irradiation. For cell line-derived xenografts, inject luciferase-tagged cells to enable bioluminescent monitoring. Monitor engraftment weekly via peripheral blood sampling or bioluminescent imaging. Randomize mice into treatment groups when engraftment reaches predetermined levels (typically >1% human CD45+ cells in peripheral blood or specified bioluminescence signal).

Treatment Protocol and Monitoring Administer MCL1 inhibitors (e.g., AZD5991 at 10 mg/kg) via intravenous or intraperitoneal injection using optimized formulations (e.g., 30% hydroxy-propyl-beta-cyclodextrin in water-for-injection adjusted to pH 9.0–9.5). Deliver HMAs (azacitidine at 5 mg/kg or decitabine at 0.5-1 mg/kg) via subcutaneous or intraperitoneal injection using clinical formulations. Employ intermittent dosing schedules (e.g., 5 days on/9 days off for MCL1 inhibitors; 5 days on/23 days off for HMAs) to mitigate potential toxicity. Monitor tumor burden weekly via bioluminescence imaging or peripheral blood analysis. Assess overall survival from treatment initiation until moribund state requiring euthanasia. Collect tissues (bone marrow, spleen, liver) at endpoint for histological and flow cytometric analysis.

Toxicity Assessment Monitor mice daily for signs of toxicity including weight loss, lethargy, hunched posture, and respiratory distress. Perform serial blood collection for complete blood counts and chemistry analysis. For cardiac toxicity assessment—a known concern with MCL1 inhibitors—conduct echocardiography at baseline and after each treatment cycle. Collect heart tissue at endpoint for histological examination of mitochondrial integrity and apoptosis markers.

Research Applications and Translational Guidance

Biomarker Development and Patient Stratification

The successful clinical application of MCL1 inhibitor/HMA combinations requires robust biomarker strategies to identify patients most likely to benefit from these regimens. Research indicates that functional apoptosis profiling using BH3 mimetic tools can accurately define MCL1 dependency in individual patient samples. This technique measures mitochondrial depolarization in response to specific BH3 peptides that selectively target MCL1, providing a functional assessment of apoptotic priming and MCL1 dependence. Additionally, genomic markers such as RAS pathway mutations and MCL1 copy number gains (present in 14-34% of various malignancies) may help identify tumors with inherent sensitivity to MCL1-targeted approaches.

The integration of single-cell multi-omics technologies has revealed substantial heterogeneity in treatment responses, highlighting the need for comprehensive profiling approaches. Techniques such as single-cell RNA sequencing coupled with cell-surface immunophenotyping can identify resistant subpopulations and elucidate compensatory survival pathways that may emerge during therapy. For clinical trial design, baseline assessment of MCL1 expression by immunohistochemistry or Western blotting, BH3 profiling to determine MCL1 dependency, and comprehensive genomic profiling for resistance-associated mutations (RAS pathway, TP53) are recommended stratification factors. These approaches will facilitate the identification of patient populations most likely to derive clinical benefit while minimizing exposure to potential toxicity in non-responsive individuals.

Clinical Translation and Trial Design Considerations

Based on current preclinical evidence, rational combination strategies with MCL1 inhibitors and HMAs should incorporate careful attention to dosing schedules and sequencing to maximize efficacy while managing overlapping toxicities. Preclinical data suggest that sequential administration with HMA priming followed by MCL1 inhibition may optimize epigenetic reprogramming and apoptotic induction. Additionally, intermittent dosing schedules (e.g., 5 days on/9 days off for MCL1 inhibitors) may mitigate cardiac toxicity concerns while maintaining anti-tumor efficacy.

The evolving landscape of MCL1-targeted therapy includes novel drug development approaches beyond direct inhibition. Protein degradation strategies utilizing PROTACs (Proteolysis-Targeting Chimeras) offer the potential for more selective MCL1 targeting with potentially reduced off-tissue effects. Similarly, indirect MCL1 suppression through CDK9 inhibition to reduce MCL1 transcription is being explored in clinical trials. For hematologic malignancies with established BCL-2 inhibitor resistance mechanisms involving MCL1 upregulation, triplet combinations of HMAs with venetoclax and MCL1 inhibitors represent a promising approach currently in early-phase clinical investigation. These advanced combination strategies require meticulous safety monitoring and appropriate patient selection but offer the potential to address significant unmet needs in high-risk hematologic malignancies.

Signaling Pathways and Molecular Mechanisms

Diagram Title: MCL1 Inhibition and HMA Combination Therapy Mechanism

G cluster_1 HMA Mechanism cluster_2 MCL1 Inhibitor Mechanism HMA Hypomethylating Agents (Azacitidine/Decitabine) Epigenetic_Changes Epigenetic Reprogramming HMA->Epigenetic_Changes ProApoptotic_Genes Pro-apoptotic Gene Re-expression Epigenetic_Changes->ProApoptotic_Genes Mitochondrial_Apoptosis Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic_Genes->Mitochondrial_Apoptosis MCL1i MCL1 Inhibitors MCL1_Protein MCL1 Anti-apoptotic Protein MCL1i->MCL1_Protein Inhibits BAK_BIM_Release BAK/BIM Release MCL1_Protein->BAK_BIM_Release Releases BAK_BIM_Release->Mitochondrial_Apoptosis Apoptosis Apoptosis Mitochondrial_Apoptosis->Apoptosis RAS_MAPK RAS/MAPK Pathway Activation MCL1_Stabilization MCL1 Protein Stabilization RAS_MAPK->MCL1_Stabilization MCL1_Stabilization->MCL1_Protein Resistance Therapy Resistance MCL1_Stabilization->Resistance Resistance->MCL1i Overcome by Combination

Conclusion and Future Directions

The combination of MCL1 inhibitors with hypomethylating agents represents a promising therapeutic approach for hematologic malignancies, particularly for patients with high-risk disease features such as TP53 mutations, RAS pathway activation, or prior venetoclax exposure. The synergistic mechanism of action—simultaneously targeting epigenetic reprogramming and apoptotic blockade—addresses key resistance pathways in treatment-refractory disease. Current evidence indicates that rational treatment schedules and appropriate patient selection through functional and genomic biomarkers will be essential for successful clinical translation.

Future research directions should focus on optimizing combination schedules, developing reliable predictive biomarkers, and addressing cardiac toxicity concerns through novel therapeutic strategies such as protein degraders and indirect MCL1 suppression approaches. As clinical development progresses, these combination regimens offer the potential to significantly improve outcomes for patients with currently treatment-resistant hematologic malignancies.

References

Tapotoclax Background and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tapotoclax is a selective small-molecule MCL-1 (Myeloid cell leukemia 1) inhibitor that functions as a BH3 mimetic [1]. It is designed to disrupt the interaction between the anti-apoptotic protein MCL-1 and pro-apoptotic effectors like BIM and BAK [1]. By binding to MCL-1's BH3-binding groove with high affinity, it promotes mitochondrial outer membrane permeabilization (MOMP), triggering the release of cytochrome c and subsequent activation of the caspase cascade, ultimately leading to apoptosis [1].

Its development is primarily targeted at cancers demonstrating MCL-1 dependency to evade cell death, particularly in settings of therapeutic resistance [1].

Clinical Administration Protocol

The following protocol is derived from a Phase I study in patients with Myelodysplastic Syndromes (MDS) after hypomethylating agent (HMA) failure [2].

Table 1: Clinical Dosing and Administration Protocol

Parameter Specification
Route of Administration Intravenous (IV) infusion [2]
Recommended Doses 120 mg/m² and 240 mg/m² (dose-escalation study) [2]
Diluent Not specified in available data; consult full trial protocol
Infusion Frequency Once every 7 days [2]
Treatment Cycle Duration 28 days [2]
Treatment Duration Until disease progression, unacceptable toxicity, or other withdrawal criteria are met [2]

Preclinical In Vitro Combination Screening Protocol

Large-scale drug combination screens can identify synergistic partners for this compound. The following methodology is adapted from a pan-cancer cell line study [3].

Table 2: In Vitro Combination Screening Workflow

Step Protocol Details
1. Cell Line Selection Use a diverse panel of molecularly characterized cancer cell lines (e.g., 755 cell lines across 41 cancer types) [3].
2. Drug Preparation Prepare a 7x7 concentration matrix for the this compound and combination drug. Use a 1000-fold concentration range covering clinical achievable Cmax values [3].
3. Drug Exposure Treat cells with the combination matrix for a predetermined period (e.g., 72-96 hours).
4. Viability Assay Measure cell viability using assays like CellTiter-Glo.
5. Data Analysis Calculate Combination Emax (maximal viability reduction) and synergy scores using models like Highest Single Agent (HSA) or Bliss Independence [3].

Key Experimental Data and Safety Profile

Efficacy and Safety Observations (Phase I MDS Study) In a Phase I study on MDS patients after HMA failure, this compound demonstrated a manageable safety profile [2]. Although no patients achieved a formal objective response per IWG 2006 criteria, antileukemic activity was observed:

  • Blast Reduction: 2 out of 3 patients with baseline bone marrow blasts ≥5% had unsustained blast reduction after at least one cycle [2].
  • Transfusion Independence: 1 out of 7 patients achieved red blood cell transfusion independence for approximately 7 weeks [2].
  • Reduced Transfusion Need: 5 out of 7 patients had a reduction of 2 or more units of packed red blood cells between cycle 1 and 2 [2].

Table 3: Observed Treatment-Related Adverse Events (AEs)

Adverse Event Incidence (n=7) Grade (CTCAE)
Nausea / Vomiting 6 (85%) Mostly Grade 1-2; one case of Grade 3 nausea
Fatigue 4 (57%) Grade 1-2
Diarrhea 2 (29%) Grade 1-2
Palpitations / Ventricular Arrhythmias 1 (14%) Grade 1-2

No dose-limiting toxicities (DLTs) were reported in this small cohort [2].

Preclinical Insights for Solid Tumors

Patient-derived tumor models are valuable for evaluating this compound's potential in solid tumors. Research using a small round cell sarcoma (SRCS) tumoroid biobank revealed that CIC::DUX4 sarcomas show specific sensitivity to MCL-1 inhibition [4]. This highlights the importance of biomarker-driven patient stratification in clinical development.

Clinical Development Status and Future Directions

As of July 2025, this compound remains an investigational drug without regulatory approval worldwide [5] [6]. Its development has seen some changes, with Amgen terminating a Phase I trial in Acute Myeloid Leukemia and Multiple Myeloma in July 2025 due to a sponsor decision unrelated to safety [6].

Future research directions should focus on:

  • Rational Combination Therapies: Combining with other BH3 mimetics (e.g., BCL-2 inhibitors like venetoclax) or standard chemotherapeutics to overcome resistance and enhance efficacy [2] [1].
  • Biomarker Development: Identifying reliable biomarkers (e.g., BH3 profiling, MCL-1 protein expression, genetic dependencies) to select patients most likely to respond [1].
  • Mitigating Toxicity: Monitoring and managing on-target toxicities, particularly cardiotoxicity, which has been a concern for this drug class [1].

Experimental Workflow Diagram

The diagram below illustrates the key experimental workflow for assessing this compound activity, from in vitro models to clinical translation.

G Start Start: Target Identification (MCL-1 Dependency) InVitro In Vitro Screening (Cell Line Panels & Tumoroids) Start->InVitro MechStudy Mechanistic Studies (Apoptosis, Synergy) InVitro->MechStudy InVivo In Vivo Validation (PDX Models) MechStudy->InVivo ClinicalTrial Clinical Trial Evaluation (Phase I Safety/Dosing) InVivo->ClinicalTrial DataOutput Data Output: - Efficacy Metrics (IC50, Emax) - Synergy Scores (HSA, Bliss) - Safety & Toxicity Profile ClinicalTrial->DataOutput

References

General Guidelines for DMSO Use in Research

Author: Smolecule Technical Support Team. Date: February 2026

Since specific data for Tapotoclax is unavailable, the following general guidelines for preparing and storing compound solutions in DMSO can serve as a template. You should experimentally verify all conditions for your specific compound.

Table 1: Key Physicochemical Properties of Dimethyl Sulfoxide (DMSO) [1] [2]

Property Value / Description Relevance for Laboratory Use
Assay (Purity) ≥99.9% (GC); ≥99.99995% (metals basis) for trace analysis [1] High-purity grade is essential for cell culture and sensitive assays to avoid interference.
Physical State Colorless liquid [1] -
Melting Point 16-19 °C (lit.) [1] Critical for storage: DMSO freezes at a relatively high temperature.
Boiling Point 189 °C (lit.) [1] High boiling point reduces evaporation loss during handling.
Density 1.10 g/mL at 20 °C [1] Needed for accurate molarity calculations when preparing stock solutions.
Solubility in Water Miscible [1] Allows for easy dilution into aqueous buffers for in vitro assays.
Hygroscopicity High (absorbs water from the atmosphere) [2] Critical for storage: Absorbed water can affect solution concentration and compound stability.
Recommended Protocol for Stock Solution Preparation

This workflow outlines the general steps for creating a DMSO stock solution of a novel compound, which you can adapt for this compound once its specific solubility is determined.

G A Weigh compound B Add chilled anhydrous DMSO A->B C Vortex to dissolve B->C D Inspect for clarity/precipitation C->D E Aliquot into sterile vials D->E F Flash-freeze in liquid N₂ E->F G Store at -80°C F->G

Detailed Methodology:

  • Preparation: Use high-purity, anhydrous DMSO. Due to its hygroscopic nature, keep the DMSO bottle tightly sealed and consider storing it with desiccant [2].
  • Weighing: Accurately weigh the mass of this compound. The target concentration will be determined by its solubility limit.
  • Dissolution: Add a calculated volume of chilled, anhydrous DMSO to the compound. Gently vortex or rotate the mixture to facilitate dissolution. Note: Avoid vigorous shaking, which can introduce air and water vapor [2].
  • Inspection: Visually inspect the solution for clarity. The presence of undissolved particles indicates that the solubility limit has been exceeded, and a more dilute stock solution should be prepared.
  • Aliquoting: Aliquot the solution into sterile, airtight vials (e.g., cryogenic vials) to minimize freeze-thaw cycles and oxygen exposure [2].
  • Freezing: Flash-freeze the aliquots rapidly in a dry-ice/ethanol bath or liquid nitrogen to minimize phase separation [2].
  • Storage: Store the aliquots at -80 °C. This low temperature is crucial for maintaining long-term chemical stability. Record the date of preparation and concentration.

Experimental Workflow for Determining Unknown Solubility

If the solubility of this compound in DMSO is unknown, you can establish it empirically using the following protocol.

Table 2: Experimental Steps for Solubility Determination

Step Action Key Parameters & Notes
1. Saturation Add an excess of this compound powder to a known volume of anhydrous DMSO. Use a small volume (e.g., 0.5-1 mL) for this test.
2. Equilibration Continuously agitate the mixture for 24 hours at a controlled temperature (e.g., 20-25 °C). Use a rotating shaker or orbital mixer to ensure thorough mixing.
3. Separation Centrifuge the saturated solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes. This pellets the undissolved compound.
4. Analysis Carefully collect the supernatant and dilute it appropriately with a compatible solvent (e.g., methanol or acetonitrile). Quantify the concentration using a validated analytical method, such as HPLC with UV detection. The measured concentration is the equilibrium solubility in DMSO at the experimental temperature.

The diagram below illustrates the logical flow of this solubility determination experiment.

G Start Prepare saturated solution (Excess compound in DMSO) A Agitate for 24h at 25°C Start->A B Centrifuge to pellet undissolved solid A->B C Collect supernatant B->C D Dilute and analyze by HPLC C->D End Determine equilibrium solubility concentration D->End

Key Considerations for DMSO Stock Solutions

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds and promote water absorption. The single-use aliquot strategy is highly recommended [2].
  • Sterility: If required for cell-based assays, filter the stock solution through a compatible sterile filter (e.g., PTFE) before aliquoting under aseptic conditions.
  • Dilution into Aqueous Buffers: When diluting DMSO stock solutions into aqueous media, be aware that some compounds may precipitate if the final DMSO concentration is too high or if the compound has poor aqueous solubility. A final DMSO concentration of ≤0.1% (v/v) is generally well-tolerated by most cell lines [2].

I hope this structured template provides a useful starting point for your work. Once you obtain the specific solubility data for this compound through experimentation or from other sources, you can directly insert it into these protocols to create a complete application note.

References

Comprehensive Application Notes and Protocols: Bone Marrow Blast Reduction with Tapotoclax (MCL-1 Inhibitor)

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Background and Unmet Need

Myelodysplastic syndromes (MDS) represent a group of heterogeneous bone marrow disorders characterized by ineffective hematopoiesis, peripheral cytopenias, and significant risk for transformation to acute myeloid leukemia (AML). Patients with high-risk MDS face particularly poor outcomes, with current frontline therapies primarily consisting of hypomethylating agents (HMAs) such as azacitidine and decitabine. Unfortunately, a substantial proportion of patients develop HMA failure—defined as lack of response after 4 cycles, disease progression, or relapse during HMA treatment—creating a critical therapeutic challenge with limited salvage options and median survival of less than 6 months. Blast reduction in this setting represents a crucial therapeutic goal, as elevated bone marrow blasts correlate directly with disease progression and mortality. The BCL-2 protein family plays a central regulatory role in apoptotic signaling, with myeloid malignancies demonstrating particular dependence on MCL-1 (Myeloid Cell Leukemia-1), an anti-apoptotic protein that confers survival advantages to malignant cells and represents a promising therapeutic target in HMA-failed MDS.

Tapotoclax Drug Profile and Mechanism of Action

This compound (AMG 176) is a first-in-class selective MCL-1 inhibitor that belongs to the BH3-mimetic class of small molecules. The drug specifically targets the MCL-1 protein, which is a member of the BCL-2 family of anti-apoptotic regulators that includes BCL-2, BCL-XL, BCL-w, and BFL-1/A1. This compound functions by disrupting protein-protein interactions between MCL-1 and pro-apoptotic effectors (BAX, BAK) and activators (BIM, BID), thereby permitting the initiation of the intrinsic apoptotic pathway in MCL-1-dependent cancer cells.

  • Molecular mechanism: this compound binds to the BH3-binding groove of MCL-1 with high specificity and affinity, displacing bound pro-apoptotic proteins and triggering mitochondrial outer membrane permeabilization (MOMP)
  • Therapeutic rationale: MCL-1 is frequently overexpressed in high-risk MDS and AML, where it drives cancer cell survival and confers resistance to other targeted therapies, including the BCL-2 inhibitor venetoclax
  • Selectivity profile: Unlike navitoclax (which inhibits BCL-2, BCL-XL, and BCL-w) or venetoclax (which primarily targets BCL-2), this compound demonstrates selective MCL-1 inhibition, potentially sparing platelet toxicity associated with BCL-XL inhibition

The following diagram illustrates the core mechanism of this compound-induced apoptosis:

G This compound This compound MCL1 MCL-1 (Anti-apoptotic) This compound->MCL1 Binds BIM BIM (Pro-apoptotic) MCL1->BIM Releases BAK BAK/BAX (Effectors) BIM->BAK Activates MOMP MOMP BAK->MOMP Triggers Apoptosis Apoptosis MOMP->Apoptosis

Figure 1: Mechanism of this compound-Induced Apoptosis. This compound binds to MCL-1, releasing pro-apoptotic proteins (BIM) that activate BAK/BAX effectors, triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis.

Clinical Trial Data and Efficacy Assessment

Phase I Study Design and Patient Characteristics

A phase I clinical trial (NCT05209152) investigated this compound in patients with high-risk MDS following HMA failure. The study employed a dose-escalation design with primary endpoints focused on safety and determination of dose-limiting toxicities (DLTs). Secondary endpoints included overall response rate according to 2006 International Working Group (IWG) criteria. Key aspects of the trial design included:

  • Patient population: Adults with high-risk MDS who had failed prior HMA therapy (refractory to ≥4 cycles or progressed/relapsed during treatment)
  • Dosing regimens: Two dose levels evaluated—120 mg/m² once weekly (n=3) and 240 mg/m² once weekly (n=4)
  • Treatment duration: Median of 3 cycles (range: 2-4 cycles)
  • Response assessment: Bone marrow aspirations and biopsies performed at baseline, after cycles 1 and 2, then every other cycle thereafter
  • Statistical analysis: Descriptive statistics for safety and efficacy endpoints

The study enrolled 7 patients with a median age of 77 years (range: 61-83), predominantly male (57%). Disease risk stratification showed 71% had high- or very high-risk MDS per IPSS-R or IPSS-M. Importantly, the population was heavily pretreated with a median of 4 prior lines of therapy (range: 1-8) and median of 10 prior HMA cycles (range: 2-24). High-risk features included therapy-related MDS (43%), complex cytogenetics (29%), and TP53 mutations (29%).

Clinical Efficacy and Blast Reduction Outcomes

This compound demonstrated measurable anti-leukemic activity despite the trial's ultimate termination due to lack of robust clinical responses by conventional criteria. The drug's effect on bone marrow blast reduction represented the most promising therapeutic activity:

Table 1: Efficacy Outcomes of this compound in HMA-Failed MDS

Parameter Results Clinical Significance
Overall Response Rate No formal responses by IWG 2006 criteria Trial terminated due to lack of clinical activity
Bone Marrow Blast Reduction Observed reduction in marrow blasts Evidence of direct anti-leukemic effect
Transfusion Dependence Reduction in transfusion requirements Suggests hematologic improvement
Best Overall Response Reversion to chronic phase MPN patterns Similar to responses seen with other blast-reduction therapies [1]

Although the study did not achieve conventional response criteria, the observed blast reduction and transfusion independence effects provide compelling rationale for combination approaches. The reversion to chronic-phase disease patterns observed with this compound mirrors responses documented with other blast-reduction strategies in myeloid malignancies, where the goal shifts from complete eradication to disease control and functional improvement [1].

Safety and Tolerability Profile

This compound demonstrated a manageable safety profile with no dose-limiting toxicities reported across the dose ranges studied. The most frequently observed adverse events were primarily gastrointestinal in nature and of low-grade severity:

Table 2: Safety Profile of this compound in Phase I Trial

Adverse Event All Grades (%) Grade 3+ (%) Management
Nausea 71 14 Supportive antiemetics
Fatigue 57 0 Dose interruption if needed
Diarrhea 29 0 Supportive care
Cardiac Arrhythmias 14 (atrial/ventricular) 0 Self-resolved without intervention
QTc Prolongation 14 0 Similar to baseline values
Infectious Complications 14 (1 patient) 14 (1 death in C2) Deemed unrelated to study drug

Treatment discontinuations were primarily due to disease progression or lack of response (57%), with other reasons including allogeneic stem cell transplant (14%), intercurrent illness (14%), and patient request (14%). The absence of significant hematologic toxicity represents a distinguishing feature from other BH3-mimetics and supports combination strategies with myelosuppressive agents.

Experimental Protocols and Methodologies

Bone Marrow Blast Quantification Protocol

Accurate assessment of bone marrow blast percentage represents a critical endpoint for evaluating this compound efficacy in MDS clinical trials and preclinical studies. The following protocol outlines a standardized approach for blast quantification:

  • Sample collection: Obtain bone marrow aspirates and core biopsies at specified timepoints (baseline, post-cycle 1, post-cycle 2, then every other cycle)
  • Sample processing:
    • Prepare air-dried smears from fresh aspirate material
    • Preserve samples in EDTA for flow cytometry analysis
    • Fix core biopsies in 10% neutral buffered formalin for histology
  • Multiparameter flow cytometry:
    • Stain 1×10⁶ nucleated cells with antibody panels including CD45, CD34, CD117, CD13, CD33, CD38, HLA-DR
    • Include viability dye (7-AAD) to exclude dead cells
    • Acquire minimum 500,000 events per sample on flow cytometer
    • Analyze using sequential gating: lymphocytes → CD45dim → CD34+/CD117+ blasts
  • Morphological assessment:
    • Stain aspirate smears with Wright-Giemsa
    • Count 500 nucleated cells by light microscopy
    • Calculate blast percentage as proportion of total nucleated cells
  • Immunohistochemical validation:
    • Perform CD34 and CD117 IHC on paraffin-embedded biopsies
    • Quantify blasts per 100 nucleated cells in 10 high-power fields

Quality control measures include central review of ambiguous cases, calibration of instrumentation before each use, and validation of antibody lots for consistency. This multimodal approach addresses challenges associated with hemodilute specimens and provides complementary data streams for robust blast quantification.

Translating Ribosome Affinity Purification (TRAP) for Cell-Specific Translational Profiling

The TRAP methodology enables cell-type-specific recovery of polyribosome-associated mRNAs, providing insights into the translational effects of this compound on distinct bone marrow subpopulations [2]. The protocol has been adapted for hematopoietic cells:

  • Transgenic model generation:
    • Express EGFP-tagged ribosomal protein L10a (EGFP-Rpl10a) under control of cell-specific promoters
    • Use Tol2 transposon system for stable integration in zebrafish hematopoietic models
    • Validate specificity through fluorescence imaging and immunoblotting
  • Polyribosome immunopurification:
    • Lyse 1×10⁷ cells in polysome lysis buffer (10mM HEPES pH7.4, 150mM KCl, 5mM MgCl₂, 0.5mM DTT, 100μg/mL cycloheximide, 1% NP-40)
    • Pre-clear lysates by centrifugation at 10,000g for 10min at 4°C
    • Immunoprecipitate with anti-GFP conjugated magnetic beads (2h, 4°C with rotation)
    • Wash beads extensively with high-salt buffer (10mM HEPES pH7.4, 350mM KCl, 5mM MgCl₂, 1% NP-40, 0.5mM DTT)
  • RNA extraction and analysis:
    • Extract RNA using acid-phenol-chloroform method
    • Assess quality via Bioanalyzer (RIN >8.0 required)
    • Prepare sequencing libraries using SMARTer Stranded Total RNA-Seq Kit
    • Sequence on Illumina platform (minimum 30M reads per sample)
  • Bioinformatic processing:
    • Align reads to reference genome using HISAT2
    • Quantify gene expression with featureCounts
    • Analyze differential expression with DESeq2
    • Perform pathway enrichment using GSEA

This approach enables resolution of translational changes specifically in blast populations following this compound exposure, revealing mechanisms of response and resistance at the level of protein synthesis.

Apoptosis Signaling and BH3 Profiling Assay

BH3 profiling measures mitochondrial apoptotic priming and dependence on specific anti-apoptotic proteins, predicting sensitivity to BH3-mimetics like this compound [3]. The protocol involves:

  • Mitochondrial isolation:
    • Digest cell pellets with digitonin-containing buffer
    • Isolate mitochondria by differential centrifugation
    • Quantify mitochondrial protein concentration
  • BH3 peptide exposure:
    • Incubate mitochondria with synthetic BH3 peptides (100nM-10μM) in 384-well plates
    • Include peptides targeting specific anti-apoptotic proteins:
      • BIM, PUMA (pan-active)
      • BAD (BCL-2, BCL-XL, BCL-w specific)
      • HRK (BCL-XL specific)
      • MS1 (MCL-1 specific)
      • NOXA (MCL-1, BFL-1 specific)
  • MOMP detection:
    • Measure cytochrome c release by ELISA or Western blot
    • Alternatively, use JC-1 dye to detect mitochondrial membrane depolarization
    • Include negative (DMSO) and positive (alamethicin) controls
  • Data interpretation:
    • Calculate percentage cytochrome c release for each peptide
    • Generate dose-response curves to determine EC₅₀ values
    • Classify MCL-1 dependence as >50% cytochrome c release with MS1 peptide

This functional assay provides a direct measure of MCL-1 dependency in patient samples, potentially identifying those most likely to respond to this compound therapy.

Resistance Mechanisms and Biomarker Development

Emerging Resistance Pathways

Multiple studies have revealed that anti-apoptotic protein redundancy represents a primary mechanism of resistance to BH3-mimetic monotherapy [3] [4]. While this compound specifically targets MCL-1, compensatory upregulation of other BCL-2 family members can maintain cell survival:

  • BCL-2/BCL-XL upregulation: Malignant cells increase expression of alternative anti-apoptotic proteins following MCL-1 inhibition, particularly in TP53-mutated clones
  • Signaling pathway adaptations: Activation of YAP/TAZ signaling promotes cell survival and chemoresistance through regulation of anti-apoptotic protein expression [5]
  • Metabolic adaptations: Increased oxidative phosphorylation and fatty acid metabolism enhance mitochondrial resilience to apoptotic stimuli
  • Stem cell persistence: Leukemic stem cells (LSCs) demonstrate preferential reliance on multiple anti-apoptotic proteins simultaneously, creating a higher threshold for apoptosis induction

The following diagram illustrates key resistance mechanisms to MCL-1 inhibition:

G This compound This compound MCL1 MCL-1 Inhibition This compound->MCL1 Resistance Emerging Resistance Mechanisms MCL1->Resistance Triggers BCL2 BCL-2/BCL-XL Upregulation Resistance->BCL2 YAPTAZ YAP/TAZ Pathway Activation Resistance->YAPTAZ Metabolism Metabolic Adaptations Resistance->Metabolism LSC Stem Cell Persistence Resistance->LSC

Figure 2: Resistance Mechanisms to MCL-1 Inhibition. This compound-mediated MCL-1 inhibition triggers compensatory cellular adaptations including upregulation of alternative anti-apoptotic proteins, YAP/TAZ pathway activation, metabolic rewiring, and stem cell persistence.

Biomarker Development Strategies

Predictive biomarkers for this compound response are essential for patient selection and optimizing therapeutic outcomes. Promising approaches include:

  • BH3 profiling: Functional assessment of MCL-1 dependence using specific BH3 peptides (MS-1, NOXA) as described in Section 4.3
  • Protein co-dependencies: Quantitative assessment of MCL-1:BCL-2:BCL-XL ratios by Western blot or flow cytometry
  • Transcriptomic signatures: Gene expression profiling of MCL-1 network components and regulatory factors
  • Mutational analysis: TP53 mutation status assessment, as these mutations correlate with poor response to blast-reduction therapies [1]

Validation cohorts should include paired pre- and post-treatment samples to monitor dynamic changes in biomarker status and emergence of resistance mutations during therapy.

Combination Strategies and Future Directions

Rational Combination Approaches

Based on the mechanistic insights from this compound monotherapy and recognized resistance pathways, several rational combination strategies show significant promise:

  • This compound + Hypomethylating Agents: Preclinical data suggests HMAs may sensitize MDS blasts to MCL-1 inhibition by altering expression of BCL-2 family members
  • This compound + Venetoclax: Simultaneous targeting of MCL-1 and BCL-2 addresses compensatory adaptations and may overcome monotherapy resistance [3] [4]
  • This compound + Standard Induction: Combination with cytarabine and anthracyclines may enhance apoptotic responses in fit patients with advanced disease
  • This compound + Novel Agents: Combinations with YAP/TAZ pathway inhibitors or metabolic modulators may prevent emerging resistance mechanisms [5]
Clinical Translation Considerations

For successful clinical development of this compound combinations, several key factors require attention:

  • Sequencing optimization: Preclinical models should determine optimal drug sequencing (concurrent vs. sequential administration)
  • Pharmacodynamic endpoints: Incorporate BH3 profiling and blast quantification to demonstrate target engagement and biological activity
  • Patient stratification: Implement biomarker-driven selection strategies to enrich for MCL-1 dependent disease
  • Novel response metrics: Develop MDS-specific response criteria that capture clinical benefits beyond conventional complete remission rates

Conclusion

This compound represents a promising therapeutic approach for bone marrow blast reduction in high-risk MDS patients who have failed prior HMA therapy. While monotherapy activity appears limited by compensatory resistance mechanisms, the manageable safety profile and demonstrated biological activity against bone marrow blasts provide strong rationale for combination strategies. Future development should focus on rational drug combinations, biomarker-driven patient selection, and novel response metrics that capture the clinical benefit of blast reduction even in the absence of conventional responses. With these approaches, MCL-1 inhibition holds significant potential to improve outcomes for patients with high-risk MDS and other myeloid malignancies characterized by MCL-1 dependence.

References

Clinical Trial Summary and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The phase 1 study (NCT05209152) primarily evaluated the safety and tolerability of Tapotoclax in adults with high-risk MDS following HMA failure [1] [2]. The key efficacy observations and safety data are summarized below.

Table 1: Key Efficacy Observations from the this compound Phase 1 Study [1] [2]

Observation Metric Findings
Overall Response Rate (per IWG 2006) 0% (No patients met the formal response criteria)
Bone Marrow Blast Reduction 67% (2 of 3 patients with baseline blasts ≥5% had unsustained reduction)
Impact on Transfusion Dependence 71% (5 of 7 patients) had a reduction of ≥2 pRBC units between cycles 1 and 2.
Transfusion Independence (TI) 14% (1 of 7 patients) achieved TI for approximately 7 weeks.

Table 2: Safety and Tolerability Profile of this compound [1] [2]

Category Details
Dose-Limiting Toxicities (DLTs) None reported.
Most Common Adverse Events (AEs) Nausea/Vomiting (85%; mostly G1/2, one G3), Fatigue (57%; G1/2), Diarrhea (29%; G1/2).
Cardiac and Other AEs One case of arrhythmia (resolved without intervention); one patient had QTc prolongation (was present at baseline).
Serious AEs One patient died due to an infection during cycle 2, deemed unrelated to this compound.

Detailed Experimental Protocol

This section outlines the core methodology from the clinical trial, which can serve as a reference for future study design.

1. Trial Design and Objectives

  • Study Type: Phase I, open-label.
  • Primary Objective: To assess the safety and tolerability of this compound, measured by the incidence of Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs) [1] [2].
  • Secondary Objectives: Included evaluation of the Overall Response Rate (ORR) according to the International Working Group (IWG) 2006 criteria for MDS [1].

2. Patient Population and Key Eligibility Criteria

  • Disease Status: Adults with high-risk MDS who had experienced failure of prior HMA therapy. HMA failure was defined as no response after at least 4 cycles, or disease progression/relapse at any time during HMA treatment [1] [2].
  • Baseline Characteristics (n=7):
    • Median Age: 77 years (range, 61-83)
    • Risk Profile: 71% had high- or very-high-risk disease per IPSS-R/IPSS-M.
    • Molecular/Genetic: 29% had TP53 mutations; 29% had complex cytogenetics.
    • Treatment History: Heavily pre-treated, with a median of 4 prior lines of therapy (range, 1-8) and a median of 10 prior HMA cycles (range, 2-24) [1] [2].

3. Dosing and Administration

  • Drug: this compound (AMG 176).
  • Route: Intravenous infusion.
  • Dosing Schedule: Administered once every 7 days. Each treatment cycle lasted 28 days [1] [2].
  • Dose Levels:
    • Dose Level 1: 120 mg/m².
    • Dose Level 2: 240 mg/m² (with escalation starting on Cycle 1, Day 8 for patients in this cohort) [1] [2].
  • Treatment Duration: Continued until disease progression, unacceptable toxicity, development of a concurrent severe illness, or patient decision to withdraw [2].

4. Response and Biomarker Monitoring

  • Bone Marrow Assessments: Bone marrow aspirations and biopsies were performed at baseline, after cycles 1 and 2, and then every other cycle thereafter to monitor disease response and blast counts [1].
  • Transfusion Burden Tracking: Transfusion dependence was meticulously recorded. The number of packed red blood cell (pRBC) units administered before and during the study was tracked to identify changes in transfusion requirements [1] [2].

Mechanistic Insights and Research Context

To fully appreciate the potential of this compound, it is crucial to understand its mechanism of action and the clinical context of transfusion burden in MDS.

Mechanism of Action: Targeting MCL-1 this compound is a first-in-class, selective inhibitor of myeloid cell leukemia 1 (MCL-1) [1]. MCL-1 is a pro-survival protein of the BCL-2 family that cancer cells, including those in MDS and AML, often depend on to evade apoptosis (programmed cell death) [3]. By disrupting the protein-protein interactions between MCL-1 and other BCL-2 family members, this compound promotes the initiation of the mitochondrial apoptotic pathway, leading to cancer cell death [1] [3]. The following diagram illustrates this mechanism and the clinical trial workflow.

G cluster_moa Mechanism of Action of this compound cluster_trial Phase 1 Trial Workflow MCL1 MCL-1 Protein (Pro-survival) BAK Pro-apoptotic Protein (e.g., BAK) MCL1->BAK Binds and Neutralizes Apoptosis Cancer Cell Apoptosis BAK->Apoptosis Free to Initiate Mitochondrial Pathway This compound This compound (MCL-1 Inhibitor) This compound->MCL1 Inhibits Screening Screening Enrollment Enrollment Screening->Enrollment Dosing Dosing Enrollment->Dosing Response Response Dosing->Response Analysis Analysis Response->Analysis

The Critical Need in MDS and Transfusion Burden

  • High Transfusion Burden (HTB): In a real-world population-based study, almost half (46.6%) of all MDS patients had a High Transfusion Burden (defined as ≥8 RBC units/16 weeks) [4]. This burden is associated with reduced quality of life, iron overload, and poorer overall survival [5] [6].
  • Correlation with Survival: Achieving transfusion independence (TI) is a critical treatment goal. Real-world evidence shows that TI is strongly associated with significantly improved overall survival and progression-free survival in MDS patients [5].
  • Unmet Need after HMA Failure: There are currently no FDA-approved treatments specifically for MDS patients after HMA failure, making this a population with a pressing need for new therapeutic options [2].

Future Research Directions and Conclusions

The phase 1 trial of this compound was ultimately terminated due to a lack of clinical activity in the dose-exploration phase [1]. However, its manageable safety profile and the observed biological activity—specifically, the reduction in bone marrow blasts and transfusion burden in some patients—provide a strong rationale for further investigation.

The most promising future direction, as suggested by the trial investigators, is to evaluate This compound in combination with other agents, such as HMAs or targeted therapies [1] [2]. This approach is supported by pre-clinical evidence in AML, which demonstrates that simultaneously inhibiting MCL-1 and other survival pathways (like BCL-2/BCL-xL or MAPK) can synergistically enhance apoptosis and overcome treatment resistance [3]. Future clinical trials should focus on these combinations in defined patient populations.

Reference List

  • Chien, K. S., et al. (2024). This compound Demonstrates Safety, Yields Anti-Leukemic Effects but No Responses in MDS Following HMAs. OncLive. Presented at the 2024 EHA Congress. [1]
  • Caron, J., et al. (2023). BCL2 inhibition reveals a dendritic cell-specific immune checkpoint. Cancer Discovery. [7]
  • van Dijk, C., et al. (2021). Patterns of transfusion burden in an unselected population of MDS patients. Transfusion. [4]
  • Chien, K. S., et al. (2024). This compound Safe and Tolerable in Patients With MDS After HMA Failure. Hematology Advisor. [2]
  • Koblowska, M., et al. (2023). Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation. International Journal of Molecular Sciences. [3]
  • Sallman, D. A., et al. (2025). Transfusion Independence Corresponds With Survival in Lower-Risk MDS. Clinical Lymphoma, Myeloma & Leukemia. [5]
  • Chien, K. S., et al. (2024). A phase I study of the myeloid cell leukemia 1 (MCL1) inhibitor this compound (AMG 176) in patients with myelodysplastic syndromes after hypomethylating agent failure. Leukemia Research. [8]
  • Hadizadeh, M., et al. (2015). Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells. Cancer Cell International. [9]
  • Thomas, S., et al. (2009). Valuation of transfusion-free living in MDS: results of health utility interviews. Health and Quality of Life Outcomes. [6]
  • Sekeres, M. (2020). New Approach Leads to Transfusion Independence in Low-risk MDS. Cleveland Clinic Consult QD. [10]

References

Comprehensive Application Notes and Protocols for MCL1 Inhibitor Patient Selection in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MCL1 Biology and Therapeutic Significance

Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic BCL-2 family protein that functions as a critical regulator of programmed cell death (apoptosis) and serves as a key survival factor in numerous human malignancies. MCL1 exhibits a uniquely short half-life compared to other BCL-2 family members, allowing it to function as a rapid sensor of cellular stress and survival signals [1]. The MCL1 protein contains BCL-2 homology (BH) domains (BH1-BH4) and a C-terminal transmembrane domain that facilitates its localization to the outer mitochondrial membrane where it executes its anti-apoptotic function [1] [2]. Through interactions with pro-apoptotic proteins including BAK, BIM, and NOXA, MCL1 prevents mitochondrial outer membrane permeabilization (MOMP), thereby inhibiting the release of cytochrome c and subsequent activation of the caspase cascade that executes apoptosis [1] [2].

The significant therapeutic interest in MCL1 stems from its frequent dysregulation in human cancers. MCL1 is among the most frequently amplified genes in various malignancies, with amplification occurring in approximately 10.9% of cancers across multiple tumor types [3]. This amplification drives overexpression of MCL1 protein, which promotes tumor cell survival and confers resistance to conventional chemotherapeutic agents and targeted therapies [2] [3]. MCL1 dependency is particularly prominent in hematological malignancies including acute myeloid leukemia (AML), multiple myeloma, and lymphomas, though evidence also supports its importance in certain solid tumors such as prostate cancer, breast cancer, and lung cancer [2] [3]. The development of selective MCL1 inhibitors represents a promising therapeutic strategy for patients whose tumors depend on MCL1 for survival.

Biomarkers for MCL1 Inhibitor Patient Selection

Genomic Biomarkers

Table 1: Genomic Biomarkers for MCL1 Inhibitor Patient Selection

Biomarker Detection Method Cancer Types Clinical Significance
MCL1 copy number gain/amplification FISH, SNP array, whole-genome sequencing Prostate cancer, breast cancer, lung cancer, hematologic malignancies Associated with MCL1 dependency and worse clinical outcomes; predictive of response to MCL1 inhibitors [3]
MCL1 gene expression RNA sequencing, RT-PCR, Nanostring Multiple solid and hematologic tumors High expression may indicate dependency; requires correlation with functional assays
Co-occurring genomic alterations NGS panels AML (with FLT3-ITD, other mutations) May influence therapeutic efficacy and inform combination strategies

MCL1 copy number alterations represent the most validated genomic biomarker for MCL1 inhibitor response. In metastatic castration-resistant prostate cancer (mCRPC), MCL1 copy number gain occurs in 14-34% of cases and is associated with significantly worse clinical outcomes including shorter progression-free interval and overall survival [3]. Similarly, in hematologic malignancies, MCL1 amplification has been identified as a key determinant of dependency and predictive biomarker for response to MCL1-directed therapy [2] [3]. Assessment of MCL1 copy number status should be incorporated into patient selection algorithms, particularly for solid tumors where functional dependencies are less well-characterized than in hematopoietic malignancies.

Functional and Protein Biomarkers

Table 2: Functional and Protein Biomarkers for MCL1 Inhibitor Response

Biomarker Category Specific Assay Measured Parameters Interpretation
Functional dependency BH3 profiling Mitochondrial depolarization, cytochrome c release Primed mitochondrial state indicates MCL1 dependency; predicts sensitivity to MCL1 inhibitors [2]
Protein expression Immunohistochemistry (IHC) MCL1 protein levels, subcellular localization High MCL1 expression correlates with copy number alterations; cytoplasmic/mitochondrial localization [3]
Protein interactions Proximity ligation assays, co-immunoprecipitation MCL1-BIM, MCL1-BAK complexes High levels of complexes indicate functional MCL1 engagement

BH3 profiling has emerged as a powerful functional technique to identify tumors dependent on MCL1 for survival. This assay measures the molecular primed state of mitochondria by exposing tumor cells to synthetic BH3 peptides that mimic pro-apoptotic proteins and assessing mitochondrial outer membrane permeabilization [2]. Specific BH3 peptides including MS1 (targeting MCL1) and NOXA (specifically inhibiting MCL1) can precisely identify MCL1-dependent tumors, providing a functional biomarker that complements genomic approaches [2] [4]. For protein-based assessment, immunohistochemical analysis of MCL1 expression demonstrates good correlation with RNA expression levels and can help identify tumors with post-transcriptional MCL1 dysregulation [3].

Clinical Considerations and Safety Profiling

Cardiac Safety Assessment

The clinical development of MCL1 inhibitors has been challenged by dose-limiting cardiotoxicity observed in multiple clinical trials. This toxicity manifests as asymptomatic elevations in cardiac troponin levels and, in some cases, more significant cardiac events. In a first-in-human study of the MCL1 inhibitor ABBV-467, 4 of 8 patients (50%) exhibited increased troponin levels, suggesting myocardial injury [5]. Similarly, in a phase 1 trial of AZD5991, post-hoc analysis revealed elevated troponin T in 54 of 65 patients (83%) after treatment initiation [6]. These findings suggest that troponin elevation may represent a class effect of MCL1 inhibitors, likely resulting from the essential role of MCL1 in maintaining mitochondrial function in cardiomyocytes [5] [6].

Recommended cardiac monitoring protocols for patients receiving MCL1 inhibitor therapy should include:

  • Baseline electrocardiogram (ECG) and echocardiogram to assess cardiac function
  • Weekly measurement of cardiac troponin (I or T) during the first two cycles of therapy, then prior to each subsequent cycle
  • Prompt cardiology consultation for any symptomatic patient or those with significant troponin elevations (≥2x upper limit of normal)
  • Consideration of alternative dosing strategies including intermittent scheduling to allow for cardiac recovery [4]
Combination Therapy Strategies

Rational combination approaches represent a promising strategy to enhance the efficacy of MCL1 inhibitors while potentially mitigating toxicity through dose reduction. Several combination strategies have demonstrated preclinical efficacy:

  • MCL1 + BCL-2 inhibitors: The combination of MCL1 inhibitors with venetoclax (BCL-2 inhibitor) has shown synergistic anti-tumor activity in AML, multiple myeloma, and other hematologic malignancies by simultaneously targeting two key anti-apoptotic proteins [2] [6]. This approach is particularly relevant for tumors exhibiting co-dependence on both BCL-2 and MCL1.

  • MCL1 + AKT inhibitors: In PTEN-loss/PI3K-activated prostate cancer models, co-inhibition of MCL1 and AKT induces cancer-specific cell death by modulating BAD-BCLXL and BIM-MCL1 interactions, with durable anti-tumor activity even in models with acquired AKT inhibitor resistance [3].

  • MCL1 + CDK9 inhibitors: CDK9 regulates MCL1 transcription, and its inhibition reduces MCL1 levels, providing an indirect approach to targeting MCL1 that may offer an improved therapeutic window [3] [4].

Experimental Protocols for MCL1 Dependency Assessment

BH3 Profiling Protocol

Principle: This assay measures mitochondrial priming by exposing permeabilized cells to synthetic BH3 domain peptides and quantifying cytochrome c release.

Reagents and Equipment:

  • Permeabilization buffer (0.002% digitonin in mitochondrial assay solution)
  • Synthetic BH3 peptides (BIM, BID, BAD, HRK, MS1, NOXA, PUMA)
  • Cytochrome c antibody (for ELISA or flow cytometry)
  • Plate reader or flow cytometer

Procedure:

  • Prepare single-cell suspension from fresh tumor tissue or cultured cells.
  • Permeabilize 2×10⁵ cells with digitonin buffer for 10 minutes.
  • Incubate with 10-100 μM of specific BH3 peptides for 60 minutes.
  • Fix cells and stain for cytochrome c release.
  • Quantify percentage of cells that have lost cytochrome c.

Interpretation:

  • >20% cytochrome c release with MS1 peptide indicates MCL1 dependency.
  • NOXA peptide specifically disrupts MCL1-BAK/BAX interactions.
  • Comparison with other BH3 peptides identifies co-dependencies.
Immunohistochemical Detection of MCL1 Protein

Principle: This protocol detects MCL1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Equipment:

  • Anti-MCL1 antibody (recommended clones: D2W9E, RM-193)
  • FFPE tissue sections (4-5 μm thickness)
  • Antigen retrieval solution (citrate buffer, pH 6.0)
  • HRP-conjugated secondary antibody
  • DAB chromogen substrate

Procedure:

  • Deparaffinize and rehydrate tissue sections.
  • Perform heat-induced epitope retrieval in citrate buffer.
  • Block endogenous peroxidase activity with 3% H₂O₂.
  • Incubate with primary anti-MCL1 antibody (1:100-1:500 dilution) overnight at 4°C.
  • Apply HRP-conjugated secondary antibody for 30 minutes.
  • Develop with DAB chromogen and counterstain with hematoxylin.

Scoring System:

  • 0: No staining or <5% positive cells
  • 1+: Weak staining, 6-20% positive cells
  • 2+: Moderate staining, 21-50% positive cells
  • 3+: Strong staining, >51% positive cells

Quality Control: Include known positive and negative control tissues in each run.

Visualization of MCL1 Inhibitor Mechanisms and Assessment Methods

MCL1 Pathway and Inhibitor Mechanism Diagram

MCL1_pathway Survival_signal Survival Signals (Growth factors, cytokines) MCL1_gene MCL1 Gene (1q21.2) Survival_signal->MCL1_gene Transcriptional Activation MCL1_RNA MCL1 mRNA MCL1_gene->MCL1_RNA Transcription MCL1_protein MCL1 Protein (Anti-apoptotic) MCL1_RNA->MCL1_protein Translation Pro_apoptotic Pro-apoptotic Proteins (BAK, BAX, BIM) MCL1_protein->Pro_apoptotic Sequesters Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_apoptotic->Mitochondria Activation Promotes Apoptosis Apoptosis Mitochondria->Apoptosis MCL1_inhibitor MCL1 Inhibitor (BH3 mimetic) MCL1_inhibitor->MCL1_protein Binds MCL1_inhibitor->Pro_apoptotic Releases

Diagram Title: MCL1 Anti-apoptotic Function and Inhibitor Mechanism

This diagram illustrates the central role of MCL1 in regulating mitochondrial apoptosis and the mechanism of action of MCL1 inhibitors. In response to survival signals, MCL1 gene expression is upregulated, leading to increased MCL1 protein synthesis. MCL1 protein localizes to the mitochondrial outer membrane where it binds and sequesters pro-apoptotic proteins including BAK, BAX, and BIM, preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP). MCL1 inhibitors function as BH3 mimetics that bind to MCL1's hydrophobic groove, displacing pro-apoptotic proteins and allowing them to initiate MOMP, cytochrome c release, and apoptosis execution [1] [2].

Patient Selection Algorithm for MCL1 Inhibitor Therapy

patient_selection Start Patient with Relapsed/Refractory Cancer Step1 Tumor Molecular Profiling MCL1 Copy Number (FISH/NGS) MCL1 Expression (IHC/RNA-seq) Start->Step1 Step2 Functional Assessment BH3 Profiling (MCL1 dependency) Step1->Step2 Step3 Cardiac Risk Evaluation ECG, Echocardiogram, Troponin Step2->Step3 Step4 MCL1 Amplification/Overexpression OR Functional MCL1 Dependency Step3->Step4 Excl1 Exclude: Severe Cardiac Comorbidity Uncontrolled Arrhythmia Heart Failure (NYHA ≥2) Step3->Excl1 High Cardiac Risk Step5 Consider MCL1 Inhibitor Therapy Monotherapy or Rational Combination Step4->Step5 Positive Excl2 Alternative Therapy Considered Low MCL1 Dependency No Predictive Biomarkers Step4->Excl2 Negative Step6 Implement Cardiac Monitoring Protocol Weekly Troponin, Symptom Assessment Step5->Step6

Diagram Title: MCL1 Inhibitor Patient Selection Algorithm

This patient selection algorithm provides a systematic approach for identifying appropriate candidates for MCL1 inhibitor therapy. The process begins with comprehensive molecular profiling of tumor tissue to assess MCL1 copy number status and protein expression levels, followed by functional assessment using BH3 profiling to confirm MCL1 dependency. All candidates must undergo thorough cardiac risk evaluation, with exclusion of patients with significant pre-existing cardiac conditions. Patients with confirmed MCL1 amplification/overexpression or functional MCL1 dependency may be considered for MCL1 inhibitor therapy, either as monotherapy or in rational combination regimens, with implementation of rigorous cardiac monitoring protocols throughout treatment [3] [5] [6].

Conclusion

MCL1 inhibitors represent a promising class of investigational anti-cancer agents with particular relevance for patients with hematologic malignancies and selected solid tumors exhibiting MCL1 dependency. The successful clinical development of these agents requires careful patient selection based on integrated biomarker approaches incorporating genomic, functional, and protein-based assessment methods. The significant cardiac toxicity observed with first-generation MCL1 inhibitors necessitates rigorous patient screening and monitoring protocols, as well as the exploration of alternative dosing strategies and combination approaches that may improve the therapeutic window. Future directions should focus on validating predictive biomarkers in clinical trials, developing next-generation MCL1-targeting agents with improved safety profiles, and establishing rational combination strategies that maximize efficacy while minimizing toxicity. Through the implementation of these comprehensive application notes and protocols, researchers and clinicians can optimize the development and clinical application of this promising therapeutic class.

References

Troubleshooting Guide: Addressing Limited Efficacy of a Pre-clinical Compound

Author: Smolecule Technical Support Team. Date: February 2026

Issue: The experimental compound (e.g., Tapotoclax) demonstrates lower-than-expected efficacy in primary in vitro or in vivo models.

Objective: This guide provides a systematic workflow to identify the root cause of limited efficacy and suggests potential solutions.

Verify Target Engagement

The first step is to confirm that the compound is effectively interacting with its intended molecular target.

  • 1.1. Question: Has direct and specific binding to the target been conclusively demonstrated?

    • Methodology:
      • Cellular Thermal Shift Assay (CETSA): This method detects ligand-induced thermal stabilization of the target protein, indicating direct binding within a cellular context.
      • Surface Plasmon Resonance (SPR): Used to quantify binding affinity (KD) and kinetics (kon, koff) in a cell-free system.
      • Competitive Binding Assays: Use a known, labeled high-affinity ligand to test if your compound competitively displaces it.
  • 1.2. Question: Is the compound effectively modulating the intended downstream signaling pathway?

    • Methodology:
      • Western Blotting: Analyze key phosphorylation events or protein levels of downstream effectors in the pathway.
      • Reporter Gene Assays: Utilize cells transfected with a reporter construct (e.g., luciferase) under the control of a pathway-responsive promoter.
      • qPCR: Measure changes in the expression of known transcriptional targets of the pathway.

The following diagram outlines the core logical workflow for troubleshooting limited efficacy:

efficacy_troubleshooting start Limited Efficacy Observed step1 1. Verify Target Engagement start->step1 step2 2. Assess Compound Properties step1->step2 step3 3. Review Experimental Model step2->step3 sol1 Solution: Optimize chemical structure or formulation step2->sol1 step4 4. Explore Combination Strategies step3->step4 sol2 Solution: Use more relevant model system step3->sol2 sol3 Solution: Develop rational combination therapy step4->sol3

Assess Compound Properties

If target engagement is confirmed, the issue may lie with the compound's properties.

  • 2.1. Question: What is the cellular permeability and intracellular concentration of the compound?

    • Methodology:
      • LC-MS/MS Quantification: Lyse treated cells and use Liquid Chromatography with Tandem Mass Spectrometry to accurately measure the intracellular concentration of the compound.
      • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to predict passive permeability.
  • 2.2. Question: Is the compound a substrate for efflux pumps (e.g., P-glycoprotein)?

    • Methodology:
      • Efflux Assay: Compare intracellular accumulation of the compound with and without inhibitors of specific efflux pumps (e.g., Verapamil for P-gp).
  • 2.3. Question: Is the compound stable in the assay medium? Could it be degrading before acting on cells?

    • Methodology:
      • Stability Assay: Incubate the compound in the relevant cell culture medium or plasma at 37°C. Collect samples over time (e.g., 0, 6, 24, 48 hours) and analyze compound integrity using HPLC or LC-MS.
Review the Experimental Model

The biological model itself may be the source of the problem.

  • 3.1. Question: Is the model biologically relevant for the intended therapeutic indication?
    • Action: Critically evaluate if the cell line or animal model accurately recapitulates the human disease biology, including the dependency on the target pathway.
  • 3.2. Question: Does the model have redundant pathways that compensate for target inhibition?
    • Methodology:
      • RNA Sequencing: Perform transcriptomic analysis on treated vs. untreated models to identify compensatory upregulation of alternative survival pathways.
  • 3.3. Question: Are you using the most predictive viability/effi cacy assay?
    • Action: Compare results from different assay types (e.g., ATP-based viability vs. Caspase activity for apoptosis, vs. long-term clonogenic survival).

Template: Experimental Protocol for Key Assays

You can use this template to document your experimental plans for the troubleshooting steps above.

Protocol Title: Assessment of Intracellular Compound Concentration and Stability Objective: To determine if limited efficacy is due to poor cellular uptake or compound instability.

Step Parameter Details/Methodology
1. Cell Treatment Cell Line, Seeding Density, Compound Concentration, Incubation Time [Specify details, e.g., 500,000 cells/well, 1 µM and 10 µM, 2h and 24h]
2. Sample Collection Intracellular Concentration Cell washing (PBS), lysis (e.g., 70% methanol), centrifugation, supernatant collection for LC-MS/MS.
Medium Stability Aliquot assay medium containing compound, incubate at 37°C, sample at T=0, 6, 24, 48h.
3. Analysis Instrumentation, Data Analysis LC-MS/MS. Calculate peak area relative to T=0 to determine half-life. Compare intracellular vs. extracellular concentration.

Frequently Asked Questions (FAQs)

  • Q1: Our compound shows excellent potency in enzyme assays but no activity in cells. What is the most likely cause?

    • A1: This is a classic sign of a "cell permeability problem." The compound may be unable to cross the cell membrane to reach its intracellular target. Investigate physicochemical properties (e.g., LogP), run a PAMPA assay, and directly measure intracellular concentrations.
  • Q2: We see strong pathway inhibition at early time points, but the effect is lost by 24 hours, despite the compound's reported half-life being longer. What should we check?

    • A2: This suggests potential compound instability in the culture conditions or the induction of compensatory pathways. First, run a stability test in the assay medium. Second, perform RNA-seq or phospho-proteomics at the later time point to identify activated rescue pathways.
  • Q3: The compound works well in some cell lines but not others of the same cancer type. How can we explain this?

    • A3: This points to biomarker variability. The responsive lines likely have a genetic or functional dependency on the target ("addicted" to the pathway), while the non-responsive lines do not. Analyze baseline genetic mutations, protein expression levels of the target and related proteins, and pathway activity status across all cell lines.

Troubleshooting Guide: Overcoming Tapotoclax Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Here are the key resistance mechanisms and proposed solutions for researchers to investigate.

| Mechanism / Challenge | Evidence / Rationale | Proposed Experimental Strategy | Key References | | :--- | :--- | :--- | :--- | | Upregulation of Alternative Anti-apoptotic Proteins (e.g., BCL-xL, BCL2A1) | Cancer cells compensate for MCL-1 inhibition by increasing reliance on other pro-survival proteins like BCL-xL. This is a common resistance mechanism to BH3-mimetics [1] [2]. | Combine Tapotoclax with a BCL-xL/BCL-2 inhibitor (e.g., Navitoclax). This dual approach simultaneously blocks major survival pathways [1] [3]. | | Insufficient Apoptotic Priming / Low Dependence on MCL-1 | Some cancer cells are not inherently "primed" for death via MCL-1 inhibition and are more dependent on BCL-2 or BCL-xL for survival [1]. | Perform BH3 profiling on cell lines or patient samples pre-treatment to identify the primary anti-apoptotic protein(s) the cancer cell depends on (its "BCL-2 family profile") [2]. | | Non-Apoptotic Functions of MCL-1 | MCL-1 has roles in mitochondrial metabolism, calcium handling, and energy production. Inhibiting it can cause metabolic stress that cells may adapt to rather than die from [2]. | Combine this compound with agents that disrupt mitochondrial metabolism or increase oxidative stress (e.g., inhibitors of oxidative phosphorylation) to push cells toward death [2]. | | Resistance in the Tumor Microenvironment | MCL-1 inhibition can affect immune cells. Its overexpression in tumor-associated macrophages may promote an immunosuppressive microenvironment [2]. | Investigate this compound in combination with immunotherapies. MCL-1 inhibition may reprogram the tumor microenvironment and enhance T-cell-mediated tumor killing [2]. |

Experimental Protocols for Validating Resistance

Protocol 1: BH3 Profiling to Determine Apoptotic Dependencies

Purpose: To identify which anti-apoptotic protein (BCL-2, BCL-xL, MCL-1, etc.) a cancer cell line or primary sample is most dependent on, predicting response and potential resistance to this compound [2]. Methodology:

  • Permeabilize Cells: Isolate and permeabilize cells to allow controlled access of peptides to mitochondria.
  • Apply BH3 Peptides: Expose cells to a panel of synthetic BH3 peptides that mimic specific pro-apoptotic proteins (e.g., HRK for BCL-xL, MS1 for MCL-1, BAD for BCL-2/BCL-xL).
  • Measure Mitochondrial Outer Membrane Permeabilization (MOMP): Use a fluorescent dye (e.g., JC-1) to measure the loss of mitochondrial membrane potential, a key step in apoptosis.
  • Data Analysis: A high response to the MS1 peptide indicates MCL-1 dependence and predicts sensitivity to this compound. A weak response suggests innate resistance, and a high response to other peptides (e.g., HRK) points to a potential resistance mechanism via BCL-xL dependency [2].
Protocol 2: In Vitro Generation of this compound-Resistant Cell Lines

Purpose: To model acquired resistance and study its evolving mechanisms. Methodology:

  • Continuous Exposure: Culture a this compound-sensitive cell line (e.g., a DLBCL or AML line) with gradually increasing concentrations of this compound over several months.
  • Monitor Viability: Regularly assay cell viability (e.g., via live-cell imaging or CellTiter-Glo assays) to confirm the emergence of a resistant population [4].
  • Characterize Resistant Pools: Once resistance is established, use the resistant cells for:
    • Western Blotting: Analyze protein levels of MCL-1, BCL-2, BCL-xL, and BCL2A1.
    • RNA Sequencing: Identify transcriptomic changes associated with the resistant state [4].
    • Combination Screening: Test the resistant lines against this compound in combination with other targeted agents (e.g., BCL-2/BCL-xL inhibitors) [4].

Combination Therapy Strategies

The most promising approach to overcome resistance is to use this compound in rational combinations. The table below summarizes strategies supported by recent research.

Combination Partner Rationale & Mechanism Key Evidence & Context
BCL-2/BCL-xL Inhibitors (e.g., Navitoclax) Targets compensatory survival pathways. Simultaneously inhibiting MCL-1 and BCL-xL removes critical survival "bolts," overcoming redundant anti-apoptotic signals [1] [3]. In Ph+ ALL models, Navitoclax was more effective than the BCL-2-selective Venetoclax, suggesting BCL-xL's key role in resistance [3].
Hypomethylating Agents (e.g., Azacitidine) The HMA can downregulate MCL-1 protein levels and increase expression of pro-apoptotic NOXA, which preferentially binds and neutralizes MCL-1, thereby "priming" cells for this compound [5]. A phase 1 study in MDS suggested that combining an MCL-1 inhibitor with an HMA may warrant further investigation despite monotherapy failure [6].
CAR-T Cell Therapy MCL-1 is a key survival protein for cancer cells resisting CAR-T killing. Inhibiting it lowers the apoptosis threshold, sensitizing cancer cells to CAR-T-mediated cytotoxicity [4]. In DLBCL models, combining an MCL-1 inhibitor with CD19 CAR-T cells improved tumor cell killing and helped overcome cell-intrinsic resistance [4].

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the core mechanism of action of this compound and a common resistance pathway.

G Stress Cellular Stress BH3_only BH3-only Proteins (e.g., BIM, NOXA) Stress->BH3_only MCL1 MCL-1 (Anti-apoptotic) BH3_only->MCL1 Binds and neutralizes Bax_Bak BAX / BAK (Pro-apoptotic) MCL1->Bax_Bak Sequesters and inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Active form induces Apoptosis Caspase Activation & Apoptosis MOMP->Apoptosis Tapo This compound (AMG 176) Tapo->MCL1 Inhibits

Diagram 1: Core Mechanism of this compound. This compound binds to MCL-1, displacing pro-apoptotic proteins like BIM and preventing MCL-1 from sequestering BAK. This allows BAK and BAX to form pores in the mitochondrial membrane, triggering apoptosis [1] [2].

G Tapo This compound Treatment MCL1_blocked MCL-1 Inhibited Tapo->MCL1_blocked Adaptation Cellular Adaptation MCL1_blocked->Adaptation BCLxL_Up BCL-xL Upregulation Adaptation->BCLxL_Up BCL2A1_Up BCL2A1 (BFL-1) Upregulation Adaptation->BCL2A1_Up Bax_Bak BAX / BAK (Pro-apoptotic) BCLxL_Up->Bax_Bak Sequesters and inhibits BCL2A1_Up->Bax_Bak Sequesters and inhibits Survival Cell Survival (Resistance) Bax_Bak->Survival Remains inhibited Survival->Tapo Renders ineffective

Diagram 2: A Common Resistance Mechanism to MCL-1 Inhibition. Upon sustained MCL-1 inhibition, cancer cells can compensate by upregulating other anti-apoptotic proteins like BCL-xL or BCL2A1. These proteins take over the role of sequestering BAK/BAX, maintaining cell survival despite the presence of this compound [1] [2].

References

MCL1 Inhibitor Cardiac Toxicity: Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of MCL1 Inhibitor-Induced Cardiotoxicity

Q: What is the on-target basis for MCL1 inhibitor cardiotoxicity?

A: Cardiotoxicity is an on-target effect of MCL1 inhibition, as MCL1 is a critical pro-survival protein for cardiomyocyte viability and function. The mechanisms are twofold:

  • Dysregulation of Apoptosis: MCL1 inhibits the intrinsic apoptotic pathway in cardiomyocytes. Genetic ablation of MCL-1 in mouse models results in a rapidly fatal, dilated cardiomyopathy accompanied by extensive cardiomyocyte apoptosis [1].
  • Disruption of Mitochondrial Homeostasis: Beyond inhibiting apoptosis, MCL1 plays a direct role in maintaining normal mitochondrial function. Cardiac-specific deletion of Mcl-1 leads to abnormal mitochondrial ultrastructure and defective mitochondrial respiration. This respiratory deficiency persists even when cell death is prevented by co-deleting the pro-apoptotic effectors BAX and BAK, indicating a fundamental role for MCL1 in mitochondrial physiology that is independent of its anti-apoptotic function [1] [2]. Furthermore, selective MCL1 inhibitors disrupt mitochondrial dynamics in human cardiomyocytes, causing loss of viability and functionality [3].

The table below summarizes the key evidence linking MCL1 function to cardiac health.

Evidence Type Key Finding Implication for MCL1 Inhibition
Genetic Deletion (Mice) [1] Rapid, fatal dilated cardiomyopathy; mitochondrial abnormalities and defective respiration. Confirms MCL1 is essential for cardiac function and mitochondrial health.
Clinical Observation (ABBV-467) [4] Increased cardiac troponin in 4 of 8 multiple myeloma patients. Suggests cardiotoxicity is a class effect in humans.
In Vitro Model (hiPSC-CMs) [3] MCL1 inhibition disrupts mitochondrial dynamics and causes cardiomyocyte death. Provides a human-relevant model for screening toxicity.

Assessing and Quantifying Cardiotoxicity

Q: What are the primary biomarkers and experimental models for detecting MCL1 inhibitor cardiotoxicity?

A: The following biomarkers and models are critical for pre-clinical and clinical assessment.

  • Biomarker: Cardiac Troponin: Increases in plasma cardiac troponin are a sensitive marker of cardiomyocyte injury. This was observed in a first-in-human trial of the MCL1 inhibitor ABBV-467, where it served as the primary indicator of subclinical cardiac damage [4].
  • Experimental Models:
    • Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These are a gold standard for in vitro cardiotoxicity screening. They manifest toxicity through markers like Troponin I release and loss of cell viability upon prolonged MCL1 inhibitor exposure [2].
    • Rodent Models: Genetic mouse models (e.g., cardiac-specific Mcl-1 knockout) demonstrate the in vivo consequences of MCL1 loss [1]. Echocardiography (ECHO) is used to quantify functional deficits like decreased contractility and dilated cardiomyopathy [1].

The following diagram illustrates the primary signaling pathway through which MCL1 inhibition leads to cardiotoxicity.

G MCL1_Inhibition MCL1 Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction MCL1_Inhibition->Mitochondrial_Dysfunction Disrupts dynamics Apoptosis_Activation Apoptosis Activation MCL1_Inhibition->Apoptosis_Activation Frees BAK/BAX Mitochondrial_Dysfunction->Apoptosis_Activation Promotes Cardiomyocyte_Damage Cardiomyocyte Damage/Death Mitochondrial_Dysfunction->Cardiomyocyte_Damage Energy deficit Apoptosis_Activation->Cardiomyocyte_Damage Troponin_Release Troponin Release Cardiomyocyte_Damage->Troponin_Release Dilated_Cardiomyopathy Dilated Cardiomyopathy Cardiomyocyte_Damage->Dilated_Cardiomyopathy

Strategies to Mitigate Cardiotoxicity

Q: What design and dosing strategies can help manage the cardiotoxic risk of MCL1 inhibitors?

A: Given the on-target nature of the toxicity, mitigation focuses on compound design and exposure control.

  • Compound Design for Rapid Clearance: A leading hypothesis is that short-term MCL1 inhibition is sufficient to trigger apoptosis in cancer cells but may spare cardiomyocytes. This has driven the development of inhibitors with optimized rapid systemic clearance. BRD-810 was designed with a short mean residence time (MRT=0.3 h in rats) to minimize prolonged target engagement. Preclinically, it showed robust antitumor efficacy without inducing troponin release in hiPSC-CMs after short-term (4-hour) exposure, even at high concentrations [2].
  • Intermittent Dosing Schedules: Pulsing strategies, rather than continuous dosing, can limit cumulative exposure of the heart to the drug. This approach was successfully used in preclinical in vivo models with ABBV-467 [4].

The table below compares the properties of different MCL1 inhibitor candidates, highlighting the mitigation strategy.

Compound Key Property Preclinical Cardiotoxicity Observation Clinical Status / Implication
ABBV-467 [4] Potent, selective macrocyclic inhibitor; short half-life. Effective in xenograft models with intermittent dosing. Clinical: Dose-limiting troponin elevations observed. Confirms class effect.
BRD-810 [2] Very rapid clearance (MRT=0.3 h). No troponin release or viability loss in hiPSC-CMs after 4-hour exposure. Preclinical: Supports rapid clearance as a viable mitigation strategy.

Experimental Protocols for Cardiotoxicity Screening

Q: What are detailed protocols for key experiments assessing MCL1 inhibitor cardiotoxicity?

A: Here are methodologies for critical assays based on the cited literature.

Protocol 1: In Vitro Assessment using hiPSC-Derived Cardiomyocytes

  • Cell Culture: Maintain human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to supplier specifications.
  • Compound Exposure: Treat hiPSC-CMs with the MCL1 inhibitor across a range of concentrations. Include a negative control (vehicle) and a positive control for cytotoxicity.
  • Duration: Test both short-term (e.g., 4 hours) and prolonged (e.g., 24-72 hours) exposures to assess time-dependent effects.
  • Viability Readout: Measure cell viability using a standard assay (e.g., ATP-based luminescence) at the end of the treatment period.
  • Troponin Release Readout: Collect cell culture supernatant after treatment. Quantify the concentration of cardiac Troponin I using a high-sensitivity immunoassay (e.g., ELISA).
  • Interpretation: A compound that causes significant troponin release and/or loss of viability, especially after short-term exposure, signals a high risk of cardiotoxicity.

Protocol 2: Disruption of MCL1-Proapoptotic Protein Complexes (Cell-Based ELISA)

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., HMC1-8) with the MCL1 inhibitor for various durations (15 minutes to several hours).
  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
  • Immunoprecipitation: Use an antibody against MCL1 to pull down the protein and its binding partners from the lysate.
  • Detection: Perform an ELISA or Western blot to detect the levels of co-precipitated proapoptotic proteins like BAK or BIM.
  • Interpretation: A potent MCL1 inhibitor will rapidly and dose-dependently disrupt the MCL1-BAK complex. The IC50 for complex disruption can be calculated and correlated with cellular potency.

Troubleshooting Common Experimental Challenges

Q: Our MCL1 inhibitor shows efficacy in tumor models but we see cardiotoxicity signals. What are the next steps?

  • Challenge: Efficacy is achieved, but concomitant cardiotoxicity is observed in preclinical models.
  • Investigation & Actions:
    • Confirm On-Target Mechanism: Verify that the cardiotoxicity is due to MCL1 inhibition and not an off-target effect. Using hiPSC-CMs, you can test if toxicity is rescued by co-treatment with an MCL1-stabilizing agent (if available) or by comparing effects across inhibitors with different selectivity profiles.
    • Profile Exposure: Analyze the pharmacokinetic (PK) profile of your compound. A long half-life or large area under the curve (AUC) may lead to sustained cardiac exposure. The strategy from [2] suggests re-engineering the compound for more rapid clearance.
    • Optimize the Dosing Schedule: If re-engineering the compound is not feasible, explore aggressive intermittent dosing schedules in vivo. The goal is to achieve a peak concentration and exposure sufficient to trigger apoptosis in tumor cells, followed by a drug-free period that allows cardiomyocytes to recover [4].
    • Perform Deep Phenotyping: If toxicity persists, perform detailed mechanistic studies on treated cardiomyocytes. Use transmission electron microscopy to examine mitochondrial ultrastructure and assays like Seahorse to measure mitochondrial respiration, as these are key parameters affected by MCL1 loss [1].

References

Tapotoclax arrhythmias QTc prolongation

Author: Smolecule Technical Support Team. Date: February 2026

Cardiac Safety Profile of Tapotoclax

The following table summarizes the key cardiac-related findings from a phase I study of this compound in patients with myelodysplastic syndromes (MDS) [1] [2] [3].

Safety Parameter Findings from Clinical Studies
Overall Cardiac Safety Manageable toxicity profile; no dose-limiting toxicities (DLTs) were reported [1] [2].
QTc Prolongation One patient had QTc prolongation, but this was also present prior to this compound exposure and was therefore not considered treatment-related [1].
Other Arrhythmias One patient developed arrhythmias (premature atrial and ventricular contractions) that were possibly related to this compound. These resolved without needing dose interruptions or reductions [1] [2].
Cardiac Enzyme Elevation No clinically significant elevations in troponin (a cardiac enzyme) were observed [2].

Experimental Protocol for Cardiac Rhythm Monitoring

For researchers designing studies involving MCL-1 inhibitors like this compound, implementing a robust protocol for cardiac monitoring is essential. The following workflow and detailed methodology are based on current cardiology and cardio-oncology guidelines [4] [5].

Baseline Baseline Obtain 12-lead ECG Obtain 12-lead ECG Baseline->Obtain 12-lead ECG Ongoing Ongoing Schedule Serial ECGs Schedule Serial ECGs Ongoing->Schedule Serial ECGs Action Action Measure QTcF Manually Measure QTcF Manually Obtain 12-lead ECG->Measure QTcF Manually Establish Baseline Value Establish Baseline Value Measure QTcF Manually->Establish Baseline Value Manual Measurement Manual Measurement Measure QTcF Manually->Manual Measurement Fridericia's Correction Fridericia's Correction Measure QTcF Manually->Fridericia's Correction Assess Clinical Changes Assess Clinical Changes Schedule Serial ECGs->Assess Clinical Changes Review Concomitant Medications Review Concomitant Medications Assess Clinical Changes->Review Concomitant Medications Decision Point Decision Point Review Concomitant Medications->Decision Point QTcF < 480 ms\nContinue therapy with routine monitoring. QTcF < 480 ms Continue therapy with routine monitoring. Decision Point->QTcF < 480 ms\nContinue therapy with routine monitoring. QTcF 480-500 ms\nIncrease monitoring frequency.\nCorrect modifiable risk factors. QTcF 480-500 ms Increase monitoring frequency. Correct modifiable risk factors. Decision Point->QTcF 480-500 ms\nIncrease monitoring frequency.\nCorrect modifiable risk factors. QTcF > 500 ms\nConsider suspending agent.\nCorrect contributing factors. QTcF > 500 ms Consider suspending agent. Correct contributing factors. Decision Point->QTcF > 500 ms\nConsider suspending agent.\nCorrect contributing factors.

Detailed Methodology for QTc Assessment
  • Manual Measurement is Key

    • Gold Standard: Rely on manual measurement of the QT interval instead of automated device readings, which can be false reassuring [4].
    • Technique: Use a clear ruler on the ECG printout. Measure from the start of the QRS complex to the end of the T wave in multiple leads (II and V5/V6 are preferred). The longest measurable QT interval across leads should be used, not an average [4] [5].
    • Handling Ambiguity: For difficult-to-read T-wave endings or when U waves are prominent, use the tangent method. Draw a tangent along the steepest downslope of the T wave; the QT interval ends where this tangent intersects the isoelectric baseline [4] [5].
  • Apply Fridericia's Correction (QTcF)

    • Formula: QTcF = QT / ∛RR [5].
    • Rationale: The historically popular Bazett's formula (QTcB) over-corrects at high heart rates and under-corrects at low heart rates. Fridericia's formula provides a more stable and accurate heart rate correction, making it the preferred method in modern oncology trials and practice [4] [5].
  • Establish a Monitoring Schedule

    • Baseline: A pre-treatment ECG is essential to establish the patient's native QTc and anchor all future decisions [4] [5].
    • Follow-up: Perform subsequent ECGs with any meaningful clinical change, such as dose escalation, introduction of other QTc-prolonging drugs, electrolyte disturbances, or new cardiac symptoms [4]. Adhere to drug-specific monitoring schedules from trial protocols.
  • Review Concomitant Medications

    • Many common drugs, including antiemetics, antibiotics, and psychiatric medications, can prolong the QTc. Using resources like www.crediblemeds.org, review all concomitant medications to identify and manage cumulative risk [6].

Frequently Asked Questions (FAQs)

  • Did the Phase I trial for this compound report any significant QTc prolongation? No. The phase I study specifically reported that one patient had QTc prolongation, but it was identical to their pre-treatment baseline, indicating it was not caused by this compound. No other significant drug-induced QTc effects were observed [1] [2].

  • What is the risk of Torsades de Pointes (TdP) with this compound? Based on the available clinical data, the risk appears to be very low. The study reported no clinically significant cardiac adverse events, and no cases of TdP occurred [1] [3]. The overall cardiac safety profile was deemed manageable.

  • How should I manage a research subject who develops QTc prolongation while on an MCL-1 inhibitor?

    • Confirm the finding: Re-measure the QTcF manually and repeat the ECG to verify [4].
    • Assess context: Review the subject's baseline ECG, current medications, and electrolyte levels (especially potassium, calcium, and magnesium) [4] [5].
    • Act on thresholds: While protocol-specific guidelines must be followed, general management principles can be referenced from the diagram above, which include increasing monitoring frequency for QTcF between 480-500 ms and considering treatment suspension for sustained QTcF over 500 ms [4].
  • Are there any other cardiac effects besides QTc prolongation that I should monitor for? Yes. While the focus is often on QTc, the phase I trial also reported one case of arrhythmias (premature atrial and ventricular contractions) that was possibly related to this compound. It resolved spontaneously. Monitor for any new-onset palpitations or irregular heart rhythms [1] [2].

Mechanism of Drug-Induced QTc Prolongation

Understanding the underlying biology is crucial for comprehensive risk assessment. The following diagram illustrates the primary mechanism by which most drugs cause QTc prolongation [5].

Drug Inhibits\nhERG Channel Drug Inhibits hERG Channel Reduced IKr\nPotassium Current Reduced IKr Potassium Current Drug Inhibits\nhERG Channel->Reduced IKr\nPotassium Current hERG Channel hERG Channel Drug Inhibits\nhERG Channel->hERG Channel Prolonged Action\nPotential Duration Prolonged Action Potential Duration Reduced IKr\nPotassium Current->Prolonged Action\nPotential Duration Prolonged QT Interval\non Surface ECG Prolonged QT Interval on Surface ECG Prolonged Action\nPotential Duration->Prolonged QT Interval\non Surface ECG Risk of Early After\ndepolarizations (EADs) Risk of Early After depolarizations (EADs) Prolonged Action\nPotential Duration->Risk of Early After\ndepolarizations (EADs) Ventricular Myocyte\nAction Potential Ventricular Myocyte Action Potential Prolonged Action\nPotential Duration->Ventricular Myocyte\nAction Potential Torsades de Pointes (TdP) Torsades de Pointes (TdP) Risk of Early After\ndepolarizations (EADs)->Torsades de Pointes (TdP)

References

Tapotoclax Adverse Event Profile (Phase I Data)

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event (AE) All-Grade Incidence (n=7) Grade 3+ Incidence (n=7) Dose Relationship & Notes
Nausea / Vomiting 85% (6/7 patients) [1] 14% (1/7 patients; Grade 3 nausea) [2] [1] Mostly low-grade; one Grade 3 event reported [2].
Fatigue 57% (4/7 patients) [2] [1] 0% (No Grade 3+ events) [2] Documented as low-grade (Grade 1/2) only [2].
Diarrhea 29% (2/7 patients) [2] [1] 0% (No Grade 3+ events) [2] Documented as low-grade (Grade 1/2) only [2].

The phase I study concluded that Tapotoclax has a manageable toxicity profile with no dose-limiting toxicities reported, and all side effects were reversible without requiring dose interruptions or reductions [2] [1].

Recommended Management & Monitoring Workflow

The following diagram outlines a proactive workflow for monitoring and managing gastrointestinal and fatigue-related adverse events in a clinical trial setting, based on general principles for investigational cancer drugs.

G cluster_monitoring Continuous Monitoring cluster_intervention Symptom-Driven Intervention Start Patient on this compound Monitor Baseline & Cycle-Based Assessment: - Patient symptom diaries - Regular CTCAE grading - Nutritional status - Hydration status Start->Monitor Grade1 Grade 1 AEs (Manage with prophylaxis) Monitor->Grade1 Grade2 Grade 2 AEs (Require intervention) Monitor->Grade2 Grade3 Grade 3+ AEs (Require dose modification/ holding & specialist care) Monitor->Grade3 P1 Prophylactic Measures: - Administer antiemetics (e.g., 5-HT3 antagonists) - Take with food - Schedule rest periods Grade1->P1 T1 Therapeutic Measures: - Ensure therapeutic antiemetics - Provide IV hydration if needed - Assess for dose adjustment Grade2->T1 T2 Aggressive Management: - Hold this compound dose - Hospitalize if necessary - Perform comprehensive workup - Report as Serious AE (SAE) Grade3->T2 Document Document & Report P1->Document T1->Document T2->Document

Frequently Asked Questions for Investigators

Q1: What is the mechanism behind this compound-induced nausea and fatigue? While the exact mechanism is not detailed in the clinical reports, it is consistent with a class effect of BH3 mimetics. Nausea is a common gastrointestinal side effect of many cancer therapies. Fatigue is a complex, multi-factorial side effect often associated with mitochondrial dysfunction and the overall metabolic stress induced by pro-apoptotic agents on both malignant and normal cells [3] [4].

Q2: Were any dose reductions or treatment delays required due to nausea or fatigue in the phase I trial? No. According to the available data, the side effects were manageable, and no dose-limiting toxicities (DLTs) were reported. Treatment-related AEs, including nausea and fatigue, were reversible and did not require dose interruptions or reductions [2] [1].

Q3: Are there any specific contraindications for antiemetic use with this compound? The search results do not provide specific drug interaction data for this compound. A comprehensive review of its metabolic pathways (e.g., CYP450 enzymes) and transporter interactions is necessary before establishing formal guidelines. Standard antiemetics like 5-HT3 receptor antagonists (e.g., ondansetron) are typically a first-line approach, but their use should be documented per your trial protocol.

Q4: What is the future direction for improving this compound's tolerability? The clinical investigators concluded that given its manageable profile and transient anti-leukemic effects, the future of this compound lies in combination therapies, such as with hypomethylating agents (HMAs) or other drugs, which may allow for lower, better-tolerated doses while maintaining efficacy [2] [1].

Experimental Protocol for Tolerability Assessment

For consistent data collection in your own studies, you can adapt the following methodology based on the phase I trial design.

  • Primary Objective: To evaluate the safety and tolerability of this compound, with a focus on the incidence and severity of nausea and fatigue.
  • Patient Population: Adult patients with high-risk MDS after hypomethylating agent (HMA) failure. (Adapt indication as per your protocol).
  • Dosing Schedule: Intravenous administration once per week in 28-day cycles. The phase I trial tested doses of 120 mg/m² and 240 mg/m² [2] [1].
  • Assessment Tools & Timing:
    • Nausea/Fatigue Grading: Use the NCI CTCAE (Common Terminology Criteria for Adverse Events) version 5.0 for standardized grading.
    • Baseline: Assess symptoms and performance status within 7 days prior to cycle 1, day 1.
    • On-Treatment Assessments: Perform physical exams and symptom reviews on day 1 of each cycle and at every weekly infusion. Patient-reported outcome (PRO) diaries can be used for daily symptom tracking.
    • Response Evaluation: Bone marrow aspirations and biopsies were performed after cycles 1 and 2, then every other cycle to monitor disease response [2].

References

Clinical Foundation & Combination Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Tapotoclax is an MCL1 inhibitor. A recent phase I study ( [1] [2]) in high-risk myelodysplastic syndromes (MDS) after hypomethylating agent (HMA) failure established its safety profile but showed limited efficacy as a single agent. The key findings from this trial are summarized below.

Table 1: Key Findings from the Phase I this compound Monotherapy Trial (NCT05209152)

Aspect Details
Patient Population High-risk MDS, post-HMA failure; median of 4 prior lines of therapy [1] [2]
Safety & Tolerability Manageable profile. Most common AEs: nausea (71-85%), fatigue (43-57%), diarrhea (29%). No dose-limiting toxicities observed [1] [2]
Efficacy (Monotherapy) No objective clinical responses per study criteria [1] [2]

| Notable Biological Activity | - Transient reduction in bone marrow blasts in some patients [1] [2]

  • Decreased red blood cell transfusion burden in 71% of patients; one patient achieved transient transfusion independence [1] [2] | | Conclusion | Supports further investigation of this compound in combination with other agents, such as HMAs [1] [2] |

The rationale for combinations stems from understanding apoptotic pathways. Cancer cells can evade cell death by relying on other anti-apoptotic proteins like BCL-2 or BCL-XL. Simultaneously targeting multiple nodes in this network can overcome intrinsic and acquired resistance [3] [4].

Diagram: Rationale for Combining this compound with Other Agents

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Chemotherapy) BIM_BID Pro-apoptotic proteins (BIM, BID) Apoptotic_Stimulus->BIM_BID Activates MCL1 MCL-1 (Anti-apoptotic) BIM_BID->MCL1 Neutralized by BCL2 BCL-2 (Anti-apoptotic) BIM_BID->BCL2 Neutralized by BCLXL BCL-XL (Anti-apoptotic) BIM_BID->BCLXL Neutralized by BAX_BAK Effectors BAX/BAK MCL1->BAX_BAK Sequester BCL2->BAX_BAK Sequester BCLXL->BAX_BAK Sequester Apoptosis Cell Apoptosis BAX_BAK->Apoptosis When Activated This compound This compound This compound->MCL1 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Chemo Standard Chemotherapy (e.g., HMA, Doxorubicin) Chemo->Apoptotic_Stimulus Provides/Enhances

This diagram illustrates how this compound (MCL1 inhibitor) can be combined with a BCL-2 inhibitor (like Venetoclax) and chemotherapy to synergistically promote cancer cell death.

Promising Combination Strategies

Here are evidence-based strategies to explore, drawing parallels from research on related agents.

Table 2: Potential this compound Combination Strategies

Combination Partner Rationale & Supporting Evidence Key Considerations

| Hypomethylating Agents (HMAs) (e.g., Azacitidine, Decitabine) | Directly suggested by the phase I trial investigators to build on this compound's safety and preliminary activity [1] [2]. HMAs can prime cells for apoptosis. | This is the most directly supported combination for MDS/AML models. Monitor for overlapping hematological toxicity. | | BCL-2 Inhibitors (Venetoclax) | Preclinical and clinical evidence shows that resistance to BCL-2 inhibition is often mediated by upregulation of MCL-1 [3] [4]. Co-targeting both proteins can overcome this. | This dual inhibition can be potent but requires careful safety evaluation, as it simultaneously targets two key survival pathways. | | Conventional Chemotherapy (e.g., Doxorubicin, Gemcitabine) | Chemotherapy induces DNA damage and apoptotic stress. Adding this compound can lower the threshold for cell death by inhibiting a key survival protein [5] [6]. A study showed synergy between Doxorubicin and Venetoclax in TNBC [5]. | Determine the optimal dosing schedule (concurrent vs. sequential) to maximize synergy. | | Other Targeted Agents (e.g., S63845 (MCL1i), FLIPinB) | Targeting complementary nodes in the cell death network can enhance efficacy. Research shows that targeting c-FLIPL (with FLIPinB) alongside MCL-1 inhibition promotes apoptosis in pancreatic cancer cells [6]. | These are more exploratory combinations for solid tumors. Requires robust in vitro validation in specific cancer types. |

Experimental Protocols & Troubleshooting

This section provides methodologies for key in vitro experiments to validate combination strategies.

FAQ 1: How do I test the synergy between this compound and another drug?

A standard method is to perform a combination viability assay.

  • Objective: To determine if the combination of this compound and Drug B has an additive, synergistic, or antagonistic effect on cell death.
  • Protocol:
    • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in log-phase growth for the duration of the assay (e.g., 8,000 cells/well) [5].
    • Dosing Scheme: Treat cells with a matrix of concentrations for both this compound and the combination drug. A typical scheme uses a dilution series for each drug alone and in all possible combinations.
    • Viability Measurement: After an appropriate incubation period (e.g., 72 hours), measure cell viability. The CellTiter-Glo Luminescent Cell Viability Assay is highly recommended. It measures ATP levels, providing a sensitive and rapid readout of metabolically active cells [7] [5].
    • Data Analysis: Use software like SynergyFinder+ to calculate synergy scores. A score >10 indicates synergy, <-10 indicates antagonism, and values between -10 and 10 suggest an additive effect [5].
FAQ 2: How can I confirm that cell death is occurring through apoptosis?

To confirm the mechanism of cell death, multiplex a viability assay with an apoptosis-specific assay.

  • Objective: To quantify the induction of apoptosis following combination treatment.
  • Protocol:
    • Treat Cells: Seed and treat cells in a white-walled plate as described above.
    • Multiplexed Assay:
      • First, perform the CellTiter-Glo Assay to get viability data. As this is a luminescent assay, it does not interfere with subsequent fluorescent reads.
      • Next, use a Caspase-Glo 3/7 Assay on the same wells. This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis [7].
    • Alternative Cytotoxicity Assay: To specifically measure the number of dead cells in the culture due to loss of membrane integrity, use the CytoTox-Glo Cytotoxicity Assay. It measures dead-cell protease activity released into the culture medium and can be multiplexed with viability assays [7].
Troubleshooting Common Issues
  • Lack of Synergy: The cancer cell line might be dependent on other survival proteins (e.g., BCL-XL). Solution: Profile the expression levels of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL) in your cells via Western blot. Consider a triple combination or a different partner drug based on the expression profile [3] [4].
  • High Background Cell Death (Control): This can mask the effect of your treatment. Solution: Optimize your cell seeding density and treatment duration. Use a shorter assay time or lower serum concentration if necessary.
  • Inconsistent Replicates: Solution: Ensure cells are healthy and uniformly seeded. Use automated liquid handlers for dispensing drugs and reagents to minimize pipetting errors.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for optimizing a this compound combination regimen, from initial screening to mechanistic validation.

G Start Define Combination & Hypothesis Step1 In Vitro Synergy Screen (Viability Assay) Start->Step1 Step2 Validate Apoptosis (Caspase Assay) Step1->Step2 If Synergistic Troubleshoot1 Re-evaluate Hypothesis: - Check BCL-2 family protein profile - Adjust dosing schedule - Test alternative drug partners Step1->Troubleshoot1 If No Synergy Step3 Investigate Mechanism (Western Blot, etc.) Step2->Step3 If Apoptosis Confirmed Step2->Troubleshoot1 If No Apoptosis Step4 In Vivo Validation (if applicable) Step3->Step4 If Mechanism Validated

References

FAQ: Understanding MCL1 Inhibitor Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the main dose-limiting toxicity of MCL1 inhibitors? The major DLT is cardiotoxicity, which is considered an on-target effect. This is because MCL1 is essential for maintaining mitochondrial function and survival in cardiomyocytes (heart muscle cells). Inhibition can disrupt mitochondrial structure, energy production, and lead to loss of cardiac contractility, often reflected by elevated levels of troponin in the blood [1] [2] [3].

  • Q2: Why does this cardiotoxicity occur? MCL1 has critical roles beyond regulating apoptosis. In the inner mitochondrial membrane of cardiomyocytes, it helps maintain the mitochondrial network structure, energy production (ATP), and overall mitochondrial homeostasis. Prolonged inhibition disrupts these vital functions, leading to cardiomyocyte damage [2] [3].

  • Q3: Are there strategies to mitigate this cardiotoxicity in drug design? Yes, emerging strategies focus on minimizing the exposure of cardiomyocytes to sustained MCL1 inhibition. One promising approach is developing inhibitors with rapid systemic clearance. The hypothesis is that a short, potent exposure may be sufficient to trigger irreversible apoptosis in highly primed cancer cells, but brief enough to avoid damaging cardiomyocytes, which require continuous MCL1 function for health [3].

Quantitative Data on MCL1 Inhibitor Toxicity & Efficacy

The table below summarizes preclinical data from key MCL1 inhibitors, highlighting the relationship between exposure time and toxicity.

Inhibitor Name Reported Cardiotoxicity Concern / Finding Proposed Mitigation Strategy Experimental Evidence
BRD-810 No impact on hiPS-derived cardiomyocyte viability or troponin release after 4-hour exposure, even at high doses [3]. Rapid systemic clearance (Mean Residence Time = 0.3h in rats) [3]. Potent tumor regression in xenograft models despite short plasma residence time [3].
S63845 / MIK665 Preclinical studies link MCL1 inhibition to dysfunctional mitochondrial respiration in cardiomyocytes [2]. Combination with Src inhibitors (e.g., Bosutinib) to lower required doses and block compensatory MCL1 upregulation [4]. Synergistic apoptosis in AML models, allowing lower doses of the MCL1 inhibitor [4].
AZD5991 Early clinical programs reported elevated troponin levels, indicating cardiac damage [1] [3]. (Clinical development slowed/halted due to toxicity findings) [1]. --
AMG 176 Early clinical programs reported elevated troponin levels, indicating cardiac damage [1] [3]. (Clinical development slowed/halted due to toxicity findings) [1]. --

Experimental Guide for Assessing MCL1 Inhibitor Toxicity

Here are key methodologies used in recent studies to evaluate the safety of MCL1 inhibitors.

Protocol 1: Assessing Cardiomyocyte Viability and Function

This protocol is critical for evaluating the on-target cardiotoxicity risk of MCL1 inhibitors.

  • 1. Cell Model: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs). These cells are highly relevant for predicting human cardiac toxicity [3].
  • 2. Experimental Treatment:
    • Expose hiPS-CMs to your MCL1 inhibitor for varying durations (e.g., 4 hours vs. 24-72 hours) to test the "short exposure" hypothesis [3].
    • Include a positive control (e.g., a known cardiotoxic drug) and a vehicle control.
  • 3. Key Endpoint Measurements:
    • Viability: Use assays like CellTiter-Glo.
    • Cardiac Damage: Measure Troponin I release into the culture supernatant; this is a direct marker of cardiomyocyte injury [3].
    • Mitochondrial Health:
      • Assess mitochondrial membrane potential using dyes like JC-1 or TMRM.
      • Analyze mitochondrial morphology via immunofluorescence imaging [3].
    • Functional Output: Use platforms like xCELLigence RTCA Cardio to measure changes in cardiomyocyte beating dynamics.
Protocol 2: In Vivo Safety and Tolerability Studies

These studies are essential before clinical translation.

  • 1. Animal Models: Standard rodent models (mice, rats) are used for initial toxicology and pharmacokinetic studies [5].
  • 2. Dosing and Monitoring:
    • Administer the inhibitor via the intended clinical route (e.g., oral, intravenous).
    • Closely monitor animals for signs of distress and record body weight.
  • 3. Key Endpoint Measurements:
    • Blood Collection: For plasma pharmacokinetic (PK) analysis and measuring circulating troponin levels as a biomarker for cardiac damage [3].
    • Histopathological Analysis: Upon study termination, conduct microscopic examination of heart tissues, as well as other key organs (liver, kidney), to identify any cellular damage [5] [6].

Mechanism of Toxicity and Combination Strategies

The following diagram illustrates the central mechanism of MCL1 inhibitor toxicity and a validated combination strategy to enhance safety and efficacy.

MCL1_toxicity_mechanism MCL1_inhibitor MCL1 Inhibitor Apoptosis Cancer Cell Apoptosis MCL1_inhibitor->Apoptosis Induces Mitochondria Mitochondrial Dysfunction MCL1_inhibitor->Mitochondria Causes in Cardiomyocytes Cardiomyocyte Cardiomyocyte Damage Mitochondria->Cardiomyocyte Src_inhibitor Src Inhibitor (e.g., Bosutinib) Comp_MCL1 Blocks Compensatory MCL1 Upregulation Src_inhibitor->Comp_MCL1 Comp_MCL1->Apoptosis Enhances Comp_MCL1->Mitochondria Reduces Risk

The core challenge is that MCL1 inhibition promotes cancer cell death but also disrupts mitochondrial function in cardiomyocytes, leading to toxicity [2] [3]. Research shows that combining MCL1 inhibitors with a Src inhibitor (like bosutinib) can block this compensatory survival signal in cancer cells, creating a synergistic effect that allows for lower, potentially safer doses of the MCL1 inhibitor while maintaining efficacy [4].

References

Troubleshooting Guide: Investigating Clinical Trial Discontinuation

Author: Smolecule Technical Support Team. Date: February 2026

For any drug development program, understanding why a clinical trial is discontinued is critical. The following workflow outlines a systematic investigation process. You can use it as a guide for analyzing issues with Tapotoclax or other investigational compounds.

cluster_d1 cluster_d2 cluster_d3 Start Reported Issue: Trial Discontinuation C1 Category 1: Drug Efficacy & Safety Start->C1 C2 Category 2: Trial Planning & Conduct Start->C2 C3 Category 3: Strategic & Commercial Start->C3 D1_1 Check for Futility/Lack of Efficacy C1->D1_1 D2_1 Assess Patient Recruitment & Enrollment Rates C2->D2_1 D3_1 Confirm Funding & Resource Availability C3->D3_1 Act1 Action: Conduct Interim Analysis D1_1->Act1 D1_2 Analyze Safety Data: Serious Adverse Events (SAEs) D1_3 Review Predictive Biomarker Data Act2 Action: Revise Inclusion/Exclusion Criteria or Sites D2_1->Act2 D2_2 Review Protocol Feasibility & Design D2_3 Verify GCP/Regulatory Compliance Act3 Action: Re-evaluate Program Viability D3_1->Act3 D3_2 Review Portfolio Strategy & Competitive Landscape

Frequently Asked Questions (FAQs) on Trial Discontinuation

Here are answers to common questions about clinical trial discontinuation, based on general patterns observed in oncology drug development.

Q1: What are the most common reasons clinical trials for anti-cancer drugs are discontinued? While the specific reasons for this compound are not available, systematic reviews of randomized controlled trials (RCTs) show that discontinuation is a multi-faceted problem. The table below summarizes the primary reasons and their observed frequencies.

Reason for Discontinuation Frequency / Key Notes Common Underlying Causes
Poor Patient Recruitment Most common reason for premature discontinuation; 31.1% of RCTs were discontinued, with 45.4% of those due to poor recruitment [1]. Impractical inclusion/exclusion criteria, low incidence of disease, competition from other trials [1] [2].
Strategic/Commercial Decisions 26.9% of discontinued trials in one analysis [2]. Change in company strategy, portfolio prioritization, lack of funding, or reform of enterprises [2].
Futility/Lack of Efficacy 22.4% of discontinued trials [2]. Unsatisfactory interim results; the drug fails to demonstrate a sufficient treatment effect [2].
Safety Concerns Significant cause, particularly in trials for serious conditions [2]. Drug-related serious adverse events (SAEs) or toxicity [2].
Trial Conduct Issues Less frequent, but critical [3] [2]. Violations of Good Clinical Practice (GCP), protocol deviations, or problems with data integrity [3] [2].

Q2: How can we use biomarkers to anticipate and prevent trial discontinuation? Biomarkers are crucial for modern drug development. They can help identify patients most likely to respond and provide early signals of efficacy or safety issues, potentially preventing a costly late-stage trial failure.

  • Predictive Biomarkers for Efficacy: In a trial for chronic myeloid leukemia, the presence of a KRAS mutation was significantly associated with a lower rate of major hematologic response and worse survival [4]. If your drug's mechanism is similar, proactively screening for such mutations can help refine the patient population.
  • Early Safety Biomarkers: For drugs with potential nephrotoxicity, novel biomarkers like [TIMP-2]·[IGFBP7] can detect subtle, impending kidney injury before a rise in standard markers like serum creatinine [5]. Integrating such biomarkers into safety monitoring can allow for earlier intervention.

Q3: What regulatory consequences can a clinical investigator face if a trial is discontinued due to misconduct? Regulatory agencies like the FDA take violations that compromise data integrity or patient safety very seriously. The consequences for clinical investigators can be severe [3]:

  • Disqualification: An investigator can be disqualified for repeatedly or deliberately failing to comply with regulations or submitting false information. A disqualified investigator is ineligible to receive investigational products or conduct clinical studies supporting marketing applications [3].
  • Restriction: As a lesser sanction, the FDA may enter into a "restricted agreement" with an investigator. The investigator remains eligible to conduct studies but must do so under specific, agreed-upon restrictions [3].

Experimental Protocols for Discontinuation Analysis

When a trial is discontinued, a root cause analysis is essential. Below are methodologies for key experiments that can provide critical insights.

Protocol 1: Biomarker Analysis for Efficacy Failure This protocol is based on approaches used to identify biomarkers of response in oncology trials [4] [6].

  • Sample Collection: Obtain baseline tumor tissue (fresh-frozen or FFPE) or blood samples from all enrolled patients prior to treatment initiation.
  • Genomic Sequencing: Perform whole-genome sequencing (WGS) or targeted next-generation sequencing (NGS) on these samples. Focus on a panel of genes known to be associated with the disease pathway and drug target.
  • Transcriptomic Analysis: For a subset of samples with available tissue, conduct RNA sequencing (RNA-Seq). This can reveal activated or suppressed signaling pathways.
  • Data Correlation: Correlate the mutational status and gene expression signatures with clinical outcomes (e.g., objective response, progression-free survival). Use statistical models (e.g., logistic regression for response, Cox regression for survival) to identify genomic features significantly associated with non-response [4].

Protocol 2: Safety and Tolerability Monitoring This framework is critical for understanding safety-related discontinuations [5].

  • Standard Safety Monitoring: Continuously monitor and document all adverse events (AEs) and serious adverse events (SAEs), graded according to CTCAE (Common Terminology Criteria for Adverse Events) guidelines. Key data points include time of onset, duration, severity, and relationship to the study drug.
  • Novel Safety Biomarker Integration: For drugs with known organ toxicity risks (e.g., renal, hepatic), incorporate novel biomarkers into the safety protocol.
    • For Renal Safety: Measure urinary [TIMP-2]·[IGFBP7] at baseline and regularly during treatment. This composite biomarker can signal cell-cycle arrest in renal tubules and predict the risk of acute kidney injury earlier than serum creatinine [5].
  • Dose Modification Rules: Pre-specify in the protocol how safety findings will trigger actions, such as dose holds, dose reductions, or treatment discontinuation, to manage patient risk.

References

managing MCL1 inhibitor adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the primary safety concern with MCL1 inhibitors? The most significant adverse event observed in clinical development is cardiotoxicity [1] [2]. This is thought to be an on-target effect because cardiomyocytes (heart muscle cells) rely on MCL1 for mitochondrial integrity and cellular survival [1] [2]. Inhibition can disrupt the heart's energy metabolism, leading to safety signals such as elevated biomarkers and histologic cardiac damage [2].

  • Why does MCL1 protein levels sometimes increase after inhibitor treatment, and what are the implications? Some MCL1 inhibitors (e.g., AMG-176, AZD5991) cause a paradoxical increase in MCL1 protein stability and accumulation [3]. This is not due to increased transcription but results from:

    • Defective Ubiquitination: The inhibitor binding interferes with the process that marks MCL1 for degradation [3].
    • Enhanced Deubiquitination: The drug induces a conformational change in MCL1 that makes it a better target for deubiquitinating enzymes (DUBs) like USP9x, which stabilize the protein [3].
    • Phosphorylation & Partner Disruption: Increased MEK/ERK-mediated phosphorylation at Thr163 and disruption of interactions with proteins like Noxa (which promotes MCL1 degradation) further contribute to stability [3]. Despite this accumulation, the inhibitors still induce apoptosis because they disrupt the critical interactions between MCL1 and the pro-apoptotic effector proteins BAK and BAX [3].
  • What strategies are being used to overcome cardiotoxicity? Researchers and companies are exploring several innovative strategies to improve the therapeutic window [2]:

    • Pharmacokinetic Optimization: Designing drugs with very short half-lives to minimize prolonged cardiac exposure.
    • Pulsed Dosing: Scheduling drug administration to allow the heart tissue time to recover between doses.
    • Reversible Binders: Developing next-generation inhibitors that bind reversibly to MCL1 to maximize inhibition in cancer cells while minimizing permanent toxicity [1].
    • Alternative Targeting: Using indirect methods, such as CDK9 inhibitors, to reduce MCL1 transcription levels instead of directly inhibiting the protein [2].
    • Novel Modalities: Investigating Proteolysis-Targeting Chimeras (PROTACs) to degrade MCL1 entirely, which may offer a different safety profile [1] [2].
  • Which MCL1 inhibitors are most advanced in clinical trials? Over 12 MCL1 inhibitor drugs were in clinical trials as of 2025 [2]. The most prominent candidates in advanced development have included:

    • S63845: A small molecule that binds with high affinity to the MCL1 BH3-binding groove [1].
    • AZD5991: A highly potent and selective macrocyclic molecule [1].
    • AMG 176: A molecule that binds with long residence times, demonstrating significant anti-tumor activity in models [1].

Troubleshooting Guide: Mitigating MCL1 Inhibitor Toxicity

The table below outlines potential issues and evidence-based solutions for your experimental designs.

Potential Issue Proposed Solution / Strategy Rationale & Experimental Considerations
Cardiotoxicity in in vivo models Implement pulsed dosing regimens or use reversible inhibitors [1] [2]. Reduces continuous on-target inhibition in cardiomyocytes, allowing for cellular recovery. Monitor cardiac biomarkers (e.g., troponin) and perform histopathology post-dosing.
Lack of efficacy due to MCL1 protein stabilization Combine with agents that target the MEK/ERK pathway (e.g., trametinib) [3]. ERK-mediated phosphorylation stabilizes MCL1. Co-inhibition can counteract this stability mechanism and enhance apoptosis [3].
Rapid development of resistance Use combination therapies from the outset, such as with the BCL-2 inhibitor Venetoclax [4]. MCL1 is a known resistance factor for Venetoclax. Simultaneous inhibition synergistically induces apoptosis and can overcome monotherapy resistance [4]. Pre-screen cell lines or patient samples for co-dependence.
Unclear tumor dependency on MCL1 Employ BH3 profiling prior to treatment to functionally identify MCL1-dependent tumors [1] [2]. This assay measures mitochondrial priming to predict a tumor's reliance on MCL1 for survival, helping to stratify patients or models most likely to respond.
On-target toxicity in non-cardiac tissues Explore PROTAC-based MCL1 degraders in preclinical models [1] [2]. Degrading MCL1, rather than just inhibiting it, may offer a different pharmacological profile and potentially reduce off-target effects in healthy tissues.

Experimental Protocols for Monitoring Toxicity

In Vitro Assessment of Cardiomyocyte Viability

Aim: To evaluate the direct cytotoxic effects of an MCL1 inhibitor on heart cells. Methodology:

  • Cell Culture: Use human iPSC-derived cardiomyocytes (iPSC-CMs). These cells recapitulate the human cardiac phenotype and are highly relevant for toxicity screening.
  • Treatment: Treat iPSC-CMs with a range of MCL1 inhibitor concentrations. Include a positive control (e.g., a known cardiotoxic drug) and a vehicle control.
  • Viability Assay: After 24-72 hours of exposure, measure cell viability using a standardized assay like CellTiter-Glo to quantify ATP levels.
  • Apoptosis Assay: In parallel, use an Annexin V/Propidium Iodide (PI) staining kit followed by flow cytometry to quantify the percentage of cells undergoing early and late apoptosis [4].
In Vivo Monitoring of Cardiac Function

Aim: To non-invasively monitor cardiac health in animal models during MCL1 inhibitor treatment. Methodology:

  • Model: Use immunocompromised mice (e.g., NSG) bearing patient-derived xenografts (PDXs) or other relevant cancer models.
  • Dosing: Administer the MCL1 inhibitor using the proposed dosing schedule (e.g., pulsed dosing).
  • Echocardiography: Perform transthoracic echocardiography at baseline and at regular intervals during the study. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS), which are critical indicators of heart pumping ability.
  • Biomarker Analysis: Collect serum samples periodically to measure cardiac troponin levels, a sensitive and specific biomarker for myocardial damage.

Visualizing Key Concepts for Experimental Design

The following diagrams illustrate the core mechanisms and strategies discussed, which can aid in planning your experiments and interpreting results.

Diagram 1: Mechanism of MCL1 Inhibitor-Induced Apoptosis & Stability

This diagram shows how MCL1 inhibitors kill cancer cells while paradoxically stabilizing the MCL1 protein, based on findings from Tantawy et al. [3].

MCL1_Mechanism cluster_stability MCL-1 Protein Stabilization cluster_apoptosis Induction of Apoptosis MCL1i MCL-1 Inhibitor (AMG-176, AZD5991) Disrupt_Ub 1. Disrupts Ubiquitination MCL1i->Disrupt_Ub Enhance_DUB 2. Enhances Deubiquitination (e.g., via USP9x) MCL1i->Enhance_DUB Phospho 3. Increases ERK-mediated T163 Phosphorylation MCL1i->Phospho Disrupt_Bak Disrupts MCL-1:BAK/BAX Interaction MCL1i->Disrupt_Bak Stabilized_MCL1 Stabilized MCL-1 (Accumulated) Disrupt_Ub->Stabilized_MCL1 Enhance_DUB->Stabilized_MCL1 Phospho->Stabilized_MCL1 Bak_Activate BAK/BAX Activation & Oligomerization Disrupt_Bak->Bak_Activate CytoC_Release Cytochrome C Release Bak_Activate->CytoC_Release Apoptosis Caspase Activation & APOPTOSIS CytoC_Release->Apoptosis

Diagram 2: Strategy for Cardiac Safety Monitoring In Vivo

This workflow provides a logical structure for designing in vivo studies to assess and manage cardiotoxicity.

Cardiac_Monitoring cluster_strategy Safety Mitigation Strategy cluster_monitoring Longitudinal Monitoring Start In Vivo Study Design Strategy Use Pulsed Dosing or Reversible Inhibitor Start->Strategy Echo Echocardiography (LVEF, Fractional Shortening) Strategy->Echo Biomarker Serum Biomarkers (Cardiac Troponin) Strategy->Biomarker Decision Significant Toxicity Detected? Echo->Decision Biomarker->Decision Action Adjust Dosing Schedule or Formulation Decision->Action Yes End Continue Study Decision->End No Action->End

References

Tapotoclax Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Tapotoclax? this compound (AMG 176) is a first-in-class, selective small-molecule inhibitor of Myeloid cell leukemia-1 (MCL-1). It mimics the function of pro-apoptotic BH3-only proteins by binding to the hydrophobic groove of MCL-1. This disrupts MCL-1's interaction with pro-apoptotic proteins like BIM, freeing them to activate BAX and BAK. The subsequent permeabilization of the mitochondrial outer membrane leads to cytochrome c release and induction of apoptosis [1] [2].

Q2: What are the common technical challenges when modeling this compound response in vitro? A primary challenge is the transient nature of MCL-1 protein. Its short half-life means expression levels can fluctuate rapidly in response to cellular environment and genotoxic stress. Furthermore, some cancer cells exhibit co-dependence on multiple anti-apoptotic proteins (e.g., BCL-2, BCL-XL), which can lead to intrinsic or acquired resistance to single-agent this compound. It is crucial to assess the expression profile of multiple BCL-2 family members, not just MCL-1 [2].

Q3: Are there any known on-target toxicities associated with MCL-1 inhibition? Yes, on-target toxicities are a key consideration. Early-stage MCL-1 inhibitors have reported cardiotoxicity in clinical trials. This is hypothesized to be due to the inhibition of mitochondrial survival pathways in cardiomyocytes. Meticulous in vitro cardiotoxicity screening and in vivo monitoring are recommended during preclinical and clinical development [2].

Troubleshooting Guides

Guide 1: Assessing and Validating MCL-1 Dependence

A critical step before using this compound is to confirm that your experimental model is dependent on MCL-1 for survival.

  • Recommended Method: BH3 Profiling. This functional assay measures mitochondrial membrane depolarization in response to synthetic BH3 peptides. It can identify which anti-apoptotic protein a cell is "primed" for, thereby predicting dependence.

    • Workflow:
      • Isolate mitochondria from your cell line or primary patient sample.
      • Incubate with BH3-only peptides (e.g., specific for MCL-1 like MS1, or for other proteins like BAD).
      • Measure the release of cytochrome c or the loss of mitochondrial membrane potential.
    • Interpretation: A strong response to an MCL-1-specific BH3 peptide indicates MCL-1 dependence and predicts higher likelihood of sensitivity to this compound [2].
  • Alternative Method: Genetic Knockdown. Using siRNA or shRNA to knock down MCL1 expression can serve as a orthogonal validation. If knockdown induces apoptosis or sensitizes cells to other stressors, it supports MCL-1 dependence [2].

Guide 2: Developing a Biomarker Strategy for this compound Response

While no single biomarker is definitive, a multi-faceted approach is recommended.

  • 1. Genomic and Transcriptomic Biomarkers:
    • Methodology: Use Next-Generation Sequencing (NGS) or RT-qPCR to assess MCL1 gene amplification, mRNA expression levels, and mutations. RNA-Seq is powerful for discovery, but key findings should be validated using RT-qPCR for higher precision and reproducibility, especially for low-abundance transcripts [3] [4].
    • Data Presentation: The table below summarizes potential molecular markers to investigate.
Biomarker Category Specific Marker/Method Potential Association with Response Key Considerations
Genetic MCL1 Gene Amplification Potentially higher sensitivity Not universally predictive; requires functional validation [4].
Transcriptomic MCL1 mRNA Overexpression Potentially higher sensitivity mRNA level may not correlate with functional protein dependence [2].
Functional BH3 Profiling (MS1 peptide) Strongest predictor of MCL-1 dependence Directly measures apoptotic priming; requires specialized protocols [2].
Protein MCL-1 Protein Level (Western Blot/IHC) Potentially higher sensitivity Post-translational modifications significantly affect protein stability and function [2].
  • 2. Protein-Level Biomarkers:
    • Methodology: Western Blot or Immunohistochemistry (IHC) to measure MCL-1 protein levels. However, note that MCL-1 is regulated by rapid turnover and post-translational modifications (e.g., phosphorylation by ERK stabilizes it, while GSK-3β targets it for degradation). Therefore, simply measuring total protein may be insufficient. Assessing phosphorylation status or using Phos-tag gels can provide more nuanced data [2].

Guide 3: Designing a Robust Experimental & Validation Plan

A rigorous experimental design is crucial for generating reliable and reproducible biomarker data.

  • Replication Strategy:
    • Biological Replicates: Use at least three independent biological replicates (e.g., different patient samples, or independently cultured cell lines) to capture natural biological variation.
    • Technical Replicates: Perform key assays, especially RT-qPCR, in technical triplicates to account for procedural variability [3] [5].
  • Normalization for Gene Expression:
    • When using RT-qPCR, select multiple reference genes (e.g., GAPDH, ACTB) that show stable expression across all your experimental conditions. Validate their stability using algorithms like geNorm or NormFinder. Normalizing against unstable reference genes is a major source of error [3].
  • Controlling for Batch Effects:
    • Process your samples in balanced batches. For example, if samples are processed on multiple RT-qPCR plates, ensure each plate contains a mix of treatment and control samples. Randomize sample processing order to avoid confounding technical batch effects with biological effects [5].
Pathway & Workflow Visualizations

The following diagrams illustrate the core concepts and methodologies discussed above.

Diagram 1: MCL-1 in Apoptosis and this compound Mechanism

This diagram shows the intrinsic apoptosis pathway and how this compound promotes cell death.

G SurvivalSignal Survival Signals MCL1 MCL-1 Protein SurvivalSignal->MCL1 Stabilizes ProApoptotic Pro-apoptotic BIM MCL1->ProApoptotic Sequesters Apoptosis BAK/BAX Activation Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->Apoptosis Frees CytochromeC Cytochrome c Release Caspase Activation APOPTOSIS Apoptosis->CytochromeC This compound This compound (MCL-1 inhibitor) This compound->MCL1 Inhibits

Diagram 2: Biomarker Development Workflow

This flowchart outlines a systematic approach to developing and validating biomarkers for this compound response.

G Start Initial Candidate Biomarker Discovery Step1 High-Throughput Screening (e.g., RNA-Seq, Proteomics) Start->Step1 Step2 Targeted Validation (e.g., RT-qPCR, Western Blot) Step1->Step2 Step3 Functional Validation (BH3 Profiling, Genetic Knockdown) Step2->Step3 Step4 Assay Optimization & Standardization (Replicates, Controls, Normalization) Step3->Step4 Step5 Apply in Preclinical/Clinical Models Step4->Step5 End Proposed Predictive Biomarker Step5->End

Key Information for Your Research

The most current clinical data for this compound comes from a phase 1 study in high-risk myelodysplastic syndromes (MDS). The study concluded that while the drug had a manageable safety profile and showed some anti-leukemic effects, it did not yield clinical responses as a single agent after hypomethylating agent failure. This highlights the complexity of predicting clinical efficacy and underscores the importance of the combination strategies and robust biomarkers discussed in this guide [1].

References

Tapotoclax vs other MCL1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The Landscape of MCL1 Inhibitors

Myeloid cell leukemia 1 (MCL1) is an anti-apoptotic protein that promotes cancer cell survival and is a high-value target in oncology, particularly in hematological malignancies and solid tumors reliant on MCL1 for survival [1] [2]. The following table summarizes key MCL1 inhibitors based on the search results.

Inhibitor Name Stage of Development Reported Affinity/IC₅₀ Key Cancer Models with Activity Notable Combination Partners
AZD5991 Phase I Clinical Trial (NCT03218683) [3] Mcl-1 FRET IC₅₀ < 3 nM [3] Multiple Myeloma, Acute Myeloid Leukemia (AML), T-Cell Lymphoma (TCL) [3] [4] Bortezomib, Venetoclax, CHOP Chemotherapy [3] [4]
S63845 Preclinical Research High potency (specific IC₅₀ not in results) [1] Not specified in results; used in cardiomyocyte studies [1] N/A (Preclinical)
NSC-260594 Research Compound Not specified in results [2] Triple Negative Breast Cancer (TNBC) [2] N/A (Research Compound)
Other Small Molecules (e.g., from indole-2-carboxylic acid series) Preclinical / Discovery IC₅₀ ranges from nanomolar to micromolar (e.g., compound 1: 1.1 µM, compound 4: 42 nM) [3] Various cancer cell lines [3] N/A (Discovery Phase)

Experimental Data and Protocols

To ensure your comparison is data-driven, here are summaries of key experimental methodologies and findings from the search results.

  • AZD5991 in Hematologic Cancers: A primary mechanism-of-action study showed that AZD5991 binds directly to MCL1 and induces rapid, Bak-dependent apoptosis [3]. In vivo efficacy was demonstrated in xenograft models of Multiple Myeloma and AML, where a single tolerated dose of AZD5991 (100 mg/kg IV) led to complete tumor regression [3]. The protocol involved administering the drug to mice bearing human tumor xenografts and monitoring tumor volume and survival.
  • AZD5991 in T-Cell Lymphoma (TCL): Researchers used Dynamic BH3 Profiling to functionally identify TCL patient-derived xenograft (PDX) models dependent on MCL1 [4]. In these selected models, AZD5991 as a single agent significantly improved mouse survival. Furthermore, its combination with standard CHOP chemotherapy showed synergistic activity, exceeding the calculated "sum of benefits" of each treatment alone [4].
  • MCL1 Inhibition in Triple-Negative Breast Cancer (TNBC): Research highlights MCL1 as a promising target in TNBC. The MCL1 inhibitor NSC-260594 was shown to induce cancer cell apoptosis in TNBC models [2]. The rationale is that many solid tumors, including TNBC, display a greater dependency on MCL1 than on BCL-2, and MCL1 upregulation is a known mechanism of resistance to BCL-2 inhibitors like venetoclax [2].

Core Signaling Pathway and Experimental Workflow

The intrinsic apoptosis pathway is central to understanding how MCL1 inhibitors work. The diagram below illustrates this process and the points of inhibition.

architecture ApoptoticStimulus Apoptotic Stimulus (e.g., Chemotherapy, DNA Damage) BH3OnlyProteins BH3-Only Proteins (BIM, PUMA, NOXA, etc.) ApoptoticStimulus->BH3OnlyProteins MCL1 MCL1 (Anti-apoptotic) BH3OnlyProteins->MCL1 Binds/Neutralizes Effectors Effector Proteins (BAK, BAX) BH3OnlyProteins->Effectors Activates MCL1->Effectors Sequesters MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Effectors->MOMP Apoptosis Caspase Activation & Apoptosis MOMP->Apoptosis MCL1Inhibitor MCL1 Inhibitor (e.g., AZD5991) MCL1Inhibitor->MCL1 Inhibits

The experimental workflow for validating MCL1 inhibitors, particularly from the T-cell lymphoma study [4], can be summarized as follows:

architecture Start In Vitro Screening (Cell Line Panels) BH3Profiling Functional Dependency Assessment (BH3 Profiling) Start->BH3Profiling Select MCL1-dependent models InVivoTesting In Vivo Efficacy (Patient-Derived Xenografts) BH3Profiling->InVivoTesting Evaluate single-agent activity ComboTherapy Combination Therapy Testing (e.g., with Chemotherapy/Venetoclax) InVivoTesting->ComboTherapy Assess for synergy

Key Experimental Protocols

For rigorous comparison, here are detailed methodologies for two critical assays used in the cited research.

  • BH3 Profiling [4]: This functional assay determines a cell's dependence on specific anti-apoptotic proteins like MCL1.

    • Cell Permeabilization: Cells are permeabilized with a low concentration (0.002%) of digitonin.
    • Peptide Incubation: The permeabilized cells are exposed to a library of synthetic BH3 peptides. Key peptides include:
      • MS1: A peptide that specifically antagonizes MCL1.
      • BAD: A peptide that antagonizes BCL-2, BCL-xL, and BCL-w.
      • BIM: A positive control peptide that directly activates BAX/BAK.
    • Cytochrome c Measurement: After incubation, cells are fixed and stained for cytochrome c. The release of cytochrome c from the mitochondria, measured by flow cytometry, indicates the commitment to apoptosis.
    • Interpretation: High cytochrome c release in response to the MS1 peptide indicates functional dependence on MCL1.
  • In Vivo Efficacy Study (PDX Model) [4]:

    • Engraftment: Immunodeficient mice are engrafted with human T-cell lymphoma Patient-Derived Xenograft (PDX) cells.
    • Randomization: Once engraftment is confirmed (via peripheral blood flow cytometry or tumor size), mice are randomized into treatment groups to ensure equal starting tumor burden.
    • Dosing: Mice are treated with:
      • AZD5991: 100 mg/kg, administered intravenously (IV), once or twice weekly.
      • Vehicle control: 30% hydroxy propyl-beta-cyclodextrin.
      • CHOP chemotherapy: A combination of cyclophosphamide (IP), doxorubicin (IP), vincristine (IV), and prednisone (IP).
    • Endpoint Monitoring: Mice are monitored for tumor volume (using calipers) and survival. The study endpoint is typically a pre-defined tumor size or clinical signs of disease.

Research Insights and Future Directions

  • Overcoming Venetoclax Resistance: A key driver for developing MCL1 inhibitors is to overcome resistance to the BCL-2 inhibitor venetoclax. Tumor cells often upregulate MCL1 as a compensatory survival mechanism upon BCL-2 inhibition. Studies show that co-targeting MCL1 and BCL-2 can restore apoptosis in resistant models [2] [3].
  • The Challenge of Targeting MCL1: MCL1 has a relatively flat and hydrophilic binding groove, making it a difficult target for small-molecule inhibitors. The development of AZD5991 involved sophisticated structure-based drug design to create a potent and selective macrocyclic compound [3].
  • Safety Considerations: MCL1 is essential for the survival of various healthy cells, including cardiomyocytes and neutrophils [1]. This necessitates a careful assessment of the therapeutic window, as inhibition can disrupt mitochondrial function and potentially lead to toxicity [1].

References

MCL1 inhibitor comparison S63845 AZD5991

Author: Smolecule Technical Support Team. Date: February 2026

MCL1 Inhibitor Comparison at a Glance

Feature S63845 / MIK665 AZD5991
Mechanism of Action Potent, selective BH3 mimetic; binds MCL1 BH3 groove [1] [2] Potent, selective, macrocyclic BH3 mimetic [3]
Reported Potency (In Vitro) Ki < 1.2 nM; Kd of 0.19 nM; >10,000-fold selectivity over BCL-2/BCL-xL [1] IC50 < 0.0031 μmol/L; >5,000-fold selectivity over BCL-2/BCL-xL [4]
Key Preclinical Models Triple-negative breast cancer (TNBC) cell lines [1], AML cell lines [5], Multiple Myeloma (MM) cell lines [6] Multiple Myeloma (MM) & Acute Myeloid Leukemia (AML) models [3], Mantle Cell Lymphoma (MCL) models [7]
In Vivo Efficacy Anti-tumor activity in preclinical hematologic and solid tumor models [4] Complete tumor regression in MM and AML xenograft models (monotherapy & with venetoclax/bortezomib) [3]
Clinical Status In clinical trials (e.g., for TNBC, hematologic cancers) [1] Phase 1 trial completed for R/R hematologic malignancies; clinical development discontinued [4]
Combination Strategies Venetoclax (BCL-2i) [4], HDAC inhibitors (e.g., panobinostat) [6], Src inhibitors (e.g., bosutinib) [5] Venetoclax [4] [7], Bortezomib [3]
Reported Safety/Toxicity Preclinical studies note the therapeutic window is a key concern [2] Clinical trial: High incidence of troponin elevation (uncertain clinical significance); cardiac arrest, sepsis, TLS reported [4]

Experimental Data and Protocols

To support your own experimental design, here are summaries of key methodologies from the research.

  • Cell Viability and Apoptosis Assays: A common method to assess the potency of these inhibitors is the cell viability assay. Cells are treated with a range of drug concentrations for a set period (e.g., 24-72 hours), and viability is measured using reagents like CellTiter-Glo (which measures ATP levels) [7]. To specifically quantify apoptosis, researchers often use Annexin V/propidium iodide (PI) co-staining followed by flow cytometry [1] [5]. This distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic or necrotic cells.
  • Protein Interaction Studies (Co-immunoprecipitation): To validate the on-target mechanism and study changes in protein complexes, co-immunoprecipitation (co-IP) is used. For example, after treating cells with an MCL1 inhibitor, cells are lysed and an antibody against MCL1 is used to pull down the protein and its binding partners. The resulting samples are then analyzed by western blotting to detect the dissociation of pro-apoptotic effectors like BAK or BIM from MCL1, confirming successful target engagement [7].
  • In Vivo Xenograft Models: The anti-tumor efficacy reported in the table is typically demonstrated in mouse xenograft models. This involves subcutaneously or systemically implanting human cancer cells (e.g., MM, AML) into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor (e.g., via intravenous injection for AZD5991 [3]), and tumor volume and mouse survival are monitored over time to evaluate the treatment's effectiveness [3] [7].

Mechanism of Action and Combination Strategies

The following diagram illustrates the common mechanism of MCL1 inhibitors and the rationale behind key combination strategies tested with both S63845 and AZD5991.

architecture cluster_apoptosis MCL1 Inhibition Promotes Apoptosis cluster_combos Rational Combination Strategies MCL1 MCL1 (Anti-apoptotic) BIM_BAK BIM / BAK (Pro-apoptotic) MCL1->BIM_BAK Sequesters Apoptosis Apoptosis (Cell Death) BIM_BAK->Apoptosis Activates BAX/BAK MCL1_Inhibitor MCL1 Inhibitor (S63845 / AZD5991) MCL1_Inhibitor->MCL1 Binds and Inhibits Venetoclax Venetoclax (BCL-2 Inhibitor) Venetoclax->Apoptosis Dual Anti-apoptotic Blockade HDACi HDAC Inhibitor (e.g., Panobinostat) HDACi->MCL1 Downregulates MCL1/BCL-xL SRCi Src Inhibitor (e.g., Bosutinib) SRCi->MCL1 Blocks Compensatory MCL1 Upregulation

Research Implications and Considerations

When evaluating these inhibitors for your research program, consider the following:

  • Therapeutic Window is Critical: The discontinuation of AZD5991's clinical development, coupled with the note that troponin elevations were observed across all dose levels, highlights the significant challenge of cardiotoxicity with this class of drugs [4] [2]. This is a crucial factor for any translational program.
  • Biomarkers for Sensitivity are Emerging: Research suggests that high MCL1 expression alone may not be a perfect predictor of response. Studies in TNBC have identified a 4-gene signature (AXL, ETS1, IL6, EFEMP1) associated with resistance to MCL1 inhibition, which could be valuable for stratifying patient populations or model systems [1].
  • Focus on Rational Combinations: The data strongly indicates that the greatest efficacy for these agents is achieved through rational combinations. The synergy observed with venetoclax, HDAC inhibitors, and Src inhibitors across multiple studies provides a robust roadmap for overcoming the functional redundancy among anti-apoptotic BCL-2 family proteins (like BCL-xL) that often leads to single-agent resistance [6] [5].

References

Methods for Assessing MCL1 Dependency

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines the main methodological approaches for evaluating a cancer's reliance on MCL1 for survival.

Method Category Specific Method / Reagent Primary Readout / Application Key Insights from Studies
Direct Pharmacological Inhibition Selective BH3-mimetics (e.g., S63845, AZD5991, AMG 176) [1] [2] [3] Induction of apoptosis (e.g., caspase activation, Annexin V staining); tumor regression in vivo [2] [3] Confirms functional dependency; used to test synergy with other agents (e.g., MEK or BCL-2 inhibitors) [4] [5]
Genetic Knockdown siRNA or shRNA-mediated MCL1 knockdown [2] [6] Reduction in cell viability and induction of apoptosis [2] Establishes causal relationship between MCL1 loss and cell death; confirms on-target effect of inhibitors [2]
Protein Interaction Analysis Co-immunoprecipitation (Co-IP) [5] [7] Examines binding interactions between MCL1 and pro-apoptotic partners (e.g., BIM, BAK) [2] Determines mechanism of drug action (e.g., BH3-mimetics displace pro-apoptotic proteins) [3]
Functional Profiling (BH3 Profiling) Exposure to synthetic BH3 peptides [1] Mitochondrial outer membrane permeabilization (MOMP) & cytochrome c release [1] Identifies "primed for death" state & which anti-apoptotic protein (BCL-2, MCL-1, BCL-xL) a cell relies on [1]
Analysis of Non-Apoptotic Functions Metabolomics (e.g., Seahorse Analyzer, 13C-glucose tracing) [5] [7] [8] Changes in oxygen consumption rate (OCR), TCA cycle, glycolysis, fatty acid oxidation [5] [8] Reveals MCL1's role in cell metabolism, which can be independent of its anti-apoptotic function [5] [8]

Core Concepts and Experimental Workflow

To help visualize how these methods interrelate, the following diagram outlines the core biological concepts and a generalized experimental workflow for assessing MCL1 dependency.

Detailed Experimental Protocols

Here are more detailed protocols for two of the key methods referenced in the literature.

BH3 Profiling to Determine MCL1 Dependence

This functional assay measures how "primed" a cell is for apoptosis and its specific reliance on anti-apoptotic proteins.

  • Isolate Mitochondria: Permeabilize cells of interest (e.g., cancer cell lines or primary patient samples) with digitonin to allow peptide entry [1].
  • Incubate with Peptides: Expose the permeabilized cells to synthetic BH3 peptides that mimic specific pro-apoptotic proteins. For example, the MS1 peptide is used to assess MCL1 dependence, while others target BCL-2 or BCL-xL [1] [2].
  • Measure Apoptotic Priming: Quantify the release of cytochrome c from the mitochondria (a point of no return in apoptosis). This can be done by flow cytometry or immunoassays like ELISA [1].
  • Interpretation: A high level of cytochrome c release after exposure to the MS1 peptide indicates that the cell is critically dependent on MCL1 to restrain apoptosis.
Co-Immunoprecipitation (Co-IP) for Protein Interactions

This method assesses the protein-protein interactions that are disrupted by MCL1 inhibitors.

  • Cell Lysis: Lyse the cells using a non-denaturing detergent to preserve protein complexes.
  • Antibody Incubation: Incubate the cell lysate with an antibody specific for MCL1 [5] [7].
  • Pull-Down Complexes: Use Protein A/G beads to pull down the MCL1 protein and any molecules bound to it.
  • Western Blot Analysis: Analyze the pulled-down complexes by Western blotting using antibodies against pro-apoptotic binding partners like BIM or BAK [2] [3].
  • Interpretation: A reduction in the amount of BIM or BAK co-precipitated with MCL1 after treatment with an MCL1 inhibitor (like S63845 or BRD-810) provides direct biochemical evidence that the drug is successfully disrupting the critical survival interactions [3].

Key Considerations for Your Research

When designing your experiments, please consider that the response to MCL1 inhibition can be highly heterogeneous, even within the same cancer type. It's often not enough to simply measure MCL1 protein levels [2]. The most robust strategies often involve:

  • Using multiple methods (e.g., BH3 profiling and pharmacological inhibition) to triangulate results.
  • Testing combination therapies, as MCL1 dependency can determine sensitivity to other targeted agents, like MEK or BCL-2 inhibitors [4] [5].
  • Investigating non-apoptotic pathways, such as metabolism, which can also reveal MCL1 dependency and contribute to therapy resistance [5] [8].

References

Understanding BH3 Profiling and Its Purpose

Author: Smolecule Technical Support Team. Date: February 2026

BH3 profiling is a functional assay that measures how primed a cell is for apoptosis (a form of programmed cell death) and identifies its specific dependence on pro-survival BCL-2 family proteins like BCL-2, BCL-XL, and MCL-1 [1] [2].

The core principle is that the survival of many cancer cells depends on one or more of these pro-survival proteins. By exposing the mitochondria of cancer cells to synthetic peptides that mimic the BH3 domain of various pro-apoptotic proteins, researchers can determine which pro-survival protein is critical for the cell's survival. A cell that undergoes mitochondrial outer membrane permeabilization (MOMP) after exposure to a specific BH3 peptide is considered "dependent" on the corresponding pro-survival protein[s] [1] [2].

Dynamic BH3 Profiling (DBP) is an extension of this technique. It involves treating cells with a drug before performing the BH3 profiling. This allows researchers to measure drug-induced changes in apoptotic priming, helping to identify effective drug combinations and understand mechanisms of action or resistance [3] [2].

The diagram below illustrates the logical relationship between BH3 mimetic treatment and the cellular apoptotic pathway.

G BH3_Mimetic BH3 Mimetic (e.g., Tapotoclax) ProSurvival Inhibits Pro-Survival Proteins (BCL-2, BCL-XL, MCL-1) BH3_Mimetic->ProSurvival ApoptoticSignal Frees Pro-Apoptotic Proteins (BIM, BID, BAD) ProSurvival->ApoptoticSignal Disinhibition BAX_BAK BAX/BAK Activation ApoptoticSignal->BAX_BAK MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis

Core Experimental Protocol for BH3 Profiling

While specific protocols may vary, the following table outlines the general workflow for a conventional BH3 profiling assay, which forms the basis for most published studies [4] [2].

Step Protocol Description Key Reagents & Tools
1. Sample Preparation Isolate and prepare a single-cell suspension from the tumor (e.g., cell lines, primary patient samples). Cell culture reagents, Ficoll gradient centrifugation [5] [4].
2. Cell Permeabilization Treat cells with a mild detergent (e.g., digitonin) to permeabilize the plasma membrane without damaging mitochondria. Digitonin, MEB2P buffer [3] [4].
3. BH3 Peptide/Mimetic Incubation Expose permeabilized cells to a panel of BH3-only peptides or BH3 mimetic drugs. Selective BH3 peptides (e.g., BAD, HRK, MS-1) or BH3 mimetics (e.g., Venetoclax, A-1331852) [3] [6] [4].
4. Read-Out Measurement Quantify mitochondrial membrane depolarization or cytochrome c release as an indicator of apoptosis priming. TMRE (for membrane potential), anti-cytochrome c antibody and flow cytometry [3] [4].
5. Data Analysis Analyze the pattern of response to different peptides/drugs to infer dependency on specific pro-survival proteins. Flow cytometry data, dose-response curves, Z-score analysis for DBP [4] [2].

A key advancement is the development of a "BH3 Mimetic Toolkit", which uses commercially available BH3 mimetic drugs (like Venetoclax for BCL-2, A-1331852 for BCL-XL, and S63845 for MCL-1) instead of synthetic peptides. This method can be performed on live cells without permeabilization, simplifying the protocol and potentially improving its physiological relevance [3] [4].

Application in Predicting Drug Efficacy

BH3 profiling has been successfully used to predict sensitivity to various BH3 mimetics across different blood cancers and solid tumors. The table below summarizes key predictive relationships identified in the literature.

Cancer Type BH3 Profiling Finding Predicted/Confirmed Response to BH3 Mimetic
Chronic Lymphocytic Leukemia (CLL) Strong dependence on BCL-2 [3]. Sensitivity to Venetoclax (BCL-2 inhibitor) [3] [7].
Multiple Myeloma (MM) Heterogeneous dependencies; some cell lines are BCL-2 dependent, others MCL-1 or BCL-XL dependent [6]. BCL-2 dependent lines are sensitive to Venetoclax; MCL-1 dependent lines are sensitive to MCL-1 inhibitors [6].
T-Acute Lymphoblastic Leukemia (T-ALL) Typical T-ALL depends on BCL-XL; early T-precursor (ETP) ALL depends on BCL-2 [5]. Sensitivity to dual BCL-2/BCL-XL inhibitors (e.g., Navitoclax, NWP-0476) [5].
Malignant Pleural Mesothelioma (MPM) DBP identified that mTOR inhibitors increase dependence on BCL-XL [2]. Sensitivity to the combination of Navitoclax (BCL-XL inhibitor) and mTOR inhibitors [2].

Technical Considerations and Emerging Methods

When interpreting BH3 profiling data, it's important to be aware of its nuances and limitations:

  • Cellular Context is Crucial: A cell's dependence can be co-dependent on multiple pro-survival proteins. Inhibiting one can shift the cell's reliance to another, a dynamic that is captured by DBP [8].
  • Assay Limitations: Some recent studies suggest that assays on permeabilized cells may require high, potentially non-specific concentrations of BH3 mimetics and might not fully recapitulate the complex protein redistributions that occur in intact cells [7].
  • Emerging Alternatives: Newer techniques are being developed to enhance prediction. For example, Single-Molecule Pull-down (SMPC) directly quantifies the levels of specific protein-protein interactions (e.g., BCL2-BAX complexes) within the BCL-2 family network from small patient samples, showing promise as a highly predictive biomarker [9].

How to Approach this compound Evaluation

To apply these principles specifically to this compound, I suggest you:

  • Confirm the Target: First, verify the primary pro-survival protein target of this compound (e.g., is it a selective BCL-2 inhibitor, a BCL-XL inhibitor, or a dual inhibitor?).
  • Utilize the Toolkit: Employ the BH3 mimetic toolkit protocol. If this compound is a BCL-2 inhibitor, its efficacy should correlate with the cellular response to Venetoclax and the BAD peptide in the profiling assay [4].
  • Employ Dynamic Profiling: Use DBP to identify drugs that, when combined with this compound, enhance apoptotic priming and overcome resistance mechanisms [2].

References

Tapotoclax combination HMA versus monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of HMA-Based Combination Therapies

The tables below summarize key efficacy and safety findings from the search results for established combinations, which can be used as a benchmark for comparison.

Table 1: Combination Therapy vs. HMA Monotherapy in Myeloid Malignancies

Malignancy Combination Regimen Comparison Key Efficacy Outcomes Source & Context
MPN-AP/BP (Accelerated/Blast Phase Myeloproliferative Neoplasms) HMA + Venetoclax vs. HMA alone Higher CR/CRi: 36% vs 19% (p=0.0204) [1] Meta-analysis of studies up to Dec 2021 [1]

| MPN-AP/BP | HMA + Ruxolitinib (JAK2 inhibitor) | vs. HMA alone | Higher ORR: 45% vs 30% (p=0.0395). No improvement in CR/CRi [1] | Meta-analysis of studies up to Dec 2021 [1] | | High-Risk MDS (Myelodysplastic Syndromes) | HMA + Venetoclax (1st line) | vs. HMA alone | Higher ORR: 77% vs 40% (p<0.005) Higher CR: 34% vs 13% [2] | Single-center retrospective study [2] | | Untreated AML (Acute Myeloid Leukemia) | VEN + HMA (Real-world data) | vs. HMA alone | Higher CRc: 67% vs 17% (p<0.005) No OS difference: 9.35 vs 9.38 months (p=0.964) [3] | Meta-analysis of real-world studies [3] |

Table 2: Efficacy of BCL-2 Inhibitors in Relapsed/Refractory Settings

Disease Context Regimen Overall Response Rate (ORR) Complete Remission/CRi Rate Key Findings
R/R AML Venetoclax Monotherapy 20.7% [4] 20.7% [4] Serves as a baseline for monotherapy activity [4].
R/R AML Venetoclax + HMA/LDAC 38.7% [4] 32.8% [4] Suggests enhanced efficacy of combination in advanced disease [4].
R/R DLBCL ViPOR (Venetoclax + Ibrutinib + Prednisone + Obinutuzumab + Lenalidomide) 54% [5] 38% [5] Demonstrates activity of complex combinations in lymphoma; complete responses were exclusive to non-GCB and HGBL subtypes [5].

Experimental Protocols for Key Data

The compelling data for HMA+Venetoclax combinations come from well-defined clinical study designs.

1. Clinical Trial Protocol (Frontline AML/MDS) The pivotal data supporting the approval of Venetoclax+HMA in unfit AML came from a phase 1b/2 study [4].

  • Treatment Schedule: Patients received Azacitidine (75 mg/m² IV or SC on Days 1-7) or Decitabine (20 mg/m² IV on Days 1-5) with daily Venetoclax (400 mg PO) in 28-day cycles [4].
  • Endpoint Measurement: Key endpoints like Composite Complete Remission (CRc) and Overall Survival (OS) were assessed. Responses were typically evaluated using the 2017 European Leukemia Network (ELN) criteria [4].

2. Real-World Evidence (RWE) Study Methodology The meta-analysis comparing trial and real-world outcomes for VEN+HMA followed a rigorous methodology [3].

  • Data Extraction: Researchers systematically searched databases (PubMed/MEDLINE) and extracted data using standardized forms.
  • Study Inclusion: Included both clinical trials and observational "real-world" studies of untreated AML patients.
  • Outcome Definitions: CRc was uniformly defined as Complete Remission plus CR with incomplete hematologic recovery. OS included all deaths from any cause [3].
  • Statistical Analysis: Used random-effects models to pool outcomes and assessed heterogeneity with I² statistics [3].

Mechanism of Action: BCL-2 Inhibition and Apoptosis

The rationale for combining HMA with BCL-2 inhibitors like venetoclax is rooted in the intrinsic pathway of apoptosis. The following diagram illustrates this key signaling pathway and the mechanism of BH3-mimetic drugs.

G CellularStress Cellular Stress (Genotoxic damage, Oncogene activation) BH3Only Activation of BH3-only proteins (BIM, BID, PUMA, NOXA) CellularStress->BH3Only AntiApoptotic Anti-apoptotic Proteins (BCL-2, BCL-XL, MCL-1) BH3Only->AntiApoptotic Neutralizes ProApoptotic Pro-apoptotic Effectors (BAX, BAK) BH3Only->ProApoptotic Directly Activates AntiApoptotic->ProApoptotic Sequesters & Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosis Caspase Activation & APOPTOSIS CytochromeC->Apoptosis BH3Mimetic BH3-mimetic (e.g., Venetoclax) BH3Mimetic->AntiApoptotic Inhibits

Diagram: Targeting the Intrinsic Apoptotic Pathway with BH3-mimetics. Cellular stress activates BH3-only proteins, which normally work to inhibit anti-apoptotic proteins and directly activate pro-apoptotic effectors. In cancer, overexpression of anti-apoptotic proteins like BCL-2 blocks this process. Drugs like venetoclax mimic BH3-only proteins, binding to BCL-2 and freeing the pro-apoptotic proteins BAX and BAK to initiate mitochondrial-mediated apoptosis [6].

Key Insights for Drug Development

  • Overcoming Resistance: A key challenge with selective BCL-2 inhibition is resistance, often mediated by the upregulation of other anti-apoptotic family members like MCL-1 or BCL-XL [7] [6]. This is a primary rationale for developing pan-BCL-2 inhibitors or combinations targeting these parallel pathways.
  • The Real-World Performance Gap: A significant finding from recent evidence is that while VEN+HMA yields significantly higher response rates than HMA alone in real-world settings, this does not always translate to a survival benefit outside clinical trials [3]. This highlights the critical impact of patient selection, comorbidities, and supportive care.
  • Safety and Tolerability: Combination therapies inevitably have a distinct safety profile. The ViPOR regimen in DLBCL, while effective, was associated with grade 3/4 hematological toxicities like neutropenia and thrombocytopenia [5]. Managing these toxicities is a key part of clinical protocol design.

References

Key Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

To support the comparisons above, here is a summary of key experimental findings and the methodologies used to generate them.

Cancer Model Experimental Protocol Key Findings (Inhibition Efficacy)

| Melanoma (in vitro) [1] | - Cell Viability Assay: ATP-based assay to measure IC50.

  • Drugs: ABT-199 (BCL-2i) and S63845 (MCL-1i), alone and in combination.
  • Apoptosis Assay: Western blot for cleaved PARP. | - Single agents: Minimal effect on viability.
  • Combination: Synergistic cell death (Combination Index <1).
  • BCL-2i + MCL-1i: More potent in BRAF wild-type vs. BRAF mutant melanomas (Mean IC50: 0.5 μM vs. 1.6 μM). | | Acute Myeloid Leukemia (AML) (in vitro & in vivo) [2] | - Genetic Knockdown: siRNA for MCL-1, BAX, BAK.
  • Drugs: Venetoclax (BCL-2i) and AZD5991 (MCL-1i).
  • In Vivo Model: Patient-derived xenograft (PDX) from a venetoclax-resistant AML patient. | - MCL-1i single agent: Induced apoptosis in venetoclax-resistant AML cells.
  • Combination: AZD5991 + Venetoclax re-sensitized resistant cells and significantly extended survival in PDX mouse model. | | Small-Cell Lung Cancer (SCLC) (in vitro & in vivo) [3] | - IHC Analysis: Tissue Microarray (TMA) of patient samples for protein expression.
  • Drugs: S63845 (MCL-1i) and Navitoclax (BCL-2/BCL-XL i).
  • In Vivo Model: Mouse xenografts. | - Efficacy Correlates with Protein Profile: S63845 effective in SCLC with high MCL-1 and low BCL-XL expression.
  • MCL-1i single agent: Induced BAK-dependent apoptosis and showed anti-tumor efficacy in vivo. |

Visualizing the Apoptotic Pathway and Inhibitor Mechanism

The following diagram illustrates how BCL-2 and MCL-1 inhibitors trigger apoptosis by mimicking pro-apoptotic proteins.

architecture SurvivalSignal Survival Signal BCL2 BCL-2 (Anti-apoptotic) SurvivalSignal->BCL2 Stabilizes MCL1 MCL-1 (Anti-apoptotic) SurvivalSignal->MCL1 Stabilizes StressSignal Cellular Stress (e.g., DNA damage, oncogene activation) BIM BH3-only Protein (e.g., BIM, PUMA) StressSignal->BIM Induces/Activates BCL2->BIM Sequesters BAK Effector Protein (BAK/BAX) BCL2->BAK Inhibits MCL1->BIM Sequesters MCL1->BAK Inhibits BIM->BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK->MOMP Oligomerizes Inhibitor BH3 Mimetic Inhibitor (e.g., Venetoclax, S63845) Inhibitor->BCL2 Binds & Inhibits Inhibitor->MCL1 Binds & Inhibits Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis

Key Insights for Research and Development

  • Target Selection is Context-Dependent: The choice between BCL-2 and MCL-1 inhibition should be guided by the specific cancer type. For instance, BCL-2 inhibition is a validated strategy in CLL, while MCL-1 inhibition shows promise in AML and a defined subset of SCLC [4] [3].
  • Combination Therapy is Paramount: Preclinical data strongly suggests that simultaneous inhibition of BCL-2 and MCL-1 can overcome resistance and yield synergistic anti-tumor effects across various cancers, including melanoma and AML [1] [2].
  • Consider Non-Apoptotic Functions: MCL-1 has unique roles in regulating cell metabolism (e.g., oxidative phosphorylation) and mitochondrial function [5] [2]. Targeting MCL-1 may therefore disrupt cancer cell bioenergetics beyond directly inducing apoptosis.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

612.2424713 Da

Monoisotopic Mass

612.2424713 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

97W7N9T08G

Drug Indication

Treatment of acute myeloid leukaemia

Wikipedia

AMG176

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024

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